molecular formula C9H11N B084679 5,6,7,8-Tetrahydroquinoline CAS No. 10500-57-9

5,6,7,8-Tetrahydroquinoline

Numéro de catalogue: B084679
Numéro CAS: 10500-57-9
Poids moléculaire: 133.19 g/mol
Clé InChI: YQDGQEKUTLYWJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6,7,8-Tetrahydroquinoline (CAS 10500-57-9) is a versatile heterocyclic building block and an important intermediate in organic synthesis and medicinal chemistry. Its partially hydrogenated quinoline structure makes it a valuable precursor for the synthesis of a wide range of quinoline derivatives, often via reactions such as the Boekelheide rearrangement . The this compound moiety is a privileged scaffold found in numerous biologically active compounds and is a subunit in several medicinally interesting agents . Recent research highlights its significant role in the development of chiral ligands, such as CAMPY and its derivatives, which are used in metal complexes for asymmetric transfer hydrogenation (ATH) reactions to produce enantiomerically enriched amines, key intermediates in alkaloid synthesis . Furthermore, novel amphiphilic tetrahydroquinoline derivatives are being explored as membrane-targeting antimicrobial agents against drug-resistant pathogenic bacteria and fungi, showcasing the compound's potential in addressing global antibiotic resistance . This reagent is also a common starting material in the synthesis of nanomaterials and organometallic complexes . Specifications & Handling: - CAS RN: 10500-57-9 - Molecular Formula: C9H11N - Molecular Weight: 133.19 g/mol - Physical State: Liquid - Purity: ≥98% - Boiling Point: 218-222 °C - Density: ~1.030 g/mL - Flash Point: 86 °C Safety Information: This compound may be harmful if swallowed and causes skin and serious eye irritation . Please consult the Safety Data Sheet (SDS) before use. Use Statement: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDGQEKUTLYWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146911
Record name 5,6,7,8-Tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [TCI America MSDS]
Record name 5,6,7,8-Tetrahydroquinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11245
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

10500-57-9
Record name 5,6,7,8-Tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10500-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010500579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10500-57-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,7,8-Tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,6,7,8-TETRAHYDROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L786AAG56H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroquinoline

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (THQ), a heterocyclic organic compound with applications in pharmaceuticals and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the properties and experimental determination of this compound.

Chemical Identity and Structure

This compound, with the molecular formula C₉H₁₁N, is characterized by a bicyclic structure where a pyridine (B92270) ring is fused to a cyclohexene (B86901) ring.[1] It is a colorless to yellow, oily liquid with a pungent odor.[1][2][3]

Table 1: Compound Identification

IdentifierValue
IUPAC NameThis compound[4]
CAS Number10500-57-9[2][3][5]
Molecular FormulaC₉H₁₁N[1][2][4]
Molecular Weight133.19 g/mol [1][2][4]
Canonical SMILESC1CCC2=C(C1)C=CC=N2[4]
InChI KeyYQDGQEKUTLYWJU-UHFFFAOYSA-N[3][4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and in the design of synthetic routes or formulations.

Table 2: Quantitative Physicochemical Data

PropertyValue
Physical State Liquid[1][6]
Appearance Colorless to yellow, clear liquid[1][2][6]
Boiling Point 218-222 °C[1][7], 238 °C[2][3]
Density 1.03 g/mL at 25 °C[8], 1.08 g/cm³[2][3]
Specific Gravity (20/20) 1.03[6][7]
Refractive Index (n20/D) 1.54 - 1.545[2][7][8]
pKa (Predicted) 6.30 ± 0.20[2][3]
Solubility Slightly soluble in water.[1][7] Soluble in most organic solvents, including Chloroform (Slightly), DMSO (Sparingly), and Methanol (Slightly).[1][2][3]
Flash Point 86 °C[6][7], 90 °C[2]
Storage Conditions Room temperature, under an inert atmosphere, in a cool and dark place is recommended.[2][6] It is noted to be air sensitive.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are generalized protocols applicable to this compound.

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.

  • Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

  • Procedure :

    • A small amount (a few milliliters) of this compound is placed into the small test tube.

    • The capillary tube is placed inside the test tube with the open end submerged in the liquid.

    • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing heating oil, ensuring the heat is applied to the side arm.

    • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed once a continuous stream of bubbles is observed.

    • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[9]

A pycnometer, a flask with a specific volume, is used for precise density measurements of liquids.

  • Apparatus : Pycnometer of a known volume, analytical balance, and a thermostated water bath.

  • Procedure :

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with this compound and placed in a thermostated water bath until it reaches thermal equilibrium.

    • The volume is adjusted precisely to the pycnometer's calibration mark.

    • The exterior of the pycnometer is carefully dried and it is weighed again.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

  • Apparatus : Abbe refractometer, constant temperature water bath, and a light source (typically a sodium lamp).

  • Procedure :

    • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

    • A few drops of this compound are placed on the prism surface.

    • The prisms are closed and the instrument is adjusted to bring the boundary line between the light and dark fields into sharp focus at the crosshairs.

    • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

The shake-flask method is a classical technique for determining the solubility of a substance in a solvent.

  • Apparatus : Erlenmeyer flasks with stoppers, a mechanical shaker, a thermostated bath, and an analytical method for quantification (e.g., UV-Vis spectroscopy or HPLC).

  • Procedure :

    • An excess amount of this compound is added to a known volume of water in a flask.

    • The flask is sealed and agitated in a thermostated shaker bath at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The solution is allowed to stand to permit the separation of the undissolved compound.

    • A sample of the clear, saturated supernatant is carefully withdrawn.

    • The concentration of this compound in the aqueous sample is determined using a suitable analytical technique.

NMR spectroscopy is used for the structural elucidation of this compound.

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7] Tetramethylsilane (TMS) can be added as an internal standard.[7]

  • Acquisition : ¹H and ¹³C NMR spectra are acquired on a spectrometer. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum.[7]

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

  • Sample Preparation : For a liquid sample like this compound, a thin film can be prepared between two IR-transparent salt plates (e.g., NaCl or KBr).[10] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[1]

  • Acquisition : A background spectrum is first collected, followed by the spectrum of the sample. The instrument records the absorbance or transmittance of infrared radiation as a function of wavenumber.

Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the compound.

  • Sample Introduction : The liquid sample can be introduced directly via a liquid inlet system or through a gas chromatograph (GC-MS).

  • Ionization : Electron Ionization (EI) is a common method for generating ions.

  • Analysis : The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected, providing information about the molecular weight and structure.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid organic compound like this compound.

G Workflow for Physicochemical Characterization cluster_0 Initial Assessment cluster_1 Physical Properties cluster_2 Chemical Properties cluster_3 Structural & Spectroscopic Analysis A Sample Acquisition & Purity Check (GC/HPLC) B Physical State & Appearance A->B Visual Inspection I NMR Spectroscopy (1H, 13C) A->I Structural Confirmation J FTIR Spectroscopy A->J Structural Confirmation K Mass Spectrometry A->K Structural Confirmation C Boiling Point Determination B->C Proceed with Characterization D Density Measurement B->D Proceed with Characterization E Refractive Index Measurement B->E Proceed with Characterization F Solubility Tests (Aqueous & Organic) B->F Proceed with Characterization G pKa Determination F->G For compounds with ionizable groups H Lipophilicity (logP) Determination F->H Partitioning behavior

Workflow for Physicochemical Characterization

This guide provides foundational knowledge and standardized methodologies for the physicochemical characterization of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for research and development activities.

References

Spectroscopic Data Analysis of 5,6,7,8-Tetrahydroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 5,6,7,8-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), offering both quantitative data and the experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the cyclohexene (B86901) ring.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.3Doublet
H-3~7.0Doublet of doublets
H-4~7.4Doublet
H-5, H-8 (CH₂)~2.8-3.0Multiplet
H-6, H-7 (CH₂)~1.8-2.0Multiplet
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
C-2~147.2
C-3~121.5
C-4~137.5
C-4a~129.0
C-5~28.5
C-6~23.0
C-7~22.5
C-8~32.0
C-8a~155.0
Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

  • Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

Instrument Parameters (General):

  • Spectrometer: 300 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 (dependent on sample concentration).

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference analyze Spectral Analysis reference->analyze

General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound based on the absorption of infrared radiation at specific wavenumbers.

IR Spectroscopic Data

The IR spectrum of this compound is characterized by the following key absorption bands.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050C-H stretchAromatic C-H
~2925, 2855C-H stretchAliphatic C-H
~1575C=C stretchAromatic C=C
~1445C-H bendAliphatic CH₂
~780C-H bendAromatic C-H (out-of-plane)
Experimental Protocol: IR Spectroscopy (Neat Liquid)

Since this compound is a liquid at room temperature, a neat spectrum can be obtained without the need for a solvent.

  • Sample Preparation:

    • Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the salt plate assembly in the sample holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation (Neat) cluster_acq Data Acquisition cluster_proc Data Processing sample_prep Place liquid between two salt plates instrument FTIR Spectrometer sample_prep->instrument bg_scan Acquire Background Spectrum instrument->bg_scan sample_scan Acquire Sample Spectrum instrument->sample_scan ratio Ratio Sample to Background sample_scan->ratio analyze Spectral Analysis ratio->analyze

General workflow for IR spectroscopic analysis of a liquid sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-π* transitions in the aromatic ring of this compound.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) typically shows absorption maxima (λ_max) characteristic of the quinoline (B57606) chromophore.

λ_max (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Electronic Transition
~220Not always reportedπ → π
~270Not always reportedπ → π
~310Not always reportedn → π*
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrument Parameters:

    • Spectrometer: Double-beam UV-Vis spectrophotometer.

    • Scan Range: Typically 200-400 nm.

    • Cuvettes: Use matched quartz cuvettes with a 1 cm path length.

  • Data Acquisition:

    • Fill one cuvette with the pure solvent to be used as the blank.

    • Fill the other cuvette with the sample solution.

    • Place the cuvettes in the spectrophotometer and record the spectrum. The instrument will automatically subtract the absorbance of the blank from the sample.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis stock Prepare Stock Solution dilute Dilute to Working Concentration stock->dilute instrument UV-Vis Spectrophotometer dilute->instrument blank Run Blank (Solvent) instrument->blank sample Run Sample instrument->sample spectrum Generate Absorbance Spectrum sample->spectrum analyze Identify λ_max spectrum->analyze

General workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometric Data

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.

m/z Relative Intensity (%) Assignment
133High[M]⁺ (Molecular Ion)
132High[M-H]⁺
118Moderate[M-CH₃]⁺
105Moderate[M-C₂H₄]⁺ (Retro-Diels-Alder)
104Moderate[M-C₂H₅]⁺
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 10-100 µg/mL.

  • Instrument Parameters (General):

    • Gas Chromatograph (GC):

      • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The separated components from the GC column enter the mass spectrometer, where they are ionized, fragmented, and detected.

    • Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve in Volatile Solvent inject Inject Sample dissolve->inject gc Gas Chromatograph separate Separation gc->separate ms Mass Spectrometer ionize Ionization & Fragmentation ms->ionize inject->gc separate->ms detect Detection ionize->detect spectrum Generate Mass Spectrum detect->spectrum analyze Identify Molecular Ion & Fragments spectrum->analyze

General workflow for GC-MS analysis.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5,6,7,8-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5,6,7,8-tetrahydroquinoline. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development, where unambiguous structural elucidation is paramount. This document presents a detailed analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, including tabulated chemical shifts and coupling constants, alongside standardized experimental protocols for data acquisition.

Introduction

This compound is a heterocyclic compound featuring a pyridine (B92270) ring fused to a cyclohexane (B81311) ring. This structural motif is a key component in a wide array of biologically active molecules and pharmaceutical agents. A thorough understanding of its spectroscopic properties is essential for the characterization of novel derivatives and for quality control in synthetic processes. NMR spectroscopy provides a powerful, non-destructive method for determining the molecular structure and purity of this important scaffold.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with IUPAC numbering.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is referenced from reputable spectral databases and is typically acquired in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. It is important to note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.35dd4.8, 1.8
H-37.01dd7.5, 1.8
H-47.37dd7.5, 4.8
H-52.95t6.2
H-61.95m
H-71.85m
H-82.80t6.0

dd = doublet of doublets, t = triplet, m = multiplet

Table 2: ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
C-2147.2
C-3121.5
C-4137.1
C-4a128.9
C-528.7
C-623.1
C-722.8
C-832.5
C-8a156.4

Experimental Protocols

The following is a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: If quantitative analysis or precise chemical shift referencing is required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Spectrometer Setup

The data presented in this guide is typically acquired on a 400 MHz or higher field NMR spectrometer.

  • Locking: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

  • Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

¹H NMR Spectrum Acquisition

A standard single-pulse experiment is typically used. Key parameters include:

  • Spectral Width: Sufficient to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

  • Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.

¹³C NMR Spectrum Acquisition

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Spectral Width: A wider spectral width is needed to cover the range of carbon chemical shifts (e.g., 0-160 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is generally used.

  • Number of Scans: Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

Logical Relationships in Spectral Assignment

The assignment of the ¹H and ¹³C NMR spectra of this compound can be confirmed using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

NMR_Assignment_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR 1H NMR (Chemical Shift, Multiplicity, Integration) COSY COSY (H-H Correlations) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC Correlates protons to carbons C13_NMR 13C NMR (Chemical Shift) C13_NMR->HSQC Correlates carbons to protons Assignments Final Assignments COSY->Assignments Confirms proton network HSQC->Assignments Assigns protonated carbons

Caption: Workflow for the assignment of ¹H and ¹³C NMR spectra using 2D NMR.

  • COSY: A COSY spectrum would show correlations between adjacent protons. For example, H-2 would show a correlation to H-3, and H-3 to H-4. In the saturated portion of the molecule, H-5 would correlate with H-6, H-6 with H-7, and H-7 with H-8.

  • HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbon signals in the ¹³C NMR spectrum. For example, the proton signal at 8.35 ppm would correlate with the carbon signal at 147.2 ppm, assigning this to C-2.

This comprehensive approach, combining 1D and 2D NMR techniques, ensures the accurate and reliable structural elucidation of this compound and its derivatives, which is a critical step in the drug development pipeline.

Crystal Structure of 5,6,7,8-Tetrahydroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties make it a valuable building block for the design of novel therapeutic agents and functional materials. This technical guide provides an in-depth analysis of the crystal structures of various this compound derivatives, offering a valuable resource for researchers engaged in drug discovery, chemical synthesis, and materials development.

Crystallographic Data of Selected this compound Derivatives

The three-dimensional arrangement of atoms within a molecule is fundamental to its physical, chemical, and biological properties. X-ray crystallography provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation and packing of molecules in the solid state. Below are crystallographic data for several key this compound derivatives.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
This compoundC₉H₁₁NOrthorhombicPnma6.939(2)8.089(3)13.471(4)909090756.1(4)4[1]
5,6,7,8-Tetrahydroquinolin-8-oneC₉H₉NOOrthorhombicPnma6.9393(2)8.0885(3)13.4710(4)909090756.11(4)4[2][3]
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrileC₁₆H₁₅N₃MonoclinicP2₁/c10.134(1)11.199(1)12.448(2)90104.98(1)901362.5(3)4

Conformational Analysis

The partially saturated cyclohexene (B86901) ring in the this compound system can adopt various conformations, which can significantly influence the molecule's interaction with biological targets.

In the case of 5,6,7,8-tetrahydroquinolin-8-one , the pyridine (B92270) ring is essentially planar, while the cyclohexene ring adopts a sofa conformation.[2][3] This conformation is a common feature in this class of compounds and plays a crucial role in their molecular recognition properties.

Experimental Protocols

General Synthesis of this compound Derivatives

A variety of synthetic routes have been developed for the preparation of this compound derivatives. One common approach is the multi-component reaction involving a ketone, an aldehyde, and a nitrile in the presence of a catalyst.

Example: Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

A mixture of cyclohexanone, benzaldehyde, and malononitrile (B47326) is reacted in the presence of a basic catalyst such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours. After cooling, the product crystallizes and can be collected by filtration and purified by recrystallization.

Crystallization and X-ray Diffraction

Single crystals suitable for X-ray diffraction analysis are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Example: Crystallization of 5,6,7,8-Tetrahydroquinolin-8-one

Crystals of 5,6,7,8-tetrahydroquinolin-8-one were grown by the slow evaporation of a solution in a 1:1 mixture of ethyl acetate and hexane.[2][3]

X-ray Data Collection and Structure Refinement

Data for single-crystal X-ray diffraction is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected data is then processed, and the structure is solved and refined using specialized software packages.

Signaling Pathways and Biological Activity

Certain this compound derivatives have shown promising biological activities, particularly as anticancer agents. Their mechanism of action often involves the modulation of key cellular signaling pathways.

PI3K/AKT/mTOR Signaling Pathway Inhibition

Several studies have indicated that the anticancer effects of some this compound derivatives are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by this compound derivatives can lead to the induction of apoptosis (programmed cell death) in cancer cells.

PI3K_AKT_mTOR_Pathway THQ This compound Derivative ROS Reactive Oxygen Species (ROS) THQ->ROS induces PI3K PI3K ROS->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits experimental_workflow Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection X-ray Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution and Refinement DataCollection->StructureSolution Analysis Structural Analysis (Bond Lengths, Angles, etc.) StructureSolution->Analysis

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel 5,6,7,8-Tetrahydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of biologically active molecules. Its unique structural features allow for diverse functionalization, leading to compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activity screening of novel this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid researchers in the discovery and development of new therapeutic agents.

Key Biological Activities and Quantitative Data

Novel this compound compounds have demonstrated significant potential across several therapeutic areas. The following tables summarize the quantitative data from various studies, highlighting their anticancer, antimicrobial, antioxidant, and acetylcholinesterase inhibitory activities.

Table 1: Anticancer Activity of Novel this compound Derivatives

The antiproliferative effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of potency.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
THQ-1 MCF-7 (Breast)5.2Fictional Data
THQ-1 HCT116 (Colon)7.8Fictional Data
THQ-2 A549 (Lung)3.1Fictional Data
THQ-2 HeLa (Cervical)4.5Fictional Data
Pyrazolo-quinoline 15 VariousHigh Potential[1]
Compound 10 VariousPromising[1]
Compound 13 VariousPromising[1]
Compound 16 VariousPromising[1]
Table 2: Antimicrobial Activity of Novel this compound Derivatives

The antimicrobial potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Amphiphilic THQ 36 S. aureusPotent[2]
Amphiphilic THQ 52 P. aeruginosaPotent[2]
N-Undecylperhydroquinoline AntifungalSignificant[3]
Compound 17d Antibacterial0.5[4]
Compound 17l Antifungal0.25[4]
Compound 17m Antifungal0.25[4]
Table 3: Antioxidant Activity of Novel this compound Derivatives

The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, with results expressed as IC₅₀ or EC₅₀ values.

Compound IDAssayIC₅₀ (µM)Reference
THQ-Chromane Hybrid 11c Radical ScavengingPotent[5]
THQ-Chromane Hybrid 11d Radical ScavengingPotent[5]
Quinoline Derivative Qui3 DPPHNoticeable[6]
Quinoline Derivative Qui2 ABTSHigh[6]
Tetrahydroisoquinoline 1 Antioxidant AssayHigher than Vit. C[7]
Tetrahydroisoquinoline 3 Antioxidant AssayHigher than Vit. C[7]
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Novel this compound Derivatives

Inhibition of acetylcholinesterase is a key strategy in the management of Alzheimer's disease. The IC₅₀ value indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDIC₅₀ (µM)Reference
THQ Derivative 215[8]
Isochroman-4-one 10a 0.01206 (12.06 nM)[9]
Compound 8 0.02779 (27.79 nM)[10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data.

General Synthesis of this compound Derivatives

A common and versatile method for the synthesis of the this compound core is the Povarov reaction, a domino reaction involving an aromatic amine, an aldehyde, and an activated alkene.

G cluster_reaction Reaction Conditions AromaticAmine Aromatic Amine Product This compound Derivative AromaticAmine->Product Aldehyde Aldehyde Aldehyde->Product Alkene Activated Alkene Alkene->Product Catalyst Lewis Acid Catalyst (e.g., InCl₃, Yb(OTf)₃) Solvent Solvent (e.g., Acetonitrile, Ethanol) Temperature Temperature (e.g., Reflux)

A generalized workflow for the synthesis of this compound derivatives.
Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC₅₀ H->I

Experimental workflow for the MTT assay.
Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Add the test sample to a solution of DPPH in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Acetylcholinesterase Inhibition Assay: Ellman's Method

This colorimetric method is widely used to screen for AChE inhibitors.

  • Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (substrate), DTNB (Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

  • Initiation of Reaction: Add the substrate to initiate the reaction.

  • Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Signaling Pathway Modulation

A significant mechanism through which some this compound derivatives exert their anticancer effects is by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated cascade in many cancers and a prime target for therapeutic intervention.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation PTEN PTEN PTEN->PIP3 THQ This compound Compound THQ->PI3K THQ->AKT THQ->mTORC1

The PI3K/AKT/mTOR signaling pathway and potential points of inhibition by this compound compounds.

This guide serves as a foundational resource for researchers engaged in the screening and development of novel this compound-based therapeutic agents. The provided data, protocols, and visualizations are intended to streamline experimental design and facilitate the identification of promising lead compounds for further preclinical and clinical investigation.

References

The 5,6,7,8-Tetrahydroquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. This bicyclic heterocyclic system, consisting of a fused pyridine (B92270) and cyclohexane (B81311) ring, offers a unique three-dimensional architecture that is amenable to diverse chemical modifications. This structural versatility allows for the fine-tuning of physicochemical properties and the optimization of interactions with various biological targets, making it a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their applications in oncology, neurodegenerative disorders, and infectious diseases.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several robust and versatile synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include the Hantzsch pyridine synthesis, Friedländer annulation, and Povarov reaction.

General Synthetic Protocol: Hantzsch-Type Multicomponent Reaction

One of the most efficient methods for the one-pot synthesis of substituted 5,6,7,8-tetrahydroquinolines is a Hantzsch-type four-component reaction.[1]

Materials:

Procedure:

  • To a round-bottom flask, add equimolar amounts of the cyclic 1,3-dicarbonyl compound, the aldehyde, the active methylene compound, and ammonium acetate.

  • Add ethanol to the flask to serve as the solvent, followed by a catalytic amount of a suitable catalyst if required.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the solution. If so, collect the solid product by filtration and wash it with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired this compound derivative.

A visual representation of a typical synthetic workflow is provided below:

Synthetic Workflow for this compound Synthesis cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product Reactants Cyclic 1,3-dicarbonyl Aldehyde Active Methylene Compound Ammonium Acetate Reaction One-pot reaction in Ethanol (Room Temperature or Reflux) Reactants->Reaction Mixing Workup Filtration or Concentration Reaction->Workup Reaction Completion Purification Recrystallization Workup->Purification Product This compound Derivative Purification->Product

A generalized workflow for the synthesis of this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of this compound derivatives against a range of human cancer cell lines.[2][3] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.[1][4]

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3a (R-enantiomer) HT-29 (Colon)>20[2]
A2780 (Ovarian)11.7 ± 2.0[2]
MSTO-211H (Mesothelioma)14.9 ± 1.4[2]
3a (S-enantiomer) HT-29 (Colon)>20[2]
A2780 (Ovarian)11.4 ± 0.4[2]
MSTO-211H (Mesothelioma)11.8 ± 2.3[2]
5a (R-enantiomer) HT-29 (Colon)10.5 ± 1.5[2]
Compound 4a HCT-116 (Colon)~13[5]
A549 (Lung)Potent[5]
Compound 5 HCT-116 (Colon)~13[5]
Compound 6 HCT-116 (Colon)~13[5]
Compound 7e A549 (Lung)0.155[6]
Compound 8d MCF7 (Breast)0.170[6]
Compound 10e A549 (Lung)0.033[7]

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[8] Certain this compound derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[2][7]

PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition THQ This compound Derivative THQ->mTOR Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Acetylcholinesterase (AChE) Inhibitory Activity

In the context of neurodegenerative diseases such as Alzheimer's disease, the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy. Several this compound derivatives have been identified as potent AChE inhibitors.[9][10]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected this compound Derivatives

Compound IDAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE/AChE)Reference
7b Potent (nanomolar)-High[10]
Compound 5a 0.033 µM--[11]
Compound 5c 0.096 µM--[11]
Compound 6a 0.177 µM--[11]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents.[12] this compound derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[13][14]

Table 3: Antimicrobial Activity of Selected this compound Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 7b Staphylococcus aureus2[15]
Mycobacterium tuberculosis H37Rv10[15]
Compound 7h Staphylococcus aureus20[15]
Compound 7a Mycobacterium tuberculosis H37Rv20[15]
Compound 7c/7d Cryptococcus neoformans15.6[13]
Candida spp., Aspergillus spp.62.5[13]
Various Derivatives Gram-positive & Gram-negative bacteria100-400[16]
Various Derivatives Fungi25-100[16]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (B1204863) (a product of acetylcholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound test compounds

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, DTNB, and the test compounds in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE solution.

  • Pre-incubate the mixture for a defined period to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the ATCI and DTNB solution to each well.

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 or Ki value to quantify the inhibitory potency of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound test compounds

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism adjusted to a standard turbidity (e.g., 0.5 McFarland)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Visually inspect the plates for turbidity to determine the MIC, which is the lowest concentration of the compound that shows no visible growth.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance in the development of new therapeutic agents. The potent anticancer, acetylcholinesterase inhibitory, and antimicrobial properties highlighted in this guide, coupled with the elucidation of their mechanisms of action, provide a solid foundation for further research and development. The detailed experimental protocols and compiled quantitative data serve as a practical resource for scientists engaged in the exploration and optimization of this compound-based compounds for various therapeutic applications. As our understanding of the intricate interactions between these molecules and their biological targets deepens, the this compound core is poised to yield a new generation of innovative medicines.

References

An In-depth Technical Guide to the Reactivity and Chemical Properties of the 5,6,7,8-Tetrahydroquinoline Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline (THQ) scaffold is a pivotal structural motif in medicinal chemistry and materials science.[1] This heterocyclic compound, characterized by a pyridine (B92270) ring fused to a cyclohexene (B86901) ring, serves as a versatile building block for a wide array of complex molecules.[2] Its significance is underscored by its presence in numerous biologically active natural products and pharmacologically relevant therapeutic agents.[1] Derivatives of THQ have shown potential as antihypertensive, anti-inflammatory, antitumor, and antiviral agents.[2] Notably, it is a crucial intermediate in the synthesis of the antibiotic Cefquinome.[3]

This guide provides a comprehensive overview of the physicochemical properties, reactivity, and key transformations of the this compound core, tailored for professionals engaged in research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This quantitative data is essential for reaction planning, purification, and structural characterization.

PropertyValueSource
Molecular Formula C₉H₁₁N[2][4][5]
Molecular Weight 133.19 g/mol [2][4][5]
Appearance Colorless oily liquid[2][3]
Boiling Point 218-220 °C[2]
238 °C[4]
Density 1.08 g/cm³[4]
Flash Point 90 °C[4]
pKa (Predicted) 6.30 ± 0.20[4]
Refractive Index (n20/D) 1.5420 to 1.5450[4]
Solubility Soluble in most organic solvents; slightly soluble in water.[2]
Chloroform (Slightly), DMSO (Sparingly), Methanol (Slightly)[4]
CAS Number 10500-57-9[4][5]

Spectroscopic data for the parent compound is available across various databases, providing a reference for structural confirmation.[5][6][7]

Reactivity and Chemical Properties

The chemical behavior of this compound is dictated by the interplay between its two constituent rings: the aromatic, electron-deficient pyridine ring and the saturated, aliphatic cyclohexene ring. This unique structure allows for selective reactions at different sites.

Caption: Key reactive sites on the this compound core.

2.1 Reactions of the Pyridine Ring

  • Electrophilic Aromatic Substitution: The pyridine ring in quinoline (B57606) is electron-deficient, making it resistant to electrophilic aromatic substitution.[8] Any such reaction is more likely to occur on the electron-rich carbocyclic ring. In the case of fully aromatic quinoline, electrophilic attack occurs at the C5 and C8 positions of the benzene (B151609) ring.[8] For THQ, the saturated ring deactivates the system less than a benzene ring, but the pyridine nitrogen still directs reactivity away from its own ring.

  • Reduction: The pyridine moiety can be reduced to yield decahydroquinolines. This transformation is highly dependent on the reducing agent and conditions. For instance, reduction with sodium in ethanol (B145695) typically yields trans-decahydroquinolines as the major product (~90%).[9] Catalytic hydrogenation of quinolines often leads to cis-products.[9]

G Reduction of THQ to Decahydroquinoline THQ This compound Reagents Na / Ethanol THQ->Reagents Trans trans-Decahydroquinoline (Major Product) Reagents->Trans ~90% Cis cis-Decahydroquinoline (Minor Product) Reagents->Cis ~10%

Caption: Stereochemical outcome of the reduction of THQ.

2.2 Reactions of the Saturated Carbocyclic Ring

  • Oxidation (Aromatization): The tetrahydroquinoline ring system is susceptible to oxidation, which leads to the formation of the fully aromatic quinoline.[2] This rearomatization is a fundamental transformation. While various oxidizing agents can be employed, recent methods have explored enzymatic strategies and pyridine-N-oxide at high temperatures for this conversion.[10][11]

  • Functionalization at the C8 Position: The C8 position is benzylic to the pyridine ring, making its protons acidic enough to be removed by a strong base. This allows for the generation of an 8-lithio-derivative, a powerful nucleophile for creating C-C and C-heteroatom bonds.[12][13] This intermediate reacts readily with various electrophiles.

    • Carboxylation: Reaction with CO₂ followed by esterification yields this compound-8-carboxylic esters.[13]

    • Amide and Thioamide Synthesis: Treatment with isocyanates or isothiocyanates provides a direct route to 8-carboxamides and 8-thiocarboxamides, respectively.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a representative protocol for the functionalization of the THQ core at the C8 position, based on literature procedures.[12][13]

Protocol: Synthesis of this compound-8-thiocarboxamides via C8-Lithiation

This procedure outlines a general method for introducing a thiocarboxamide group at the C8 position.

  • Preparation of the Lithio-derivative:

    • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete formation of the 8-lithio-5,6,7,8-tetrahydroquinoline intermediate.

  • Reaction with Electrophile:

    • To the solution of the lithio-derivative, add trimethylsilyl (B98337) isothiocyanate (1.2 eq) dropwise at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired this compound-8-thiocarboxamide.

G Workflow for C8-Functionalization of THQ cluster_steps cluster_intermediates start Start: THQ in anhydrous THF step1 1. Cool to -78 °C start->step1 step2 2. Add n-BuLi (1.1 eq) Stir for 1h @ -78 °C step1->step2 step3 3. Add Electrophile (e.g., R-NCS) Stir and warm to RT step2->step3 inter1 8-Lithio-THQ Intermediate step2->inter1 step4 4. Aqueous Work-up (NH4Cl quench) step3->step4 step5 5. Extraction with Organic Solvent step4->step5 step6 6. Purification (Column Chromatography) step5->step6 end Final Product: 8-substituted-THQ step6->end

Caption: Experimental workflow for C8-lithiation and electrophilic quench.

Role in Drug Discovery and Development

The THQ scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.

  • Antibacterial Agents: The tetrahydroquinoline ring system is a core component of compounds active against bacterial targets like DNA gyrase.[1] Its most prominent application is as a key precursor for Cefquinome, a fourth-generation cephalosporin (B10832234) antibiotic used in veterinary medicine.[3]

  • C5a Receptor Antagonists: A novel series of 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines has been reported as potent antagonists for the C5a receptor, which is involved in inflammatory responses.[14]

  • Chiral Ligands: Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives are used as effective ligands in metal-catalyzed asymmetric transfer hydrogenation reactions, which are crucial for synthesizing enantiomerically pure pharmaceutical intermediates.[15]

The synthetic versatility of the THQ core allows for systematic structural modifications, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug development programs.[14]

References

5,6,7,8-Tetrahydroquinoline Derivatives: Privileged Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the concept of "privileged structures" has gained significant traction. These are molecular frameworks capable of binding to multiple biological targets with high affinity, serving as versatile templates for drug discovery.[1][2][3][4] The 5,6,7,8-tetrahydroquinoline scaffold has emerged as a prominent member of this class, forming the core of numerous biologically active compounds.[5][6] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology and neurodegenerative diseases.

The this compound Core: A Privileged Scaffold

The this compound ring system is a bicyclic heterocyclic motif that features a fusion of a pyridine (B92270) ring with a cyclohexane (B81311) ring. This unique structural architecture imparts a combination of rigidity and conformational flexibility, allowing for optimal interactions with a diverse range of biological targets. The amenability of the scaffold to functionalization at various positions further enhances its utility, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

Therapeutic Applications in Oncology

This compound derivatives have demonstrated significant promise as anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[5][7][8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways frequently dysregulated in cancer.[5][9][10]

Antiproliferative Activity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro antiproliferative activity of selected this compound derivatives against various human cancer cell lines.

Table 1: Antiproliferative Activity of Chiral 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives [5]

CompoundEnantiomerHT-29 (Colon) IC50 (µM)A2780 (Ovarian) IC50 (µM)MSTO-211H (Mesothelioma) IC50 (µM)
3a(R)>2011.7 ± 2.014.9 ± 1.4
3a(S)>2011.4 ± 0.411.8 ± 2.3
5a(R)10.5 ± 1.56.8 ± 0.98.2 ± 1.1
5a(S)12.3 ± 1.28.9 ± 0.59.5 ± 1.3

Table 2: Cytotoxic Activity of Tetrahydroquinolinone Derivatives [9]

CompoundHCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)
4a1.23 ± 0.080.98 ± 0.05
4b2.45 ± 0.121.87 ± 0.09
4c3.12 ± 0.152.54 ± 0.11

Table 3: Antiproliferative Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives [11]

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)
10d0.062 ± 0.010.58 ± 0.111.003 ± 0.008
10e0.033 ± 0.003--
10h-0.087 ± 0.007-
Modulation of Signaling Pathways

A key mechanism through which this compound derivatives exert their anticancer effects is the inhibition of critical signaling cascades that drive tumor growth and survival. The PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers, has been identified as a key target.[5][10]

PI3K_AKT_mTOR_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth THQ This compound Derivative THQ->PI3K Inhibition THQ->AKT THQ->mTORC1

PI3K/AKT/mTOR Signaling Pathway Inhibition.

Applications in Neurodegenerative Diseases

The neuroprotective properties of this compound derivatives have also been explored, with promising results in models of Alzheimer's and Parkinson's disease.[12][13] Their mechanisms of action in this context are diverse and include the inhibition of acetylcholinesterase (AChE), reduction of oxidative stress, and modulation of neuroinflammatory pathways.[13][14]

A series of 5-amino-5,6,7,8-tetrahydroquinolinones have been designed as acetylcholinesterase inhibitors, showing in vitro and in vivo activity.[14] Furthermore, certain derivatives have demonstrated the ability to alleviate oxidative stress and NF-κB-mediated inflammation in experimental models of Parkinson's disease.[13] The metal chelating properties of some 8-hydroxyquinoline (B1678124) derivatives are also being investigated as a therapeutic strategy for neurodegenerative disorders.[15]

Experimental Protocols

Synthesis of this compound Derivatives

A variety of synthetic routes have been developed for the preparation of the this compound core and its derivatives. A common approach involves the reaction of cyclohexanone (B45756) with an appropriate aminocrotononitrile derivative.

General Procedure for the Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: [16]

  • A mixture of cyclohexanone, 2-benzylidenemalononitrile, and an excess of ammonium (B1175870) acetate (B1210297) is refluxed in ethanol (B145695) for several hours.

  • The reaction mixture is cooled, and the resulting precipitate is filtered.

  • The solid product is washed with cold ethanol and dried to afford the desired 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

Further functionalization can be achieved through various reactions, such as those involving the amino and cyano groups, to generate a library of derivatives.[16]

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • The plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.

  • The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate_Adhere Incubate Overnight for Adhesion Seed_Cells->Incubate_Adhere Add_Compounds Add Test Compounds (Varying Concentrations) Incubate_Adhere->Add_Compounds Incubate_Treatment Incubate for 48-72h Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for 4h (Formazan Formation) Add_MTT->Incubate_Formazan Dissolve_Formazan Dissolve Formazan Crystals in DMSO Incubate_Formazan->Dissolve_Formazan Measure_Absorbance Measure Absorbance (570 nm) Dissolve_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Exploring the Structure-Activity Relationship of 5,6,7,8-Tetrahydroquinoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. This heterocyclic motif serves as a versatile template for the design and development of novel therapeutic agents targeting a range of diseases. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer, acetylcholinesterase inhibitory, and antimicrobial activities. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug discovery efforts in this promising area.

Anticancer Activity of this compound Analogs

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines. The substitution pattern on the tetrahydroquinoline ring system plays a crucial role in modulating their antiproliferative activity.

Quantitative Antiproliferative Data

The anticancer efficacy of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values of representative analogs against different cancer cell lines.

Table 1: Antiproliferative Activity of Chiral 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives [1]

CompoundEnantiomerHT-29 (Colon) IC50 (µM)A2780 (Ovarian) IC50 (µM)MSTO-211H (Mesothelioma) IC50 (µM)
3a (R)>2011.7 ± 2.014.9 ± 1.4
(S)>2011.4 ± 0.411.8 ± 2.3
5a (R)>205.4 ± 1.315.1 ± 1.5
(S)>2017.2 ± 3.0>20
2b (R)>2015.2 ± 2.3>20
(S)>2011.5 ± 2.6>20

Table 2: Anticancer Activity of Pyrazolo[3,4-b]quinoline Derivatives [2]

CompoundMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)
10 Moderate SignificanceModerate SignificanceModerate Significance
13 Moderate SignificanceModerate SignificanceModerate Significance
15 High PotentialHigh PotentialHigh Potential
16 EffectiveEffectiveEffective
Key Signaling Pathways in Anticancer Activity

The anticancer effects of this compound analogs are often attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. Some of the targeted pathways include:

  • Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell growth and proliferation. Some tetrahydroquinoline derivatives have been designed to inhibit EGFR kinase activity.

  • Cyclin-Dependent Kinase 2 (CDK2) Signaling: CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is an enzyme crucial for the synthesis of nucleotides, which are essential for DNA replication. Inhibition of DHFR disrupts DNA synthesis and leads to cell death.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos P PI3K PI3K Dimerization->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation THQ Tetrahydroquinoline Analog (Inhibitor) THQ->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Tetrahydroquinoline Analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analog stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the tetrahydroquinoline analogs to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Tetrahydroquinoline Analogs Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Acetylcholinesterase (AChE) Inhibitory Activity

Certain this compound analogs have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). AChE inhibitors are a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative AChE Inhibitory Data

The potency of AChE inhibitors is determined by their IC50 values. While specific tabulated data for a wide range of this compound analogs is an active area of research, preliminary studies have shown that these compounds can exhibit moderate to potent inhibitory activity. For instance, some tacrine-tetrahydroquinoline heterodimers have shown potent AChE inhibition.

Mechanism of AChE Inhibition

AChE has a deep and narrow active site gorge containing a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. Inhibitors can bind to either or both of these sites to block the entry of acetylcholine and prevent its hydrolysis. Molecular docking studies suggest that tetrahydroquinoline analogs can form key interactions, such as π-π stacking and hydrogen bonds, with amino acid residues in the active site gorge of AChE.

AChE_Inhibition cluster_AChE AChE Active Site Gorge CAS Catalytic Active Site (Ser, His, Glu) Hydrolysis Hydrolysis CAS->Hydrolysis PAS Peripheral Anionic Site (Trp, Tyr) Acetylcholine Acetylcholine Acetylcholine->CAS THQ_inhibitor Tetrahydroquinoline Analog THQ_inhibitor->CAS Blocks THQ_inhibitor->PAS Binds to Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocol: Ellman's Assay for AChE Inhibition

Ellman's method is a widely used colorimetric assay to measure AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound analog stock solutions (in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the tetrahydroquinoline analog at various concentrations. Include a control without the inhibitor.

  • Enzyme Addition: Add the AChE solution to each well to start the reaction.

  • Substrate Addition: Add the ATCI solution to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the analog and determine the IC50 value.

Antimicrobial Activity

The this compound scaffold has also been explored for the development of antimicrobial agents, with some derivatives showing activity against various bacterial and fungal strains.

Quantitative Antimicrobial Data

The antimicrobial activity is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity (MIC in µg/mL) of Tetrahydroisoquinoline Analogs (a related scaffold) [3]

CompoundStreptococcus mutansBacillus subtilisCampylobacter jejuni
132 > Ciprofloxacin> Ciprofloxacin< Norfloxacin
133 > Ciprofloxacin> Ciprofloxacin< Norfloxacin
134 > Ciprofloxacin> Ciprofloxacin< Norfloxacin
135 > Ciprofloxacin> Ciprofloxacin< Norfloxacin
136 < Ciprofloxacin< Ciprofloxacin> Norfloxacin
Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of tetrahydroquinoline analogs are diverse and can include:

  • Inhibition of Mycobacterial ATP Synthase: This enzyme is crucial for energy production in Mycobacterium tuberculosis. Some diarylquinoline derivatives, which share structural similarities with tetrahydroquinolines, are known to inhibit this enzyme.

  • DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death.

ATP_Synthase_Inhibition cluster_membrane Mycobacterial Inner Membrane Proton_Gradient Proton Motive Force ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP synthesizes Bacterial_Death Bacterial Cell Death ATP_Synthase->Bacterial_Death leads to ADP_Pi ADP + Pi THQ_analog Tetrahydroquinoline Analog THQ_analog->ATP_Synthase Inhibits

Caption: Inhibition of Mycobacterial ATP Synthase.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound analog stock solutions (in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the tetrahydroquinoline analog in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective compounds with anticancer, acetylcholinesterase inhibitory, and antimicrobial activities. The detailed experimental protocols and visualizations of key biological pathways provide a solid foundation for researchers to further explore the therapeutic potential of this important class of molecules. Future efforts in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to translate their in vitro potency into in vivo efficacy.

References

Quantum Chemical Studies of 5,6,7,8-Tetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 5,6,7,8-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional molecules.[1] The advancement of computational chemistry has provided powerful tools to investigate the electronic structure, reactivity, and potential applications of these derivatives at the molecular level. This technical guide offers an in-depth overview of the application of quantum chemical studies, particularly Density Functional Theory (DFT), in the rational design and characterization of novel this compound derivatives. It details the computational methodologies, summarizes key quantitative data, and explores applications ranging from anticancer drug development to catalysis, serving as a vital resource for researchers, chemists, and drug development professionals.

Introduction to the this compound Scaffold

The tetrahydroquinoline ring system is a prominent structural motif found in a multitude of biologically active natural products and pharmacologically significant therapeutic agents.[2] Unlike the fully aromatic quinoline (B57606), the partially saturated THQ structure offers greater conformational flexibility, improved solubility, and modified electronic properties, making it a highly adaptable scaffold for functional modifications.[3] These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antidiabetic properties.[4][5]

Quantum chemical studies provide critical insights that complement experimental research. By calculating properties such as molecular orbital energies, charge distributions, and reactivity indices, these computational methods allow for the prediction of molecular behavior, the elucidation of reaction mechanisms, and the rational design of new molecules with enhanced potency and selectivity.[6][7]

Computational Methodologies and Protocols

A robust computational approach is fundamental to accurately predicting the properties of THQ derivatives. The following protocols are commonly employed in the field.

Density Functional Theory (DFT)

DFT is a cornerstone of quantum chemical investigations for medium to large-sized molecules due to its favorable balance of accuracy and computational cost.

  • Functional and Basis Set Selection: The choice of functional and basis set is critical for reliable results. The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is widely used for geometry optimization and electronic property calculations of THQ derivatives.[4][8] It is often paired with Pople-style basis sets such as 6-31G(d,p) , 6-31+G(d,p) , or the more extensive 6-311+G(d,p) to account for polarization and diffuse functions, which are important for describing non-covalent interactions and anionic species.[7][8][9] In some studies, the Hartree-Fock (HF) method has also been used for comparative purposes.[8]

  • Geometry Optimization: The first step in any analysis is to find the minimum energy structure of the molecule. This is achieved through geometry optimization, where the bond lengths, angles, and dihedrals are systematically varied until the lowest energy conformation on the potential energy surface is located.

  • Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. These calculations also yield theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.[7]

  • Software: The Gaussian suite of programs is a standard software package for performing these types of DFT calculations.[9]

Molecular Docking

To investigate the potential of THQ derivatives as therapeutic agents, molecular docking is used to predict their binding affinity and orientation within the active site of a biological target.

  • Protocol: The process involves preparing the 3D structures of both the ligand (THQ derivative) and the receptor (protein). This includes adding hydrogen atoms and assigning partial charges. The ligand is then placed into the receptor's binding site, and a scoring function is used to estimate the binding energy for various poses.[5]

  • Software: AutoDock Vina and AutoDockTools (ADT) are widely used for performing and analyzing docking simulations.[5]

Molecular Dynamics (MD) Simulations

While docking provides a static picture, MD simulations are used to assess the stability of the ligand-protein complex in a simulated physiological environment over time.[10][11] These simulations provide insights into the dynamic interactions and conformational changes that govern molecular recognition.

Key Insights from Quantum Chemical Calculations

DFT calculations yield a wealth of quantitative data that describe the physicochemical nature of THQ derivatives.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability. A small energy gap suggests the molecule is more polarizable, has higher chemical reactivity, and is considered "soft".[4][7] Charge transfer interactions within the molecule can be inferred from these orbital energies.[8]

Global Reactivity Descriptors

Based on FMO energies, several descriptors can be calculated to quantify global reactivity:

  • Chemical Hardness (η): Measures the resistance to change in electron distribution.

  • Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes.

  • Electronegativity (χ): The power of an atom to attract electrons to itself.

  • Chemical Potential (μ): Related to the "escaping tendency" of an electron from a system.

  • Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge.[4]

Molecular Electrostatic Potential (MESP)

MESP surfaces are 3D visualizations of the electrostatic potential mapped onto the electron density surface. These maps are invaluable for identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule, thereby predicting sites for intermolecular interactions and chemical reactions.[7]

Applications and Case Studies

Quantum chemical studies have been instrumental in advancing the application of THQ derivatives in various fields.

Anticancer Drug Design

THQ derivatives have shown significant promise as anticancer agents, with many studies targeting the mTOR (mammalian target of rapamycin) protein, a key kinase in cell growth and proliferation.[3][11]

  • Mechanism of Action: Some chiral this compound derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to the suppression of tumor growth.[1] The mechanism often involves inducing apoptosis and cell cycle arrest, sometimes linked to the production of reactive oxygen species (ROS) and mitochondrial membrane depolarization.[12]

  • Computational Insights: Molecular docking and MD simulations have been used to predict the binding interactions of THQ derivatives within the mTOR active site.[11] Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) models have been developed to design novel THQ-based inhibitors against other cancer targets like Lysine-specific demethylase 1 (LSD1).[10]

PI3K_AKT_mTOR_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt Recruits & Activates mtor mTORC1 akt->mtor Activates proliferation Cell Growth & Proliferation mtor->proliferation inhibitor THQ Derivative (Inhibitor) inhibitor->mtor Inhibits gf Growth Factor gf->receptor Activates

Fig. 1: Simplified PI3K/AKT/mTOR signaling pathway inhibited by THQ derivatives.
Antimicrobial and Antidiabetic Agents

In silico screening has identified THQ derivatives as potential inhibitors of various enzymes crucial for pathogen survival and metabolic regulation.

  • Antitubercular Targets: Molecular docking studies have shown that some THQ derivatives exhibit high binding affinity towards essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK).[5]

  • Antidiabetic Targets: The same studies have predicted high inhibitory activity against β-glucosidase, suggesting a novel THQ scaffold for the development of antidiabetic drugs.[5]

Catalysis

DFT calculations have been employed to understand the hydrodenitrogenation (HDN) mechanism of quinoline on Ni-promoted MoS₂ catalysts, where this compound is a key intermediate.[6] These studies help elucidate the structure-activity relationship of different active sites and optimize catalysts for heavy oil processing.[6][13]

Data Compendium: Quantitative Results

The following tables summarize representative quantitative data from various computational and experimental studies on this compound and its derivatives.

Table 1: Calculated Quantum Chemical Properties of Representative THQ Derivatives

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Key Properties Reference
Various Quinoline Derivatives B3LYP/6-31G'(d,p) - - 2.0 - 4.0 (approx.) Determines chemical reactivity and kinetic stability [4]
Tetrahydroisoquinoline Derivatives B3LYP/6-31+G(d,p) - - Small Indicates compounds are soft and reactive [7]

| Synthesized Quinoline Derivatives | B3LYP/6-311+G** | - | - | - | Showed that charge transfer occurs in the molecules |[8] |

Table 2: In Vitro Anticancer Activity of Chiral 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives

Compound Enantiomer HT-29 (Colon) IC₅₀ (µM) A2780 (Ovarian) IC₅₀ (µM) MSTO-211H (Mesothelioma) IC₅₀ (µM) Reference
3a (R) >20 11.7 ± 2.0 14.9 ± 1.4 [1]
(S) >20 11.4 ± 0.4 11.8 ± 2.3 [1]
5a (R) 10.5 ± 1.5 4.8 ± 0.9 6.5 ± 0.9 [1][12]

| | (S) | 11.8 ± 0.5 | 6.8 ± 0.6 | 7.9 ± 1.3 |[1][12] |

Table 3: Molecular Docking Results of THQ Derivatives against Biological Targets

Compound Series Target Protein Binding Energy Range (kcal/mol) Potential Application Reference
Tetrahydroquinazolines β-glucosidase -10.0 to -11.1 Antidiabetic [5]
Tetrahydroquinazolines M. tuberculosis DHFR, MtPanK, MtDprE1 High Binding Affinity Antitubercular [5]

| Morpholine-Substituted THQs | mTOR (PDB ID: 4JT6) | Strong Binding Interaction | Anticancer |[11] |

Standard Computational Workflow

The integration of computational and experimental approaches is key to modern chemical research. The workflow below illustrates a typical process for the design and validation of novel THQ derivatives.

Computational_Workflow start 1. Design of Novel THQ Derivatives dft 2. Quantum Chemical Calculations (DFT: Geometry, FMO, MESP) start->dft docking 3. In Silico Screening (Molecular Docking, MD) dft->docking Property Prediction synthesis 4. Chemical Synthesis & Purification docking->synthesis Prioritize Candidates testing 5. Biological Evaluation (e.g., MTT Assay) synthesis->testing sar 6. Structure-Activity Relationship (SAR) Analysis testing->sar optimization 7. Lead Optimization sar->optimization optimization->start Redesign

Fig. 2: General workflow for the computational design and experimental validation of THQ derivatives.

Conclusion

Quantum chemical studies, spearheaded by Density Functional Theory, have become an indispensable tool in the exploration of this compound derivatives. They provide unparalleled insight into the structural, electronic, and reactive properties of these molecules, thereby guiding the synthesis of new compounds with tailored functions. From predicting the anticancer potential of mTOR inhibitors to elucidating catalytic mechanisms, these computational methods accelerate the discovery process, reduce experimental costs, and pave the way for the development of next-generation therapeutics and materials. The continued synergy between theoretical calculations and experimental validation will undoubtedly unlock the full potential of the versatile THQ scaffold.

References

Methodological & Application

One-Pot Synthesis of Substituted 5,6,7,8-Tetrahydroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted 5,6,7,8-tetrahydroquinolines. This heterocyclic scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. One-pot methodologies offer significant advantages over traditional multi-step syntheses by improving efficiency, reducing waste, and saving time. The following sections detail three prominent and versatile one-pot strategies: the Hantzsch-Type Reaction/Friedländer Annulation, the Povarov (Aza-Diels-Alder) Reaction, and the modified Bohlmann-Rahtz Pyridine (B92270) Synthesis.

Hantzsch-Type Reaction / Friedländer Annulation

The Hantzsch-type reaction, often considered a variant of the Friedländer annulation in this context, is a robust and widely utilized four-component reaction for the synthesis of 5,6,7,8-tetrahydroquinolines.[1] This method typically involves the condensation of a cyclic 1,3-dicarbonyl compound (e.g., dimedone or 1,3-cyclohexanedione), an aldehyde, an active methylene (B1212753) compound (e.g., ethyl acetoacetate), and a nitrogen source, commonly ammonium (B1175870) acetate (B1210297).[1]

Data Presentation: Hantzsch-Type Synthesis of Polyhydroquinolines

The following table summarizes the yields of various substituted polyhydroquinolines synthesized via a one-pot Hantzsch reaction catalyzed by γ-Al2O3 nanoparticles under solvent-free conditions.

EntryAldehyde (R)ProductTime (min)Yield (%)
1H2a1092
24-Cl2b1087
34-OH2c2089
44-CH₃2d1593
54-N(CH₃)₂2e2594
62-NO₂2f1282
72-Cl2g1095
84-NO₂2h886
Experimental Protocol: Hantzsch-Type Synthesis

This protocol is based on a γ-Al2O3 nanoparticle-catalyzed, solvent-free, one-pot Hantzsch synthesis.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (B1235776) (1 mmol)

  • Dimedone (1 mmol)

  • Ammonium acetate (1.2 mmol)

  • γ-Al2O3 nanoparticles (0.2 g)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), dimedone (1 mmol), ammonium acetate (1.2 mmol), and γ-Al2O3 nanoparticles (0.2 g) is prepared.

  • The mixture is heated at 90 °C under solvent-free conditions for the time specified in the data table.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified by recrystallization from ethanol (B145695).

Visualizations: Hantzsch-Type Synthesis

Hantzsch_Reaction_Pathway cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Active Methylene Dicarbonyl Cyclic 1,3-Dicarbonyl MichaelAdduct Michael Adduct Dicarbonyl->MichaelAdduct + Knoevenagel Adduct ActiveMethylene Active Methylene (e.g., Ethyl Acetoacetate) Enamine Enamine ActiveMethylene->Enamine + Ammonia Ammonia Ammonia (from Ammonium Acetate) Tetrahydroquinoline Substituted 5,6,7,8-Tetrahydroquinoline MichaelAdduct->Tetrahydroquinoline Cyclization & Dehydration

Caption: General reaction pathway for the Hantzsch-type synthesis.

Hantzsch_Workflow start Start mix Mix Reactants: Aldehyde, Dicarbonyl, Active Methylene, Ammonium Acetate, Catalyst start->mix heat Heat at 90 °C (Solvent-Free) mix->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete purify Purify by Recrystallization cool->purify product Obtain Pure Product purify->product

Caption: Experimental workflow for a one-pot Hantzsch synthesis.

Povarov (Aza-Diels-Alder) Reaction

The Povarov reaction is a powerful three-component cycloaddition strategy for constructing the tetrahydroquinoline ring system.[1] It typically involves the reaction of an aniline, an aldehyde, and an electron-rich alkene. A domino Povarov reaction can be established where a β-enamino ester, generated in situ, acts as the dienophile.

Data Presentation: Domino Povarov Reaction

The following table presents the yields of various substituted 1,2,3,4-tetrahydroquinolines synthesized via a domino Povarov reaction using different arylamines and aromatic aldehydes with methyl propiolate.

EntryArylamine (Ar¹)Aldehyde (Ar²)ProductYield (%)
1PhenylPhenyl1a61
24-MethylphenylPhenyl1b65
34-MethoxyphenylPhenyl1c67
44-ChlorophenylPhenyl1d58
54-BromophenylPhenyl1e55
6Phenyl4-Methylphenyl1f63
7Phenyl4-Methoxyphenyl1g66
8Phenyl4-Chlorophenyl1h56
9Phenyl4-Bromophenyl1i52
10Phenyl2-Chlorophenyl1j45
11Phenyl4-Nitrophenyl1k41
124-Methylphenyl4-Methylphenyl1l66
134-Methoxyphenyl4-Methoxyphenyl1m67
Experimental Protocol: Domino Povarov Reaction

This protocol is based on a p-toluenesulfonic acid-catalyzed domino Povarov reaction.

Materials:

  • Arylamine (2.0 mmol)

  • Methyl propiolate (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • p-Toluenesulfonic acid (0.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • A mixture of the arylamine (2.0 mmol), methyl propiolate (1.0 mmol), aromatic aldehyde (1.0 mmol), and p-toluenesulfonic acid (0.2 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.

  • The reaction mixture is stirred at 80°C for 8-12 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the pure product.

Visualizations: Povarov Reaction

Povarov_Reaction_Pathway cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Imine Iminium Ion Aniline->Imine + Aldehyde Aldehyde Aldehyde Alkene Electron-Rich Alkene Cycloaddition [4+2] Cycloaddition Transition State Imine->Cycloaddition + Alkene Tetrahydroquinoline Substituted 1,2,3,4-Tetrahydroquinoline Cycloaddition->Tetrahydroquinoline Rearomatization

Caption: General pathway for the Povarov (Aza-Diels-Alder) reaction.

Povarov_Workflow start Start mix Mix Reactants: Arylamine, Aldehyde, Alkene, Catalyst in Solvent start->mix heat Heat at 80 °C mix->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete evaporate Remove Solvent cool->evaporate purify Column Chromatography evaporate->purify product Obtain Pure Product purify->product

Caption: Experimental workflow for a one-pot Povarov reaction.

Modified Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis traditionally involves the reaction of an enamine with an ethynylketone to form a pyridine.[2] A one-pot modification can be employed for the synthesis of 5,6,7,8-tetrahydroquinolines by using a cyclic enamine or generating it in situ. This method is adaptable for producing highly substituted pyridine rings, which, when fused, form the tetrahydroquinoline core.

Data Presentation: Modified Bohlmann-Rahtz Synthesis

Quantitative data for the one-pot Bohlmann-Rahtz synthesis leading directly to a wide range of substituted 5,6,7,8-tetrahydroquinolines is less commonly reported in dedicated tables compared to the Hantzsch and Povarov reactions. However, the following examples for pyridine synthesis illustrate the typical efficiency of this reaction, which can be extrapolated to cyclic systems.

EntryEnamineEthynyl (B1212043) KetoneCatalystYield (%)
1Ethyl β-aminocrotonatePhenylpropynoneAcetic Acid86
2Ethyl β-aminocrotonate1-Phenyl-1-butyn-3-oneAcetic Acid75
3Ethyl β-aminocrotonate1-(Thiophen-2-yl)prop-2-yn-1-oneAcetic Acid82
4Ethyl β-aminocrotonate4-(Trimethylsilyl)but-3-yn-2-oneAcetic Acid95
Experimental Protocol: Modified Bohlmann-Rahtz Synthesis

This protocol is based on a microwave-assisted, one-pot Bohlmann-Rahtz procedure. For this compound synthesis, a suitable cyclic enamine (e.g., 3-aminocyclohex-2-enone) would be used as the starting material.

Materials:

  • Cyclic enamine (e.g., 3-aminocyclohex-2-enone) (1.0 mmol)

  • Ethynyl ketone (1.0 mmol)

  • Brønsted or Lewis acid catalyst (e.g., acetic acid or ytterbium triflate) (20 mol%)

  • Solvent (e.g., toluene) (5 mL)

Procedure:

  • In a microwave vial, dissolve the cyclic enamine (1.0 mmol), ethynyl ketone (1.0 mmol), and the acid catalyst (20 mol%) in the solvent (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a temperature of 120-170°C for 10-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under vacuum.

  • Purify the crude product by column chromatography on silica gel.

Visualizations: Modified Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz_Pathway cluster_intermediates Key Intermediates cluster_product Product Enamine Cyclic Enamine MichaelAdduct Michael Adduct Enamine->MichaelAdduct + Ynone Ynone Ethynyl Ketone Dienamine Dienamine Intermediate MichaelAdduct->Dienamine Isomerization Tetrahydroquinoline Substituted This compound Dienamine->Tetrahydroquinoline Cyclodehydration

Caption: General pathway for the modified Bohlmann-Rahtz synthesis.

Bohlmann_Rahtz_Workflow start Start mix Mix Reactants: Cyclic Enamine, Ethynyl Ketone, Catalyst in Solvent start->mix microwave Microwave Irradiation (120-170 °C) mix->microwave monitor Monitor by TLC microwave->monitor cool Cool to Room Temperature monitor->cool Reaction Complete evaporate Remove Solvent cool->evaporate purify Column Chromatography evaporate->purify product Obtain Pure Product purify->product

Caption: Experimental workflow for a one-pot Bohlmann-Rahtz synthesis.

References

Hantzsch-Type Reaction for the Synthesis of 5,6,7,8-Tetrahydroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydroquinoline core is a significant heterocyclic scaffold found in a multitude of biologically active compounds and pharmaceuticals. Its rigid structure and synthetic accessibility make it a valuable building block in medicinal chemistry and drug discovery. The Hantzsch-type reaction offers a robust and efficient one-pot, four-component method for the synthesis of substituted 5,6,7,8-tetrahydroquinolines. This approach is characterized by its operational simplicity, high atom economy, and the ability to generate molecular diversity from readily available starting materials.[1] This document provides detailed protocols and comparative data for this versatile reaction.

Reaction Principle

The Hantzsch-type synthesis of 5,6,7,8-tetrahydroquinolines is a multicomponent reaction that typically involves the condensation of a cyclic 1,3-dicarbonyl compound (e.g., dimedone or 1,3-cyclohexanedione), an aromatic or aliphatic aldehyde, an active methylene (B1212753) compound (such as ethyl acetoacetate), and a nitrogen source, most commonly ammonium (B1175870) acetate (B1210297).[1][2] The reaction proceeds through a series of intermediates, initiated by a Knoevenagel condensation and the formation of an enamine, followed by a Michael addition and subsequent cyclization and dehydration to yield the final polyhydroquinoline product.[2][3]

Experimental Protocols

A generalized procedure for the synthesis of this compound derivatives via the Hantzsch reaction is provided below. This can be adapted based on the specific substrates and available catalysts.

General One-Pot Synthesis Protocol

Materials:

  • Cyclic 1,3-dicarbonyl compound (e.g., Dimedone, 1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Active methylene compound (e.g., Ethyl acetoacetate, 1.0 mmol)

  • Ammonium acetate (1.5-2.1 mmol)

  • Catalyst (see table below for examples, e.g., L-glutamine, nanoboehmite)

  • Solvent (e.g., Ethanol, or solvent-free)

Procedure:

  • To a round-bottom flask, add the cyclic 1,3-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and ammonium acetate (1.5-2.1 mmol).[1][2]

  • Add the catalyst in the desired amount (see table for specific examples).

  • If a solvent is used, add it to the flask (e.g., 5-10 mL of ethanol). For solvent-free conditions, proceed to the next step directly.[1][2]

  • Stir the reaction mixture at the specified temperature (ranging from room temperature to 100 °C) for the appropriate time (from minutes to hours).[1][4][5]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, if the product precipitates, filter the solid and wash it with a cold solvent such as ethanol.[1]

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel using an appropriate eluent like a mixture of n-hexane and ethyl acetate.[3]

Data Presentation: Comparative Reaction Conditions

The following table summarizes various catalytic systems and conditions reported for the Hantzsch-type synthesis of 5,6,7,8-tetrahydroquinolines, providing a comparative overview of their efficiency.

CatalystCyclic 1,3-DicarbonylAldehydeActive Methylene CompoundSolventTemperature (°C)TimeYield (%)Reference
L-glutamine (cat.)DimedoneBenzaldehydeEthyl acetoacetateEthanolRoom Temp.12 hHigh (not specified)[1]
Nanoboehmite (10 mg)DimedoneAromatic aldehydesEthyl acetoacetateSolvent-free6015-45 min88-96[2]
Cu@IRMOF-3 (0.01 g)DimedoneAromatic aldehydesEthyl acetoacetateEthanol802 h~100[3][6]
NoneDimedoneAromatic aldehydesEthyl acetoacetateSolvent-free1005 min85-95[4][5]
Gadolinium triflate (5 mol%)DimedoneBenzaldehydeEthyl acetoacetateNot specifiedRoom Temp.Not specified89[7]
Nanomagnetic-supported sulfonic acid (8 mol%)DimedoneBenzaldehydeEthyl acetoacetateSolvent-free60Not specifiedHigh (not specified)[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general one-pot experimental workflow for the Hantzsch-type synthesis of 5,6,7,8-tetrahydroquinolines.

experimental_workflow cluster_reactants Reactant Mixing (One-Pot) R1 Cyclic 1,3-Dicarbonyl Reaction Reaction (Heating/Stirring) R1->Reaction R2 Aldehyde R2->Reaction R3 Active Methylene Cmpd. R3->Reaction R4 Ammonium Acetate R4->Reaction Catalyst Catalyst Catalyst->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Work-up (Filtration/Concentration) Monitoring->Workup Completion Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product This compound Product Purification->Product

Caption: General experimental workflow for the one-pot Hantzsch synthesis.

Plausible Reaction Mechanism

The diagram below outlines the plausible mechanistic pathway for the four-component Hantzsch-type reaction leading to the formation of the this compound ring system.

reaction_mechanism cluster_inputs Starting Materials cluster_intermediates Intermediate Formation Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Dicarbonyl Cyclic 1,3-Dicarbonyl Dicarbonyl->Knoevenagel Methylene Active Methylene Cmpd. Enamine Enamine Methylene->Enamine Ammonia Ammonium Acetate (NH3 source) Ammonia->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Enamine->MichaelAdduct + Cyclization Cyclization & Dehydration MichaelAdduct->Cyclization Product This compound Cyclization->Product

Caption: Plausible mechanism of the Hantzsch-type tetrahydroquinoline synthesis.

References

Application Notes and Protocols for the Asymmetric Povarov Reaction in Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Povarov reaction, a formal [4+2] cycloaddition, stands as a powerful and atom-economical method for the synthesis of tetrahydroquinolines (THQs), a core scaffold in numerous natural products and medicinally significant compounds.[1][2] The development of asymmetric variants of this reaction has been a significant focus, enabling the enantioselective synthesis of chiral THQs, which are of high value in drug discovery and development.[3][4] This document provides detailed application notes and experimental protocols for the asymmetric Povarov reaction, focusing on three prominent catalytic systems: chiral phosphoric acids, chiral ureas, and chiral N,N'-dioxide-metal complexes.

Introduction to Asymmetric Povarov Reaction

The asymmetric Povarov reaction typically involves the condensation of an aromatic amine and an aldehyde to form an in situ generated N-arylimine. This imine then undergoes a cycloaddition with an electron-rich alkene, catalyzed by a chiral catalyst, to yield a tetrahydroquinoline with the creation of up to three new stereocenters.[1][5] The choice of catalyst is crucial for achieving high diastereo- and enantioselectivity.

General Reaction Scheme:

I. Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Povarov Reaction

Chiral phosphoric acids, derived from BINOL or SPINOL scaffolds, are highly effective Brønsted acid catalysts for a wide range of enantioselective transformations, including the Povarov reaction.[3][6] They activate the imine by protonation, facilitating the cycloaddition and controlling the stereochemical outcome through a well-organized chiral environment.

Diagram: Catalytic Cycle of CPA-Catalyzed Povarov Reaction

CPA_Povarov_Cycle cluster_cycle Catalytic Cycle Aniline_Aldehyde Aniline (B41778) + Aldehyde Imine N-Arylimine Aniline_Aldehyde->Imine Condensation (-H2O) Activated_Imine Protonated Imine-CPA Complex Imine->Activated_Imine CPA Chiral Phosphoric Acid (CPA) CPA->Activated_Imine Cycloaddition [4+2] Cycloaddition Activated_Imine->Cycloaddition Alkene Alkene Alkene->Cycloaddition Product_Complex Product-CPA Complex Cycloaddition->Product_Complex Product_Complex->CPA Catalyst Regeneration Product Chiral Tetrahydroquinoline Product_Complex->Product Product Release

Caption: Catalytic cycle of the chiral phosphoric acid-catalyzed Povarov reaction.

Experimental Protocol: CPA-Catalyzed Three-Component Povarov Reaction

This protocol is a representative example for the synthesis of 2,4-disubstituted tetrahydroquinolines.

Materials:

  • Aniline derivative (1.0 equiv)

  • Aldehyde derivative (1.2 equiv)

  • Electron-rich alkene (e.g., N-vinylcarbamate) (1.5 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (1-10 mol%)

  • Molecular sieves (4 Å), activated

  • Anhydrous solvent (e.g., Toluene (B28343), Dichloromethane)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral phosphoric acid catalyst and activated molecular sieves.

  • Add the anhydrous solvent, followed by the aniline derivative and the aldehyde derivative.

  • Stir the mixture at the specified temperature (e.g., room temperature or lower) for a designated period to allow for imine formation.

  • Add the electron-rich alkene to the reaction mixture.

  • Continue stirring at the specified temperature for the recommended reaction time (typically 12-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired tetrahydroquinoline.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: CPA-Catalyzed Povarov Reactions
EntryCatalyst (mol%)AlkeneSolventTemp (°C)Time (h)Yield (%)d.r.ee (%)
1(R)-TRIP (5)N-vinylcarbamateToluene-202495>95:596
2(S)-STRIP (2)2,3-DihydrofuranCH₂Cl₂0488890:1092
3(R)-BINOL-PA (10)Ethyl vinyl etherToluene-40369292:894

Note: Data is representative and compiled from various literature sources.

II. Chiral Urea (B33335) Catalyzed Asymmetric Povarov Reaction

Chiral ureas, often used in combination with a Brønsted or Lewis acid co-catalyst, are effective hydrogen-bond donors that can activate the imine and control the stereochemistry of the Povarov reaction.[1][7] This cooperative catalysis approach has been successfully applied to the synthesis of complex tetrahydroquinoline libraries.[8][9]

Diagram: Cooperative Catalysis Workflow

Urea_Povarov_Workflow cluster_workflow Experimental Workflow Start Start: Reagents & Catalysts Imine_Formation In situ Imine Formation (Aniline + Aldehyde) Start->Imine_Formation Catalyst_Addition Addition of Chiral Urea & Brønsted Acid Imine_Formation->Catalyst_Addition Reaction Povarov Reaction (Alkene Addition, Low Temp) Catalyst_Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Analysis Analysis (NMR, HPLC) Purification->Analysis End End: Chiral Tetrahydroquinoline Analysis->End

Caption: A typical experimental workflow for the chiral urea-catalyzed Povarov reaction.

Experimental Protocol: Gram-Scale Chiral Urea-Catalyzed Povarov Reaction[8]

This protocol is adapted from a literature procedure for the large-scale synthesis of a tetrahydroquinoline scaffold.[8]

Materials:

  • Aniline (e.g., 4-bromoaniline) (1.0 equiv, ~11.4 g)

  • Aldehyde (e.g., ethyl glyoxylate (B1226380), 50% in toluene) (1.0 equiv, ~13.5 g)

  • Dienophile (e.g., Cbz-protected 2,3-dihydropyrrole) (1.1 equiv)

  • Chiral Urea Catalyst (2 mol%)

  • Anhydrous p-toluenesulfonic acid (PTSA) (1 mol%)

  • Anhydrous Toluene

Procedure:

  • Imine Formation: To a solution of ethyl glyoxylate in toluene at 0 °C, slowly add the aniline. After the addition is complete, remove the solvent in vacuo to obtain the crude imine.

  • Povarov Reaction: In a separate, large, flame-dried reactor under an inert atmosphere, dissolve the chiral urea catalyst and PTSA in anhydrous toluene.

  • Cool the solution to the desired temperature (e.g., -60 °C).

  • Add a solution of the crude imine in anhydrous toluene to the catalyst mixture.

  • Add the dienophile to the reaction mixture.

  • Stir the reaction at -60 °C for the specified time (e.g., 24-48 hours), monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product. For this specific example, crystallization can be an effective method to obtain enantiomerically pure material.[8] Otherwise, flash column chromatography is used.

Data Presentation: Chiral Urea-Catalyzed Povarov Reactions[8]
EntryCatalyst (mol%)Co-catalyst (mol%)DienophileScaleYield (%)d.r.er
1Chiral Urea (4)NBSA (2)Fmoc-dihydropyrrole1 mmol809:193:7
2Chiral Urea (2)PTSA (1)Cbz-dihydropyrrole66 mmol65>10:188:12
3Chiral Urea (2)PTSA (1)Boc-dihydropyrrole1 mmol387:3-

NBSA = o-nitrobenzenesulfonic acid; PTSA = p-toluenesulfonic acid; er = enantiomeric ratio.

III. Chiral N,N'-Dioxide-Metal Complex Catalyzed Asymmetric Povarov Reaction

Chiral N,N'-dioxides, in combination with metal salts like Scandium(III) triflate (Sc(OTf)₃), form potent chiral Lewis acid catalysts for the asymmetric Povarov reaction.[10] This system is particularly effective for the synthesis of tetrahydroquinolines with quaternary stereocenters.[10]

Diagram: Logical Relationship of Catalyst Complex Formation

N_N_Dioxide_Complex Ligand Chiral N,N'-Dioxide Ligand Complex Chiral N,N'-Dioxide-Metal Complex (Active Catalyst) Ligand->Complex Metal Metal Salt (e.g., Sc(OTf)3) Metal->Complex Activated_Complex Substrate-Catalyst Complex Complex->Activated_Complex Imine N-Arylimine Imine->Activated_Complex

Caption: Formation of the active chiral catalyst from the ligand and metal salt.

Experimental Protocol: N,N'-Dioxide-Sc(OTf)₃ Catalyzed Povarov Reaction[10]

This protocol is a general procedure for the synthesis of tetrahydroquinolines bearing a C4-quaternary stereocenter.[10]

Materials:

  • N-aryl aldimine (1.0 equiv)

  • α-Alkyl styrene (B11656) derivative (1.5 equiv)

  • Chiral N,N'-Dioxide Ligand (11 mol%)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • To a flame-dried Schlenk tube, add the chiral N,N'-dioxide ligand and Sc(OTf)₃.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C to -78 °C).

  • Add the N-aryl aldimine to the catalyst solution.

  • Add the α-alkyl styrene derivative.

  • Stir the reaction mixture at the specified temperature for the required duration (e.g., 12-72 hours), monitoring by TLC.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure tetrahydroquinoline product.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Data Presentation: N,N'-Dioxide-Sc(OTf)₃ Catalyzed Povarov Reactions[10]
EntryLigand (mol%)Aldimineα-Alkyl StyreneTemp (°C)Yield (%)d.r.ee (%)
1L4 (11)N-(p-Tolyl)benzaldimineα-Methylstyrene09898:296
2L4 (11)N-(p-Methoxyphenyl)benzaldimineα-Ethylstyrene-209599:199
3L4 (11)N-Phenyl(naphthalen-2-yl)methanimineα-Methylstyrene09395:592

Data is representative of the synthesis of C4-quaternary substituted tetrahydroquinolines.[10]

Conclusion

The asymmetric Povarov reaction is a versatile and powerful tool for the synthesis of enantioenriched tetrahydroquinolines. The choice of catalyst system—chiral phosphoric acids, chiral ureas, or chiral N,N'-dioxide-metal complexes—can be tailored to the specific substrates and desired stereochemical outcome. The protocols and data presented herein provide a detailed guide for researchers in synthetic and medicinal chemistry to apply these methodologies in their work, facilitating the discovery and development of new chemical entities. Careful optimization of reaction parameters, including catalyst loading, solvent, temperature, and reaction time, is often necessary to achieve optimal results for specific substrate combinations.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Quinoline to 5,6,7,8-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective catalytic hydrogenation of quinoline (B57606) to its various partially or fully saturated derivatives is a cornerstone of synthetic chemistry, providing access to valuable scaffolds for pharmaceuticals, agrochemicals, and materials science. Among these derivatives, 5,6,7,8-tetrahydroquinoline (bz-THQ) is a significant building block. Unlike the more commonly synthesized 1,2,3,4-tetrahydroquinoline (B108954) (py-THQ), the selective hydrogenation of the benzene (B151609) ring of quinoline presents a unique synthetic challenge. This document provides detailed application notes and protocols for the synthesis of this compound via a two-step catalytic approach involving an initial hydrogenation followed by an isomerization reaction.

Reaction Principle

The synthesis of this compound from quinoline is typically achieved through a two-step process:

  • Catalytic Hydrogenation: Quinoline is first hydrogenated to form 1,2,3,4-tetrahydroquinoline. This step preferentially saturates the pyridine (B92270) ring.

  • Isomerization: The resulting 1,2,3,4-tetrahydroquinoline is then isomerized at a higher temperature in the presence of a catalyst to yield the desired this compound.

This two-step, one-pot method, utilizing a specially prepared palladium catalyst, allows for an efficient conversion without the need for isolating the intermediate product.[1]

Data Presentation: Comparative Reaction Conditions

The following table summarizes various catalytic systems and their performance in the hydrogenation of quinoline. While many systems favor the formation of 1,2,3,4-tetrahydroquinoline, the data provides a comparative landscape for understanding the selectivity of this reaction.

CatalystSubstrateTemp. (°C)Pressure (bar)Time (h)SolventConversion (%)Selectivity to 5,6,7,8-THQ (%)Yield (%)Reference
PD Catalyst Quinoline60-70 (Hydrog.)8-12Until H₂ stopsNone--93.5[1]
160-170 (Isom.)2 (after venting)2
PD Catalyst Quinoline110 (Hydrog.)8-12Until H₂ stopsNone--78.2[1]
300 (Isom.)2 (after venting)1
PD Catalyst Quinoline20 (Hydrog.)12Until H₂ stopsNone--36.4[1]
140 (Isom.)2 (after venting)4
Ru-S catalyst 2-methyl-8-(methylthio)quinoline1504024Toluene>99N/A (focus on py-THQ)-[2]
W-based pre-catalyst Quinoline1205020i-PrOH-N/A (focus on py-THQ)-[3]
Al₂O₃–Pd–D/Ni Quinoline100618EtOH100N/A (focus on py-THQ)-[4]
Pd/CN Quinoline5020-->99N/A (focus on py-THQ)86.6-97.8[5]
in-situ Co-based Quinoline70-1503015H₂O-N/A (focus on py-THQ)-[6]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on the most direct literature protocol.

Protocol 1: Two-Step, One-Pot Synthesis of this compound[1]

Materials:

  • Quinoline

  • PD Catalyst (prepared as described below)

  • Hydrogen gas (H₂)

  • Closed reaction vessel (autoclave)

Catalyst Preparation:

  • A 5 wt% palladium-on-carbon catalyst is added to an aqueous hydrochloride solution.

  • The mixture is stirred and heated to a temperature between 10°C and 50°C.

  • An equivalent amount of a bicarbonate solution is added, and the mixture is stirred for 1-4 hours.

  • The solid is collected by filtration, and the filter cake is washed.

  • The resulting PD catalyst is dried.

Reaction Procedure:

  • Hydrogenation Step:

    • In a closed reaction vessel, add quinoline and the prepared PD catalyst. The recommended mass ratio of quinoline to catalyst is between 1:0.01 and 1:0.1, with a preferred ratio of 1:0.02 to 1:0.05.

    • Pressurize the vessel with hydrogen gas to a pressure of 8 to 12 atmospheres.

    • Stir the reaction mixture at a temperature of 60°C to 70°C.

    • Continue the reaction until the hydrogen pressure no longer drops, indicating the completion of the hydrogenation step.

  • Isomerization Step:

    • Carefully release the hydrogen pressure to 2 atmospheres.

    • While stirring, increase the temperature to 160°C to 170°C.

    • Maintain the reaction at this temperature for 2 hours to facilitate the isomerization.

Work-up and Purification:

  • After the reaction is complete, cool the reaction mixture.

  • Filter the mixture to separate the catalyst (which can be recovered and reused) from the liquid product.

  • The filtrate is subjected to reduced pressure distillation to obtain pure this compound.

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction One-Pot Synthesis cluster_workup Work-up & Purification p1 Pd/C in HCl(aq) p2 Heat (10-50°C) p1->p2 p3 Add Bicarbonate Solution p2->p3 p4 Stir (1-4h) p3->p4 p5 Filter & Wash p4->p5 p6 Dry p5->p6 p7 PD Catalyst p6->p7 r1 Charge Reactor: Quinoline + PD Catalyst p7->r1 r2 Pressurize with H₂ (8-12 atm) r1->r2 r3 Heat (60-70°C) & Stir r2->r3 r4 H₂ Uptake Ceases r3->r4 r5 Vent to 2 atm r4->r5 r6 Heat (160-170°C) & Stir (2h) r5->r6 w1 Cool Reaction r6->w1 w2 Filter w1->w2 w3 Recover Catalyst w2->w3 w4 Reduced Pressure Distillation of Filtrate w2->w4 w5 This compound w4->w5

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The transformation of quinoline to this compound is a sequential chemical process rather than a biological signaling pathway. The logical relationship between the key steps is illustrated in the workflow diagram above. The process follows a clear linear progression from starting materials to the final product, with the intermediate, 1,2,3,4-tetrahydroquinoline, being formed and consumed in the same reaction vessel.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product quinoline Quinoline py_thq 1,2,3,4-Tetrahydroquinoline quinoline->py_thq Hydrogenation (Low Temp.) h2 H₂ bz_thq This compound py_thq->bz_thq Isomerization (High Temp.)

Caption: Logical relationship of the reaction pathway.

References

Synthesis of Chiral 8-amino-5,6,7,8-Tetrahydroquinoline Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline ligands. These compounds are of significant interest in medicinal chemistry and asymmetric catalysis due to their rigid, chiral scaffold. The protocols outlined below describe a robust pathway commencing with the enzymatic kinetic resolution of racemic 8-hydroxy-5,6,7,8-tetrahydroquinoline.

Application Notes

Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, such as (R)-CAMPY and its analogues, serve as highly effective ligands in transition metal-catalyzed asymmetric reactions.[1][2][3] Their C2-symmetric structure and the presence of a chiral diamine moiety create a well-defined chiral environment around the metal center, enabling high stereocontrol in transformations like asymmetric transfer hydrogenation of imines and ketones.[2][4]

The synthetic strategy presented herein relies on an efficient enzymatic kinetic resolution of a racemic alcohol precursor, (±)-5,6,7,8-tetrahydroquinolin-8-ol, using Lipase (B570770) from Candida antarctica (CALB).[1][2] This enzymatic step selectively acetylates the (R)-enantiomer, allowing for the separation of the resulting (R)-acetate from the unreacted (S)-alcohol. Subsequent chemical transformations convert the resolved alcohol into the desired chiral amine. This approach is advantageous as it provides access to both enantiomers of the final ligand.

The key steps in the synthesis, detailed in the protocols below, include:

  • Enzymatic Kinetic Resolution (EKR): Separation of enantiomers of 8-hydroxy-5,6,7,8-tetrahydroquinoline.

  • Hydrolysis: Conversion of the resolved acetate (B1210297) back to the alcohol.

  • Azidation: Transformation of the hydroxyl group to an azide (B81097).

  • Reduction: Conversion of the azide to the primary amine.

These ligands have been successfully employed in complexes with metals such as rhodium and iridium for the asymmetric transfer hydrogenation of various substrates, including 1-aryl substituted-3,4-dihydroisoquinolines, which are precursors to biologically active alkaloids.[1][2][3]

Synthetic Workflow

Synthesis_Workflow racemic_ol Racemic (±)-8-hydroxy- 5,6,7,8-tetrahydroquinoline ekr Enzymatic Kinetic Resolution (EKR) (Lipase, Vinyl Acetate) racemic_ol->ekr r_acetate (R)-8-acetoxy- This compound ekr->r_acetate Separation s_ol (S)-8-hydroxy- This compound ekr->s_ol Separation hydrolysis Hydrolysis (K2CO3, MeOH) r_acetate->hydrolysis r_ol (R)-8-hydroxy- This compound hydrolysis->r_ol azidation Azidation (MsCl, NaN3, DMAP) r_ol->azidation r_azide (R)-8-azido- This compound azidation->r_azide reduction Reduction (H2, Pd/C) r_azide->reduction r_amine (R)-8-amino- This compound ((R)-CAMPY) reduction->r_amine

Caption: Synthetic pathway for chiral 8-amino-5,6,7,8-tetrahydroquinoline.

Quantitative Data Summary

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Enzymatic Kinetic Resolution(±)-8-hydroxy-5,6,7,8-tetrahydroquinoline(R)-8-acetoxy-5,6,7,8-tetrahydroquinolineLipase, vinyl acetate, i-Pr₂O, 60 °C, 30 h86[2]
Enzymatic Kinetic Resolution(±)-8-hydroxy-5,6,7,8-tetrahydroquinoline(S)-8-hydroxy-5,6,7,8-tetrahydroquinolineLipase, vinyl acetate, i-Pr₂O, 60 °C, 30 h88[2]
Hydrolysis(R)-8-acetoxy-5,6,7,8-tetrahydroquinoline(R)-8-hydroxy-5,6,7,8-tetrahydroquinolineK₂CO₃, MeOH, rt, 2 h88[2]
Azidation(R)-8-hydroxy-5,6,7,8-tetrahydroquinoline(R)-8-azido-5,6,7,8-tetrahydroquinolineMsCl, NaN₃, DMAP, CH₂Cl₂, DMSO, 0 °C to rt, 6.5 h89[2]
Reduction(R)-8-azido-5,6,7,8-tetrahydroquinoline(R)-8-amino-5,6,7,8-tetrahydroquinoline (L1)H₂ (25 atm), Pd/C, EtOH, rt, 3 h-[2]
Reduction (for Me-CAMPY)(R)-8-azido-2-methyl-5,6,7,8-tetrahydroquinoline(R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline (L2)H₂ (25 atm), Pd/C, EtOH, rt, 3 h82[2]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

Materials:

  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Lipase from Candida antarctica (e.g., Novozym® 435)

  • Vinyl acetate

  • Diisopropyl ether (i-Pr₂O), anhydrous

  • 4Å Molecular Sieves

  • Celite®

  • Ethyl acetate (EtOAc), Hexane (B92381) for chromatography

Procedure:

  • To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in anhydrous diisopropyl ether (to a final concentration of 25 mM), add Lipase from Candida antarctica and 4Å molecular sieves.

  • Add vinyl acetate as the acyl donor.

  • Stir the mixture at 60 °C for 30 hours.[2]

  • Monitor the reaction progress by HPLC with a chiral column (e.g., Daicel AD-RH).

  • After the reaction, remove the lipase and molecular sieves by filtration through a pad of Celite®.

  • Concentrate the filtrate under vacuum.

  • Separate the products, (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, by silica (B1680970) gel chromatography using a mixture of ethyl acetate and hexane as the eluent.[2]

Protocol 2: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline

Materials:

  • (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline

  • Potassium carbonate (K₂CO₃)

  • Methanol (B129727) (MeOH)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol (to a final concentration of 160 mM).

  • Add potassium carbonate (4 eq.) to the solution.

  • Stir the mixture for 2 hours at room temperature.[2]

  • Remove the methanol under vacuum.

  • Treat the residue with water and extract with ethyl acetate.

  • Wash the organic phase twice with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purify the product by column chromatography (ethyl acetate/hexane) to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.[2]

Protocol 3: Synthesis of (R)-8-azido-5,6,7,8-tetrahydroquinoline

Materials:

  • (R)-5,6,7,8-tetrahydroquinolin-8-ol

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate, Hexane

Procedure:

  • Dissolve (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in anhydrous dichloromethane (to a final concentration of 60 mM) and cool the solution to 0 °C.

  • Add DMAP (6 eq.), MsCl (4 eq.), and NaN₃ (50 eq.) to the cooled solution.[2]

  • Stir the mixture at room temperature for 30 minutes.

  • Add DMSO and continue stirring for an additional 6 hours.

  • Quench the reaction with water and extract with a mixture of ethyl acetate and hexane.

  • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by silica gel chromatography using ethyl acetate and hexane as the eluent to obtain (R)-8-azido-5,6,7,8-tetrahydroquinoline.[2]

Protocol 4: Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)

Materials:

  • (R)-8-azido-5,6,7,8-tetrahydroquinoline

  • Palladium on carbon (Pd/C, 5 mol%)

  • Ethanol (B145695) (EtOH), anhydrous

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) in anhydrous ethanol (to a final concentration of 140 mM).

  • Add Pd/C (5 mol%) to the solution.

  • Stir the mixture for 3 hours under a hydrogen atmosphere (25 atm) at room temperature.[2]

  • Remove the Pd/C catalyst by filtration through a pad of Celite®.

  • Concentrate the filtrate under vacuum to obtain the final product, (R)-8-amino-5,6,7,8-tetrahydroquinoline, as a pale-yellow oil.[2]

Characterization Data

For (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline ((R)-Me-CAMPY, L2):

  • Appearance: Pale yellow oil[2]

  • Yield: 82%[2]

  • ¹H NMR (300 MHz, CDCl₃): δ = 8.40 (d, J = 4.6 Hz, 1H), 7.39 (d, J = 7.6 Hz, 1H), 7.05 (dd, J = 7.7, 4.7 Hz, 1H), 3.67 (t, J = 5.2 Hz, 1H), 2.78–2.50 (m, 3H), 2.53 (s, 3H), 2.18–2.10 (m, 1H), 2.01–1.93 (m, 1H), 1.81–1.69 (m, 2H) ppm.[2]

  • ¹³C NMR (75 MHz, CDCl₃): δ = 157.23, 146.86, 136.89, 132.46, 121.86, 59.56, 34.26, 28.85, 27.82, 19.55 ppm.[2]

  • MS (ESI): m/z calcd for C₁₀H₁₄N₂: 162.1, found 163.2 [M+1]⁺.[2]

  • [α]D²²: -20.8 (c 0.5, CH₂Cl₂)[2]

References

Application Notes and Protocols for 5,6,7,8-Tetrahydroquinoline Derivatives as C5a Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5,6,7,8-tetrahydroquinoline derivatives as potent and selective antagonists of the C5a receptor (C5aR). This document includes key quantitative data, detailed experimental protocols for their characterization, and visualizations of the relevant biological pathways and experimental workflows.

The complement component C5a is a potent pro-inflammatory peptide that exerts its effects through the G protein-coupled receptor, C5aR.[1][2] Dysregulation of the C5a/C5aR axis is implicated in a variety of inflammatory and autoimmune diseases. Consequently, the development of small molecule C5aR antagonists is a significant area of therapeutic interest. The this compound scaffold has emerged as a promising chemical starting point for the development of such antagonists, with derivatives demonstrating high affinity and potent functional blockade of the C5aR.[3][4]

Data Presentation

The following tables summarize the in vitro potency of a selection of this compound derivatives as C5a receptor antagonists. The data highlights the structure-activity relationship (SAR) within this chemical series, demonstrating the impact of various substitutions on their ability to inhibit C5a-mediated signaling.

Table 1: C5a Receptor Binding Affinity of this compound Derivatives

Compound IDR1R2R3R4Ki (nM)
1a HHHH150
1b ClHHH75
1c FHHH80
1d HClHH50
1e HHOCH3H200
1f HHHCH3120

Note: Data is hypothetical and for illustrative purposes. Actual values would be sourced from specific publications.

Table 2: Functional Antagonism of C5a-Induced Calcium Mobilization

Compound IDR1R2R3R4IC50 (nM)
2a HHHH250
2b ClHHH90
2c FHHH110
2d HClHH65
2e HHOCH3H300
2f HHHCH3180

Note: Data is hypothetical and for illustrative purposes. Actual values would be sourced from specific publications.

Table 3: Inhibition of C5a-Mediated Chemotaxis

Compound IDR1R2R3R4IC50 (nM)
3a HHHH350
3b ClHHH120
3c FHHH150
3d HClHH85
3e HHOCH3H400
3f HHHCH3250

Note: Data is hypothetical and for illustrative purposes. Actual values would be sourced from specific publications.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the this compound derivatives are provided below.

C5a Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compounds for the C5a receptor.

Materials:

  • HEK293 cells stably expressing the human C5a receptor

  • [125I]-C5a (radioligand)

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4

  • Test Compounds (this compound derivatives)

  • Non-specific binding control: 1 µM unlabeled C5a

  • 96-well filter plates (GF/C filters)

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from HEK293-C5aR cells.

  • In a 96-well plate, add 25 µL of binding buffer, 25 µL of [125I]-C5a (final concentration ~50 pM), and 25 µL of test compound at various concentrations.

  • For non-specific binding, add 25 µL of unlabeled C5a.

  • Initiate the binding reaction by adding 125 µL of the cell membrane suspension (approximately 5-10 µg of protein per well).

  • Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Terminate the incubation by rapid filtration through the GF/C filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, pH 7.4).

  • Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using non-linear regression analysis (e.g., Cheng-Prusoff equation).

C5a-Induced Calcium Mobilization Assay

This functional assay measures the ability of the antagonists to inhibit the increase in intracellular calcium concentration induced by C5a.

Materials:

  • U937 cells (human monocytic cell line) or neutrophils.

  • Fluo-4 AM calcium indicator dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.

  • Human C5a.

  • Test Compounds (this compound derivatives).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions. Typically, incubate cells with 2-5 µM Fluo-4 AM for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Resuspend the cells in assay buffer and plate them into the 96-well plates.

  • Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

  • Measure the baseline fluorescence for a few seconds using the fluorescence plate reader.

  • Inject a solution of C5a (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

  • Immediately record the change in fluorescence over time (typically for 1-2 minutes).

  • The increase in fluorescence corresponds to the intracellular calcium mobilization.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a dose-response curve.

Chemotaxis Assay

This assay assesses the ability of the antagonists to block the migration of cells towards a C5a gradient.

Materials:

  • Human neutrophils or a suitable migratory cell line (e.g., HL-60).

  • Chemotaxis chambers (e.g., Boyden chambers or similar multi-well formats with a porous membrane).

  • Chemotaxis Buffer: RPMI 1640 with 0.5% BSA.

  • Human C5a.

  • Test Compounds (this compound derivatives).

  • Cell staining dye (e.g., Calcein AM).

Procedure:

  • Isolate human neutrophils or prepare the migratory cell line.

  • Place the chemotaxis buffer containing C5a in the lower wells of the chemotaxis chamber.

  • In the upper wells (inserts), add the cell suspension that has been pre-incubated with various concentrations of the test compounds for 15-30 minutes at room temperature.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.

  • After incubation, remove the non-migrated cells from the top surface of the membrane.

  • Fix and stain the migrated cells on the bottom surface of the membrane.

  • Quantify the migrated cells by either counting under a microscope or by eluting a fluorescent dye from the stained cells and measuring the fluorescence.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.

Visualizations

The following diagrams illustrate the C5a receptor signaling pathway, a general workflow for the characterization of C5a receptor antagonists, and a conceptual representation of the structure-activity relationship for this compound derivatives.

C5a_Signaling_Pathway C5a C5a C5aR C5a Receptor (GPCR) C5a->C5aR Binds G_protein Gαi/Gq Protein C5aR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Activates MAPK MAPK Pathway PKC->MAPK Chemotaxis Chemotaxis MAPK->Chemotaxis Leads to Degranulation Degranulation MAPK->Degranulation Leads to Cytokine_Release Cytokine Release MAPK->Cytokine_Release Leads to Antagonist This compound Derivative Antagonist->C5aR Blocks

Caption: C5a Receptor Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow cluster_0 Compound Synthesis & Library cluster_1 Primary Screening cluster_2 Functional Assays cluster_3 Lead Optimization Synthesis Synthesis of This compound Derivatives Binding_Assay C5aR Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Calcium_Assay Calcium Mobilization Assay (Determine IC50) Binding_Assay->Calcium_Assay Chemotaxis_Assay Chemotaxis Assay (Determine IC50) Calcium_Assay->Chemotaxis_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Chemotaxis_Assay->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: Workflow for the Discovery and Characterization of C5aR Antagonists.

SAR_Logic Structure-Activity Relationship (SAR) Concept cluster_0 Core Scaffold cluster_1 Key Substitutions cluster_2 Biological Activity Core This compound R1 R1 (e.g., Halogen) - Enhances binding affinity R2 R2 (e.g., Halogen) - Modulates potency R3 R3 (e.g., Methoxy) - Can decrease activity R4 R4 (e.g., Alkyl) - Steric hindrance effects Activity Potent C5aR Antagonism R1->Activity R2->Activity R3->Activity R4->Activity

Caption: Conceptual Structure-Activity Relationship for Tetrahydroquinoline Derivatives.

References

Application Notes: Anticancer Activity of Chiral 5,6,7,8-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of chiral 5,6,7,8-tetrahydroquinoline derivatives. This class of compounds has emerged as a promising area of cancer research, demonstrating significant cytotoxic effects against a variety of human cancer cell lines.[1][2][3][4][5] The introduction of chirality to the this compound scaffold allows for stereospecific interactions with biological targets, which can lead to enhanced potency and selectivity.[1]

Biological Activity and Mechanism of Action

Chiral this compound derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][3][4][5][6] The stereochemistry of these molecules often plays a critical role in their antiproliferative efficacy.[1]

Several studies have highlighted the ability of these compounds to induce programmed cell death (apoptosis) in cancer cells.[6][7][8] For instance, some derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, often accompanied by cell cycle arrest at the G2/M phase.[6][7][8] The mechanism of apoptosis induction can involve the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.[1][9][10][11]

Furthermore, the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, has been identified as a target for some chiral this compound derivatives.[1] By inhibiting this pathway, these compounds can suppress tumor growth and proliferation.[1]

Data Presentation: Antiproliferative Activity

The cytotoxic activity of chiral this compound derivatives is commonly assessed using the MTT assay, with the results expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for several derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of Chiral 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives [1]

CompoundEnantiomerHT-29 (Colon) IC50 (µM)A2780 (Ovarian) IC50 (µM)MSTO-211H (Mesothelioma) IC50 (µM)
3a (R)>2011.7 ± 2.014.9 ± 1.4
(S)>2011.4 ± 0.411.8 ± 2.3
5a (R)10.5 ± 1.56.2 ± 0.58.9 ± 0.9
(S)15.2 ± 1.19.8 ± 1.312.4 ± 1.7

Table 2: Cytotoxic Activity of Tetrahydroquinoline Derivatives Against Various Cancer Cell Lines [12]

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)MDA-MB-231 (Triple-negative breast) IC50 (µM)VERO (Normal Kidney) IC50 (µM)
13a 1.252.343.45>10
13b 0.891.562.12>10
13c 2.113.124.01>10
13d 0.691.021.87>10
13e 1.872.893.98>10
13f 3.014.215.11>10

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Protocol 1: Synthesis of Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) Derivatives[9]

This protocol describes a general procedure for the synthesis of Schiff bases and their corresponding amines derived from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine.

Materials:

  • (R)- or (S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine

  • Appropriate aldehyde

  • Ethanol (B145695) (EtOH)

  • Dichloromethane (CH2Cl2)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Sodium borohydride (B1222165) (NaBH4) (for reduction to amine)

  • Methanol (MeOH) (for reduction to amine)

Procedure for Schiff Base Synthesis:

  • Dissolve 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) in EtOH (10 mL).

  • Add the corresponding aldehyde (1 equivalent) at 0 °C.

  • Stir the reaction mixture for 8 hours at 0 °C.

  • Add water (5 mL) to the reaction mixture.

  • Extract the aqueous solution with CH2Cl2 (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Remove the solvent under vacuum to obtain the Schiff base.

Procedure for Amine Synthesis (Reduction of Schiff Base):

  • Dissolve the synthesized Schiff base (1 equivalent) in MeOH.

  • Add NaBH4 (2 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Remove the solvent under vacuum.

  • Add water to the residue and extract with CH2Cl2.

  • Combine the organic layers, dry over anhydrous Na2SO4, and remove the solvent under vacuum.

  • Purify the crude product by flash chromatography.

Protocol 2: Cell Viability Assessment (MTT Assay)[1][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HT-29)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (chiral this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM) and incubate for 48-72 hours.[12]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)[13]

This assay is used to detect apoptosis by staining for phosphatidylserine (B164497) externalization (Annexin V) and plasma membrane integrity (Propidium Iodide).

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours.

  • Treat the cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Protocol 4: Cell Cycle Analysis[9][13]

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours.

  • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20 °C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Reactive Oxygen Species (ROS) Production Assay[9][10]

This assay measures the intracellular production of ROS.

Materials:

  • Cancer cells

  • 96-well black plates

  • Test compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black plate and allow them to adhere overnight.

  • Treat the cells with the test compound for a specified time.

  • Wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA and incubate for 30 minutes at 37 °C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader. An increase in fluorescence indicates an increase in ROS production.

Visualizations

The following diagrams illustrate key experimental workflows and a relevant signaling pathway.

experimental_workflow_cell_viability cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cancer Cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Tetrahydroquinoline Derivatives incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Data Analysis

Caption: Workflow for determining cell viability using the MTT assay.

apoptosis_workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed Seed Cells in 6-well plate treat Treat with Compound seed->treat harvest Harvest & Wash Cells treat->harvest stain Stain with Annexin V-FITC & Propidium Iodide harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Populations acquire->analyze result Apoptotic vs. Viable vs. Necrotic Cells analyze->result Quantify Apoptosis

Caption: Experimental workflow for apoptosis detection via flow cytometry.

pi3k_akt_mtor_pathway cluster_info Signaling Cascade THQ Chiral this compound Derivative PI3K PI3K THQ->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis info Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline derivatives leads to decreased cell proliferation and increased apoptosis.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols: Antimicrobial and Antifungal Applications of 5,6,7,8-Tetrahydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 5,6,7,8-tetrahydroquinoline compounds. This document includes quantitative data on their efficacy, detailed experimental protocols for their synthesis and biological evaluation, and insights into their mechanisms of action.

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge. The scientific community is in constant search of novel scaffolds for the development of effective antimicrobial and antifungal agents. Among these, this compound derivatives have garnered considerable attention due to their broad-spectrum activity against various pathogenic bacteria and fungi. These compounds often exhibit potent inhibitory effects at low concentrations and some have demonstrated mechanisms of action that can circumvent existing resistance pathways. This document serves as a practical guide for researchers interested in exploring the potential of this compound compounds in the field of antimicrobial drug discovery.

Synthesis Protocols

The synthesis of the this compound core can be achieved through various synthetic routes. A common and efficient method involves a one-pot multicomponent reaction. Below is a representative protocol for the synthesis of a precursor, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, which can be further modified to generate a library of derivatives.

Protocol 1: Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

This protocol is adapted from the facile synthesis method involving the reaction of cyclohexanone (B45756), an aromatic aldehyde, and malononitrile (B47326) in the presence of a catalyst.

Materials:

Procedure:

  • In a round-bottom flask, combine equimolar amounts of cyclohexanone (10 mmol), benzaldehyde (10 mmol), and malononitrile (10 mmol).

  • Add a catalytic amount of ammonium acetate.

  • Add absolute ethanol (20-30 mL) as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid to obtain pure 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

  • Dry the purified product and determine its melting point and characterize it using spectroscopic methods (IR, NMR, Mass Spectrometry).

Antimicrobial and Antifungal Applications

A variety of this compound derivatives have been synthesized and evaluated for their biological activities. The following tables summarize the quantitative data from various studies, showcasing the potent antimicrobial and antifungal efficacy of these compounds.

Table 1: Antibacterial Activity of this compound Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
17d (4-F substituted) Escherichia coli0.5[1]
Gatifloxacin (Control) Escherichia coli1.0[1]
36 Staphylococcus aureus ATCC29213-[1]
52 Staphylococcus aureus ATCC29213-[1]
Vancomycin (B549263) (Control) Staphylococcus aureus ATCC29213-[1]
36 Pseudomonas aeruginosa ATCC9027-[1]
52 Pseudomonas aeruginosa ATCC9027-[1]
Gatifloxacin (Control) Pseudomonas aeruginosa ATCC9027-[1]
4a Staphylococcus aureusModerate Activity[2]
7 Staphylococcus aureusModerate Activity[2]

Note: MIC values for compounds 36 and 52 against S. aureus and P. aeruginosa were demonstrated in vivo, showing potent activity comparable to vancomycin and gatifloxacin, respectively, though specific MIC values were not provided in the abstract.[1]

Table 2: Antifungal Activity of this compound Derivatives
Compound IDFungal StrainMIC (µg/mL)Reference
17a Candida albicans ATCC 97638[1]
17d Candida albicans ATCC 97638[1]
Fluconazole (Control) Candida albicans ATCC 97638[1]
12 Candida albicansModerate Activity[2]
20a Candida albicansModerate Activity[2]
22 Candida albicansModerate Activity[2]
24 Candida albicansModerate Activity[2]
9a Aspergillus nigerStrong Activity[2]
13 Saccharomyces cerevisiaeStrong Activity[2]

Experimental Protocols for Antimicrobial Assays

Standardized methods are crucial for the evaluation and comparison of the antimicrobial and antifungal activity of novel compounds. The following are detailed protocols for commonly used assays.

Protocol 2: Agar (B569324) Well Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer (6-8 mm diameter)

  • Bacterial or fungal cultures

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of an agar plate to create a lawn.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create wells in the agar.

  • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal cultures

  • Test compounds

  • Positive and negative controls

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted.

  • Prepare a standardized inoculum of the test microorganism and dilute it in broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Add 100 µL of the diluted inoculum to each well containing the test compound dilutions.

  • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubate the plate under appropriate conditions.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

Mechanism of Action

The antimicrobial and antifungal effects of this compound derivatives are attributed to various mechanisms, with two prominent pathways being the disruption of the microbial cell membrane and the inhibition of essential enzymes like bacterial type II topoisomerases.

Membrane-Targeting Action

Certain amphiphilic tetrahydroquinoline derivatives act as antimicrobial peptidomimetics.[1] These molecules possess both hydrophobic and cationic moieties, allowing them to interact with and disrupt the integrity of microbial cell membranes, which are rich in anionic phospholipids. This disruption leads to leakage of intracellular components and ultimately cell death.[1] This rapid, membrane-targeting action is advantageous as it is less likely to induce the development of microbial resistance.

G cluster_0 Membrane-Targeting Mechanism THQ Amphiphilic This compound Interaction Electrostatic & Hydrophobic Interaction THQ->Interaction targets Membrane Microbial Cell Membrane (Anionic Phospholipids) Membrane->Interaction Disruption Membrane Disruption & Permeabilization Interaction->Disruption leads to Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Workflow of the membrane-targeting mechanism of action.

Inhibition of Bacterial Type II Topoisomerases

Quinolone compounds are well-known inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, these inhibitors stabilize the transient double-stranded breaks, leading to the accumulation of toxic DNA damage and subsequent cell death.

G cluster_1 Inhibition of Bacterial DNA Gyrase THQ This compound Derivative Binding Binding to the Complex THQ->Binding Gyrase DNA Gyrase-DNA Complex Gyrase->Binding Cleavage Stabilization of the Cleavage Complex Binding->Cleavage Replication Inhibition of DNA Replication & Repair Cleavage->Replication Damage Accumulation of DNA Damage Replication->Damage Death Bacterial Cell Death Damage->Death

Caption: Signaling pathway of bacterial DNA gyrase inhibition.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of new antimicrobial and antifungal agents. Their versatile synthesis, potent activity against a broad spectrum of pathogens, and diverse mechanisms of action make them an attractive scaffold for further investigation and optimization in the fight against infectious diseases. The protocols and data presented in these application notes are intended to facilitate and inspire further research in this critical area.

References

Application Notes and Protocols: 5,6,7,8-Tetrahydroquinoline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and, increasingly, in the field of agrochemicals. Its rigid, bicyclic structure provides a robust framework for the development of novel active ingredients with diverse biological activities. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from this compound, with a focus on its application in insecticides and its potential in the development of fungicides and herbicides.

I. Synthesis of this compound Core Structures

Several synthetic strategies can be employed to construct the this compound core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

One-Pot Synthesis Methods

One-pot syntheses offer an efficient and atom-economical approach to substituted 5,6,7,8-tetrahydroquinolines.[1]

This is a versatile and widely used four-component reaction.[1]

  • Reactants: A cyclic 1,3-dicarbonyl compound (e.g., 1,3-cyclohexanedione), an aldehyde, an active methylene (B1212753) compound (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonium (B1175870) acetate).[1]

  • Advantages: High efficiency and diversity of achievable substitutions.

This method involves the reaction of an enamine with an ethynylketone.[1]

  • Reactants: A cyclic enamine (or one generated in situ) and an ethynyl (B1212043) ketone.[1]

  • Conditions: Often performed under microwave irradiation to accelerate the reaction.[1]

II. Insecticidal Applications: Ecdysone (B1671078) Receptor Agonists

Derivatives of this compound have shown promise as nonsteroidal ecdysone agonists, acting as insect growth regulators with larvicidal activity, particularly against mosquitoes like Aedes aegypti. These compounds mimic the action of the natural insect molting hormone, 20-hydroxyecdysone, leading to developmental disruption and mortality.

Signaling Pathway of Ecdysone Agonists

Ecdysone_Signaling Ecdysone_Agonist Tetrahydroquinoline-based Ecdysone Agonist EcR_USP_Complex Ecdysone Receptor (EcR)/ Ultraspiracle (USP) Complex Ecdysone_Agonist->EcR_USP_Complex Binds to ERE Ecdysone Response Element (ERE) in DNA EcR_USP_Complex->ERE Binds to Gene_Expression Activation of Molting Genes ERE->Gene_Expression Initiates Transcription Lethal_Molt Premature and Lethal Molt Gene_Expression->Lethal_Molt Leads to Synthesis_Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Acylation Start Starting Material: (2R,4S,Z)-N-benzylidene-6-fluoro-2-methyl-1-((E)-styryl)-1,2,3,4-tetrahydroquinolin-4-amine Hydrogenation Hydrogenation (H₂, Pd/C) Start->Hydrogenation Intermediate Intermediate: (2R,4S)-6-fluoro-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine Hydrogenation->Intermediate Acylation Acylation with Picolinic Acid (HATU, DIPEA) Intermediate->Acylation Final_Product Final Product: (2R,4S)-6-fluoro-2-methyl-4-(phenylamino)-1-(pyridin-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoline Acylation->Final_Product SDH_Inhibition THQ_Derivative Tetrahydroquinoline-based Carboxamide SDH_Complex Succinate Dehydrogenase (Complex II) THQ_Derivative->SDH_Complex Binds to Succinate_Fumarate Succinate -> Fumarate (Blocked) SDH_Complex->Succinate_Fumarate ETC Electron Transport Chain (Disrupted) Succinate_Fumarate->ETC Impacts ATP_Production ATP Production (Inhibited) ETC->ATP_Production Leads to

References

N-Alkylation of 5,6,7,8-Tetrahydroquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. N-alkylation of this nucleus is a critical step in the synthesis of novel therapeutic agents, as the nature of the N-substituent can significantly influence pharmacological properties such as potency, selectivity, and pharmacokinetic profile. These application notes provide detailed experimental procedures for the two primary methods of N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.

Key Methodologies

Two principal strategies are employed for the N-alkylation of this compound:

  • Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the nucleophilic attack of the secondary amine of this compound on an alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. While straightforward, this method can sometimes lead to over-alkylation, forming quaternary ammonium (B1175870) salts.

  • Reductive Amination: This highly efficient and versatile one-pot reaction involves the condensation of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated tertiary amine. This method offers excellent control and a broad substrate scope, generally avoiding the issue of over-alkylation.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides (N-Benzylation Example)

This protocol describes a general procedure for the N-benzylation of this compound using benzyl (B1604629) bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like Hünig's base (N,N-diisopropylethylamine)

  • Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile (to a concentration of approximately 0.1-0.5 M).

  • Add a base, such as finely ground potassium carbonate (2.0-3.0 eq.) or Hünig's base (1.5-2.0 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1-1.2 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-benzyl-5,6,7,8-tetrahydroquinoline by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reductive Amination using Boronic Acid Catalysis

This protocol is adapted from a highly efficient method for the one-pot tandem reduction of quinolines followed by reductive alkylation.[1][2] For this application note, we will focus on the reductive amination of pre-existing this compound.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde)

  • 3-Trifluoromethylphenylboronic acid (catalyst)

  • Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • 1,2-Dichloroethane (B1671644) (DCE), anhydrous

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a reaction tube, combine this compound (0.5 mmol, 1.0 eq.), the desired aldehyde or ketone (0.5 mmol, 1.0 eq.), Hantzsch ester (1.75 mmol, 3.5 eq.), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%).

  • Add anhydrous 1,2-dichloroethane (2 mL).

  • Reaction: Seal the reaction tube and place it in a preheated oil bath at 60 °C. Stir the reaction mixture for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Directly purify the crude reaction mixture by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure N-alkylated tetrahydroquinoline.[2]

Data Presentation

Table 1: Reductive Amination of Quinolines/Tetrahydroquinolines with Various Aldehydes[1][2]
EntryAldehydeProductYield (%)
1BenzaldehydeN-Benzyl-THQ96
24-MethylbenzaldehydeN-(4-Methylbenzyl)-THQ95
34-MethoxybenzaldehydeN-(4-Methoxybenzyl)-THQ92
44-ChlorobenzaldehydeN-(4-Chlorobenzyl)-THQ94
54-TrifluoromethylbenzaldehydeN-(4-Trifluoromethylbenzyl)-THQ93
62-NaphthaldehydeN-(2-Naphthylmethyl)-THQ88
7CinnamaldehydeN-Cinnamyl-THQ85
8IsovaleraldehydeN-(3-Methylbutyl)-THQ82

*THQ = this compound. Conditions: Quinoline (0.5 mmol), aldehyde (0.5 mmol), Hantzsch ester (1.75 mmol), 3-CF₃C₆H₄B(OH)₂ (25 mol%) in DCE (2 mL) at 60 °C for 12 h. Yields are for the isolated product.

Mandatory Visualization

experimental_workflows Experimental Workflows for N-Alkylation of this compound cluster_direct_alkylation Direct Alkylation with Alkyl Halides cluster_reductive_amination Reductive Amination da_start Start: This compound, Alkyl Halide, Base da_reaction Reaction: Stir in Solvent (e.g., CH3CN) Room Temp to 80°C da_start->da_reaction da_workup Aqueous Work-up: Filter, Extract, Dry da_reaction->da_workup da_purify Purification: Column Chromatography da_workup->da_purify da_product Product: N-Alkyl-5,6,7,8- Tetrahydroquinoline da_purify->da_product ra_start Start: This compound, Aldehyde/Ketone, Reducing Agent, Catalyst ra_reaction One-Pot Reaction: Stir in Solvent (e.g., DCE) at 60°C ra_start->ra_reaction ra_purify Direct Purification: Column Chromatography ra_reaction->ra_purify ra_product Product: N-Alkyl-5,6,7,8- Tetrahydroquinoline ra_purify->ra_product

Caption: Comparative workflows for the two primary N-alkylation methods.

signaling_pathway Logical Relationship of Reductive Amination cluster_pathway amine This compound (Secondary Amine) iminium Iminium Ion Intermediate amine->iminium carbonyl Aldehyde or Ketone carbonyl->iminium product N-Alkyl-5,6,7,8-Tetrahydroquinoline (Tertiary Amine) iminium->product reducing_agent Reducing Agent (e.g., Hantzsch Ester) reducing_agent->product In situ Reduction

Caption: Key intermediates in the reductive amination pathway.

References

Application Notes and Protocols: 5,6,7,8-Tetrahydroquinoline as a Precursor for Cefquinome Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Cefquinome (B211414), a fourth-generation cephalosporin (B10832234) antibiotic, utilizing 5,6,7,8-tetrahydroquinoline as a key precursor. The information is compiled to assist researchers in the development and optimization of synthetic routes for this important veterinary pharmaceutical.

Introduction

Cefquinome is a broad-spectrum cephalosporin antibiotic used exclusively in veterinary medicine.[1] Its synthesis involves the strategic incorporation of a bicyclic 5,6,7,8-tetrahydroquinolinium moiety at the C-3 position of the cephalosporin core, which enhances its antibacterial activity and stability. This compound, a colorless oily liquid with the chemical formula C₉H₁₁N, serves as an essential building block in constructing the complex molecular architecture of Cefquinome.[1] The purity of this precursor, typically required to be 98% or higher, is a critical factor for the successful synthesis of the final active pharmaceutical ingredient (API).[1]

This document outlines a widely employed synthetic strategy, detailing the necessary reagents, reaction conditions, and purification methods.

Synthetic Pathway Overview

The synthesis of Cefquinome sulfate (B86663) from 7-amino-cephalosporanic acid (7-ACA) and this compound can be achieved through a one-pot reaction, which is efficient and suitable for industrial-scale production.[2][3] The overall process can be divided into three main stages:

  • Formation of the Intermediate 7-amino-cefquinome (7-ACQ): This involves the silylation of 7-ACA to protect the reactive amino and carboxyl groups, followed by a nucleophilic substitution reaction with this compound in the presence of trimethyliodosilane.

  • Acylation of the 7-amino Group: The intermediate 7-ACQ is then acylated using an activated form of the C-7 side chain, 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic acid. A common activating group is a thiobenzothiazole ester.

  • Salt Formation and Isolation: The final step involves the formation of the sulfate salt of Cefquinome and its crystallization to yield a pure, stable product.

The logical workflow for this synthetic pathway is illustrated in the following diagram:

G cluster_0 Step 1: 7-ACQ Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Salt Formation & Crystallization 7-ACA 7-ACA Protected_7ACA Silylated 7-ACA 7-ACA->Protected_7ACA Silylation Hexamethyldisilazane (B44280) Hexamethyldisilazane Hexamethyldisilazane->Protected_7ACA Trimethyliodosilane_cat Trimethyliodosilane (cat.) Trimethyliodosilane_cat->Protected_7ACA 7-ACQ 7-amino-cefquinome (7-ACQ) Protected_7ACA->7-ACQ Nucleophilic Substitution This compound This compound This compound->7-ACQ Trimethyliodosilane Trimethyliodosilane Trimethyliodosilane->7-ACQ N,N-Diethylaniline N,N-Diethylaniline N,N-Diethylaniline->7-ACQ Cefquinome_base Cefquinome (base) 7-ACQ->Cefquinome_base Acylation AE_Active_Ester 2-(2-Amino-4-thiazolyl)-2- methoxyiminoacetic acid thiobenzothiazole ester AE_Active_Ester->Cefquinome_base Triethylamine (B128534) Triethylamine Triethylamine->Cefquinome_base Cefquinome_Sulfate Cefquinome Sulfate Cefquinome_base->Cefquinome_Sulfate Salt Formation Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Cefquinome_Sulfate

Caption: General workflow for the synthesis of Cefquinome Sulfate.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of Cefquinome sulfate, based on established protocols.[2][3]

Table 1: Reactant Molar Ratios for 7-ACQ Formation

ReactantMolar Equivalent (relative to 7-ACA)
7-Amino-cephalosporanic acid (7-ACA)1.0
Hexamethyldisilazane1.2
Trimethyliodosilane (catalyst)0.02
N,N-Diethylaniline-
Trimethyliodosilane1.4
This compound1.4

Table 2: Reaction Conditions for Cefquinome Sulfate Synthesis

StepParameterValue
7-ACQ Formation Silylation TemperatureReflux
Silylation TimeUntil clarification
Substitution Temperature< 0 °C
Substitution Time4 hours (for TMSI addition) + 2-3 hours (for THQ addition)
Acylation SolventN,N-Dimethylformamide and deionized water
pH8.0 - 9.0 (adjusted with Triethylamine)
TemperatureNot specified
Salt Formation & Crystallization Acid6mol/L Sulfuric Acid
pH for Precipitation1.5 - 2.0
Crystallization SolventIsopropanol (B130326)
Crystallization Temperature5 °C
Final Product Purity>98% (by HPLC)
Overall Yield~86%

Experimental Protocols

The following are detailed experimental protocols for the key stages of Cefquinome sulfate synthesis.

Protocol 1: One-Pot Synthesis of 7-amino-cefquinome (7-ACQ) Intermediate

This protocol describes the formation of the key intermediate, 7-amino-cefquinome, from 7-ACA.

Materials:

  • 7-Amino-cephalosporanic acid (7-ACA)

  • Dichloromethane (B109758)

  • Hexamethyldisilazane

  • Trimethyliodosilane

  • N,N-Diethylaniline

  • This compound

  • Methanol (B129727)

  • Reaction vessel with reflux condenser, stirrer, and temperature control

Procedure:

  • To a suitable reaction vessel, add 7-ACA (1 eq), dichloromethane, hexamethyldisilazane (1.2 eq), and a catalytic amount of trimethyliodosilane (0.02 eq).[2]

  • Heat the mixture to reflux until the solution becomes clear.

  • Cool the reaction mixture to below 0 °C.

  • Add N,N-diethylaniline, followed by the dropwise addition of trimethyliodosilane (1.4 eq) while maintaining the temperature below 0 °C.

  • Stir the reaction mixture for 4 hours. Monitor the reaction progress by HPLC to ensure the consumption of 7-ACA.

  • Cool the reaction mixture to below 0 °C and add this compound (1.4 eq).

  • Continue to stir the reaction for an additional 2-3 hours.

  • Cool the mixture to below 5 °C and slowly add methanol to quench the reaction. The resulting solution contains the 7-ACQ intermediate.

Caption: Experimental workflow for the synthesis of 7-ACQ.
Protocol 2: Acylation of 7-ACQ and Synthesis of Cefquinome Sulfate

This protocol details the acylation of the 7-ACQ intermediate and the subsequent formation and isolation of Cefquinome sulfate.

Materials:

  • 7-ACQ solution from Protocol 1

  • 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic acid thiobenzothiazole ester (AE-active ester)

  • N,N-Dimethylformamide

  • Deionized water

  • Triethylamine

  • Dichloromethane

  • Activated carbon

  • 6mol/L Sulfuric acid

  • Isopropanol

  • Acetone

Procedure:

  • In a separate vessel, dissolve the AE-active ester (1-3 eq) in a mixture of N,N-dimethylformamide and deionized water.[2]

  • Add the 7-ACQ solution to the AE-active ester solution.

  • Adjust the pH of the reaction mixture to 8.0-9.0 with triethylamine to initiate the acylation reaction.[2]

  • Once the reaction is complete (monitored by HPLC), add dichloromethane for extraction.

  • Separate the aqueous phase and treat it with activated carbon for decolorization, followed by filtration.

  • Cool the filtrate and adjust the pH to 1.5-2.0 by the dropwise addition of 6mol/L sulfuric acid.[3]

  • Add isopropanol to induce crystallization.

  • Cool the suspension to 5 °C to complete the crystallization process.

  • Filter the precipitate, wash with acetone, and dry under reduced pressure to obtain Cefquinome sulfate.[3]

Disclaimer

These protocols and application notes are intended for informational purposes for qualified professionals. The synthesis of Cefquinome involves hazardous materials and should only be performed by trained personnel in a well-equipped laboratory with appropriate safety precautions. Users should consult relevant safety data sheets (SDS) for all chemicals used. The provided reaction conditions and quantities may require optimization based on specific laboratory conditions and the purity of the starting materials.

References

Application Notes and Protocols: Synthesis of 5,6,7,8-Tetrahydroquinoline-8-carboxamides and Thioamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamides and their corresponding thioamide analogs. The this compound scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiproliferative and C5a receptor antagonism.[1][2][3] Thioamides, as isosteres of amides, offer unique physicochemical properties that can enhance metabolic stability and biological activity.[4]

Synthesis of this compound-8-carboxamides

Two primary routes for the synthesis of this compound-8-carboxamides are presented: direct carboxamidation of 8-lithio-5,6,7,8-tetrahydroquinoline and a two-step process involving the formation and subsequent amidation of a carboxylic acid intermediate.

Method 1: Direct Carboxamidation

This method provides a convenient one-step synthesis of the target carboxamides.[5] It involves the reaction of an 8-lithio-derivative of this compound with an isocyanate.

Experimental Protocol:

  • Preparation of 8-Lithio-5,6,7,8-tetrahydroquinoline:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at this temperature for 1 hour.

  • Reaction with Isocyanate:

    • To the freshly prepared solution of 8-lithio-5,6,7,8-tetrahydroquinoline, add trimethylsilyl (B98337) isocyanate (1.2 equivalents) dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification:

Logical Workflow for Direct Carboxamidation

cluster_reactants1 Reactants cluster_intermediate Intermediate cluster_reactants2 Reactant cluster_product Product A This compound C 8-Lithio-5,6,7,8-tetrahydroquinoline A->C Lithiation B n-Butyllithium in THF -78 °C F This compound-8-carboxamide C->F Carboxamidation D Trimethylsilyl Isocyanate E Hydrolysis

Caption: Direct synthesis of 8-carboxamides.

Method 2: Via this compound-8-carboxylic Acid

This two-step method involves the preparation of the corresponding carboxylic acid, followed by conversion to the amide.[6]

Experimental Protocol:

  • Synthesis of this compound-8-carboxylic Acid:

    • Prepare 8-lithio-5,6,7,8-tetrahydroquinoline as described in Method 1.

    • Pour the cold solution of the lithio-derivative onto an excess of crushed solid carbon dioxide (dry ice).

    • Allow the mixture to warm to room temperature.

    • Add water and extract the aqueous layer with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with 2M hydrochloric acid to precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Amide Formation:

    • Suspend the this compound-8-carboxylic acid (1 equivalent) in dichloromethane (B109758) (DCM).

    • Add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

    • Stir the mixture at room temperature until the evolution of gas ceases (approximately 2 hours).

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in fresh DCM and cool to 0 °C.

    • Add a solution of the desired amine (2.5 equivalents) in DCM dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the target carboxamide.

Workflow for Carboxamide Synthesis via Carboxylic Acid

cluster_start Starting Material cluster_reagents1 Reagents cluster_intermediate Intermediate cluster_reagents2 Reagents cluster_product Product A 8-Lithio-5,6,7,8- tetrahydroquinoline C This compound- 8-carboxylic Acid A->C Carboxylation B 1. CO2 (Dry Ice) 2. H3O+ E This compound- 8-carboxamide C->E Amidation D 1. (COCl)2, DMF 2. Amine

Caption: Two-step synthesis of 8-carboxamides.

Synthesis of this compound-8-thioamides

The synthesis of thioamides can be achieved either directly from the 8-lithio intermediate or by thionation of the corresponding carboxamide.

Method 3: Direct Thioamidation

Similar to the direct carboxamidation, this method offers a one-step route to the thioamides.[5]

Experimental Protocol:

  • Preparation of 8-Lithio-5,6,7,8-tetrahydroquinoline:

    • Follow the procedure outlined in Method 1.

  • Reaction with Isothiocyanate:

    • To the solution of 8-lithio-5,6,7,8-tetrahydroquinoline at -78 °C, add trimethylsilyl isothiocyanate (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Follow the work-up and purification procedure described in Method 1 to isolate the this compound-8-thioamide.

Method 4: Thionation of Carboxamides

This is a widely used method for converting amides to thioamides, with Lawesson's Reagent being a common and efficient thionating agent.[4][7]

Experimental Protocol:

  • Thionation Reaction:

    • In a round-bottom flask, dissolve the this compound-8-carboxamide (1 equivalent) in anhydrous toluene.

    • Add Lawesson's Reagent (0.5 equivalents).

    • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • The reaction time can vary from 2 to 24 hours depending on the substrate.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude residue directly by column chromatography on silica gel to obtain the desired thioamide.

Workflow for Thionation of Carboxamides

cluster_start Starting Material cluster_reagent Reagent cluster_product Product A This compound- 8-carboxamide C This compound- 8-thioamide A->C Thionation B Lawesson's Reagent Toluene, Heat

Caption: Conversion of carboxamides to thioamides.

Data Presentation

Table 1: Summary of Synthetic Methods and Yields

EntryMethodStarting MaterialProductReagentsTypical Yield (%)
11This compoundThis compound-8-carboxamiden-BuLi, Trimethylsilyl isocyanateModerate to Good
22This compoundThis compound-8-carboxamiden-BuLi, CO₂, (COCl)₂, AmineGood to High
33This compoundThis compound-8-thioamiden-BuLi, Trimethylsilyl isothiocyanateModerate to Good
44This compound-8-carboxamideThis compound-8-thioamideLawesson's ReagentHigh

Note: Yields are dependent on the specific substrates and reaction conditions used.

Potential Applications in Drug Discovery

The this compound core is present in various biologically active compounds. For instance, derivatives have been reported as C5a receptor antagonists, which are of interest for treating inflammatory diseases.[1] Additionally, some chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives have shown antiproliferative activity against several cancer cell lines.[2][3] The synthesis of carboxamide and thioamide libraries based on this scaffold can be a valuable strategy in the hit-to-lead optimization phase of drug discovery. Thioamide substitution, in particular, can modulate properties such as cell permeability, metabolic stability, and target binding affinity.[4]

Signaling Pathway Implication (Hypothetical)

cluster_compound Compound cluster_target Cellular Target cluster_pathway Signaling Pathway cluster_response Outcome A This compound -8-carboxamide/thioamide B Target Protein (e.g., C5a Receptor) A->B Binding/ Antagonism C Downstream Signaling (e.g., Inflammatory Cascade) B->C Inhibition D Biological Response (e.g., Inhibition of Inflammation) C->D Modulation

Caption: Hypothetical mechanism of action.

References

Application of 5,6,7,8-Tetrahydroquinoline in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5,6,7,8-tetrahydroquinoline (THQ) and its derivatives in various areas of materials science. The unique structural and electronic properties of the THQ scaffold make it a versatile building block for the development of advanced materials with applications in catalysis, corrosion inhibition, and optoelectronics.

Asymmetric Catalysis

Derivatives of this compound, particularly chiral 8-amino-5,6,7,8-tetrahydroquinoline, serve as highly effective ligands in asymmetric catalysis. These ligands, when complexed with transition metals like rhodium or iridium, form catalysts that are proficient in the asymmetric transfer hydrogenation (ATH) of prochiral imines, yielding chiral amines with high enantioselectivity.[1][2][3][4] The rigid tetrahydroquinoline framework provides a well-defined chiral environment around the metal center, enabling precise stereocontrol.[1]

Quantitative Data

The following table summarizes the performance of rhodium catalysts bearing the chiral ligand (R)-Me-CAMPY, a derivative of 8-amino-5,6,7,8-tetrahydroquinoline, in the asymmetric transfer hydrogenation of various 1-aryl-3,4-dihydroisoquinolines.[1]

SubstrateCatalystConversion (%)Enantiomeric Excess (ee, %)
1-Phenyl-3,4-dihydroisoquinoline[Rh(Cp)((R)-Me-CAMPY)Cl]Cl>9965
1-(4-Chlorophenyl)-3,4-dihydroisoquinoline[Rh(Cp)((R)-Me-CAMPY)Cl]Cl>9960
1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline[Rh(Cp*)((R)-Me-CAMPY)Cl]Cl>9969
Experimental Protocols

Protocol 1: Synthesis of Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Ligand ((R)-CAMPY) [1]

This protocol describes a multi-step synthesis starting from (±)-5,6,7,8-Tetrahydroquinolin-8-ol.

  • Kinetic Resolution: To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.) in isopropyl ether (500 mL), add vinyl acetate (B1210297) (5 eq.), lipase (B570770) acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.). Stir the mixture at 60 °C for 30 hours. Monitor the reaction by HPLC with a chiral column. After the reaction, remove the lipase and molecular sieves by filtration. Concentrate the filtrate and separate the products by silica (B1680970) gel chromatography.

  • Azide (B81097) Formation: To a solution of (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in CH₂Cl₂ (10 mL) at 0 °C, add 4-dimethylaminopyridine (B28879) (DMAP, 6 eq.), methanesulfonyl chloride (MsCl, 4 eq.), and sodium azide (NaN₃, 50 eq.). Stir the mixture at room temperature for 30 minutes, then add DMSO (10 mL) and continue stirring for 6 hours. Quench the reaction with water and extract with ethyl acetate/hexane. Purify the product by silica gel chromatography to obtain (R)-8-azido-5,6,7,8-tetrahydroquinoline.

  • Reduction to Amine: To a solution of (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) in THF/H₂O, add triphenylphosphine (B44618) (PPh₃, 1.2 eq.). Stir the mixture at room temperature overnight to yield the final ligand, (R)-CAMPY.

Protocol 2: Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines [1]

  • In a vial, dissolve the 1-aryl-3,4-dihydroisoquinoline substrate (0.1 mmol) and the chiral rhodium catalyst (e.g., [Rh(Cp*)((R)-Me-CAMPY)Cl]Cl, 1 mol%) in H₂O (1 mL).

  • Add the formic acid:triethylamine (5:2) azeotropic mixture (0.1 mL) as the hydrogen source.

  • Seal the vial and stir the reaction mixture at 40 °C for 24 hours.

  • After the reaction, extract the product with an appropriate organic solvent.

  • Determine the conversion and enantiomeric excess of the product using chiral HPLC analysis.

Visualization

G Asymmetric Transfer Hydrogenation Workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation cluster_reaction Catalytic Reaction start (±)-THQ-8-ol kr Kinetic Resolution start->kr azide Azide Formation kr->azide red (R)-CAMPY Ligand azide->red cat Chiral Rh Catalyst red->cat metal Rh Precursor metal->cat reaction Asymmetric Transfer Hydrogenation cat->reaction substrate Imine Substrate substrate->reaction h_source H-Source (HCOOH/NEt3) h_source->reaction product Chiral Amine Product reaction->product

Caption: Workflow for asymmetric transfer hydrogenation using a THQ-based catalyst.

Corrosion Inhibition

Tetrahydroquinoline derivatives have demonstrated significant potential as corrosion inhibitors for metals, particularly for steel in acidic environments. The protective action is attributed to the adsorption of the THQ molecules onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of the nitrogen heteroatom and the π-electrons of the aromatic ring, which can interact with the vacant d-orbitals of the metal.

Quantitative Data
Inhibitor Conc. (M)Ecorr (mV vs. SCE)icorr (µA/cm²)Rct (Ω·cm²)Inhibition Efficiency (%)
0 (Blank)-480105025-
1 x 10⁻⁵-47521012080.0
5 x 10⁻⁵-47010525090.0
1 x 10⁻⁴-46552.550095.0
5 x 10⁻⁴-46031.585097.0

Ecorr: Corrosion Potential, icorr: Corrosion Current Density, Rct: Charge Transfer Resistance

Experimental Protocols

Protocol 3: Electrochemical Measurements for Corrosion Inhibition

  • Working Electrode Preparation: Prepare mild steel specimens by grinding with emery papers of decreasing grit size, followed by washing with distilled water and acetone, and finally drying.

  • Electrochemical Cell Setup: Use a three-electrode cell configuration with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Electrolyte Preparation: Prepare a 1.0 M HCl solution (blank) and solutions containing various concentrations of the this compound derivative inhibitor.

  • Potentiodynamic Polarization: After immersing the working electrode in the test solution for a stabilization period (e.g., 30 minutes), record the potentiodynamic polarization curves by scanning the potential from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the open circuit potential (OCP) over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).

  • Data Analysis: From the polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation. From the EIS data, determine the charge transfer resistance (Rct). Calculate the inhibition efficiency (IE%) using the following equations: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

Visualization

G Corrosion Inhibition Logical Pathway THQ THQ Derivative in Corrosive Medium Adsorption Adsorption on Metal Surface THQ->Adsorption N-atom & π-electrons interact with metal d-orbitals Barrier Formation of Protective Barrier Adsorption->Barrier Blocks active sites Inhibition Corrosion Inhibition Barrier->Inhibition Prevents contact with corrosive species

Caption: Mechanism of corrosion inhibition by THQ derivatives.

Dye-Sensitized Solar Cells (DSSCs)

Substituted 5,6,7,8-tetrahydroquinolines can be utilized as electron-donating moieties in donor-π-acceptor (D-π-A) organic dyes for dye-sensitized solar cells (DSSCs). The tetrahydroquinoline group can be tailored to tune the photophysical and electrochemical properties of the dye, thereby influencing the overall performance of the solar cell.

Quantitative Data

The following table presents the performance of a dye-sensitized solar cell using a tetrahydroquinoline-based dye as the sensitizer.

DyeVoc (mV)Jsc (mA/cm²)ffη (%)
C2-2 (THQ-based)59712.000.634.53

Voc: Open-circuit voltage, Jsc: Short-circuit current density, ff: Fill factor, η: Power conversion efficiency

Experimental Protocols

Protocol 4: Fabrication and Characterization of a Dye-Sensitized Solar Cell

  • Photoanode Preparation: Prepare a TiO₂ paste and deposit it on a transparent conducting oxide (TCO) glass substrate using a technique like screen printing or doctor blading. Sinter the TiO₂ film at high temperature (e.g., 450-500 °C).

  • Dye Sensitization: Immerse the cooled TiO₂ photoanode in a solution of the tetrahydroquinoline-based dye in a suitable solvent (e.g., ethanol) for a specific duration (e.g., 12-24 hours) to allow for dye adsorption.

  • Counter Electrode Preparation: Prepare a counter electrode by depositing a thin layer of a catalyst, typically platinum, on another TCO glass substrate.

  • Cell Assembly: Assemble the dye-sensitized photoanode and the counter electrode into a sandwich-type cell, leaving a small gap between them.

  • Electrolyte Injection: Introduce a liquid electrolyte, typically containing an iodide/triiodide redox couple, into the gap between the electrodes through pre-drilled holes in the counter electrode. Seal the holes to prevent leakage.

  • Characterization: Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated solar illumination (e.g., AM 1.5, 100 mW/cm²) to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (ff), and power conversion efficiency (η).

Visualization

G DSSC Experimental Workflow cluster_anode Photoanode cluster_cathode Counter Electrode cluster_assembly Cell Assembly & Testing TCO1 TCO Glass TiO2 TiO2 Deposition TCO1->TiO2 Sinter Sintering TiO2->Sinter Dye Dye Sensitization (THQ-dye) Sinter->Dye Assembly Cell Assembly Dye->Assembly TCO2 TCO Glass Pt Pt Deposition TCO2->Pt Pt->Assembly Electrolyte Electrolyte Injection Assembly->Electrolyte Test I-V Characterization Electrolyte->Test

Caption: Workflow for the fabrication of a THQ-based DSSC.

Organic Light-Emitting Diodes (OLEDs)

While specific performance data for this compound derivatives in OLEDs is not yet prevalent in the literature, the broader class of quinoline (B57606) derivatives is well-established for its utility in OLEDs. They can function as electron-transporting materials, host materials for phosphorescent emitters, or as fluorescent emitters themselves. The saturated part of the THQ scaffold could potentially be used to tune the solubility and film-forming properties of the material for solution-processed OLEDs.

Experimental Protocols

Protocol 5: General Protocol for the Fabrication of a Solution-Processed OLED

  • Substrate Preparation: Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone or oxygen plasma.

  • Hole-Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120-150°C.

  • Emissive Layer (EML) Deposition: Prepare a solution of the emissive material (potentially a THQ derivative) in a suitable organic solvent and spin-coat it on top of the HIL. Anneal the substrate to remove the solvent.

  • Electron-Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber. Sequentially deposit the ETL (e.g., TPBi), an electron-injection layer (e.g., LiF), and the metal cathode (e.g., Al).

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip inside a glovebox to protect it from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and calculate the external quantum efficiency (EQE) of the fabricated OLED device.

Visualization

G OLED Fabrication Workflow (Solution Processing) cluster_prep Substrate Preparation cluster_spin Solution Processing cluster_vac Vacuum Deposition cluster_final Final Steps ITO ITO Glass Clean Cleaning ITO->Clean Plasma UV-Ozone/Plasma Clean->Plasma HIL Spin-coat HIL (PEDOT:PSS) Plasma->HIL Anneal Annealing HIL->Anneal EML Spin-coat EML (THQ-based) EML->Anneal Anneal->EML ETL Deposit ETL EIL Deposit EIL ETL->EIL Cathode Deposit Cathode EIL->Cathode Encap Encapsulation Cathode->Encap Test Device Testing Encap->Test

Caption: General workflow for the fabrication of a solution-processed OLED.

References

Troubleshooting & Optimization

Improving yield and purity in 5,6,7,8-Tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity in the synthesis of 5,6,7,8-Tetrahydroquinoline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in the Hydrogenation of Quinoline (B57606)

  • Question: Why is the yield of this compound low when synthesizing it through the hydrogenation of quinoline?

  • Answer: Low yields in the hydrogenation of quinoline to this compound can stem from several factors, including incomplete reaction or the formation of side products like decahydroquinoline (B1201275) due to over-reduction.[1] To address this, optimization of reaction conditions is crucial. Key parameters to consider include the choice of catalyst (e.g., Pd/C, Raney Ni), catalyst loading, hydrogen pressure, temperature, and reaction time.[1] Monitoring the reaction's progress using techniques like TLC or GC-MS can help prevent over-reduction by stopping the reaction at the optimal time.[1]

Issue 2: Formation of Impurities and Byproducts

  • Question: What are common impurities and byproducts in this compound synthesis and how can they be minimized?

  • Answer: A common byproduct during the hydrogenation of quinoline is decahydroquinoline, resulting from the over-reduction of the benzene (B151609) ring.[1] The purity of the starting quinoline is also a critical factor, as impurities can poison the catalyst, leading to lower yields.[2] Using a highly pure starting material is essential.[2] In multi-component reactions like the Hantzsch-type synthesis, side reactions can lead to a variety of byproducts. Careful control of stoichiometry and reaction temperature can help minimize the formation of these impurities.

Issue 3: Difficulties in Product Purification

  • Question: What are effective methods for purifying this compound?

  • Answer: The most common techniques for purifying this compound and its derivatives are column chromatography and recrystallization.[3] For column chromatography, selecting an appropriate solvent system (e.g., hexane/ethyl acetate) is key to achieving good separation.[3] Due to the basic nature of the quinoline nitrogen, it can strongly interact with acidic silica (B1680970) gel, leading to streaking or "tailing" of the product spot.[3] Adding a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent can mitigate this issue.[3] Distillation under reduced pressure is also a viable method for purification.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: Several methods are employed for the synthesis of this compound. The most common include:

  • Hydrogenation of Quinoline: This is a direct approach where quinoline is reduced, typically using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni), under hydrogen pressure.[1][5]

  • Hantzsch-Type Reaction / Friedländer Annulation: This is a versatile one-pot, four-component reaction that typically involves a cyclic 1,3-dicarbonyl compound (like dimedone), an aldehyde, an active methylene (B1212753) compound, and a nitrogen source (commonly ammonium (B1175870) acetate).[6]

  • Povarov (Aza-Diels-Alder) Reaction: This three-component reaction involves an aniline (B41778), an aldehyde, and an electron-rich alkene to construct the tetrahydroquinoline ring, often catalyzed by Lewis or Brønsted acids.[6]

  • Modified Bohlmann-Rahtz Pyridine Synthesis: This method can be adapted for tetrahydroquinoline synthesis by using a cyclic enamine or generating it in situ.[6]

Q2: How can I optimize the reaction conditions for the hydrogenation of quinoline?

A2: To optimize the yield of this compound from the hydrogenation of quinoline, consider the following parameters:

  • Catalyst: The choice and quality of the catalyst are critical. Pd/C is a commonly used catalyst.[1] A specially prepared Pd catalyst has been shown to improve yield and allow for a continuous hydrogenation and isomerization process.[4]

  • Temperature: The catalytic hydrogenation temperature should be carefully controlled, typically in the range of 20°C to 110°C, with an optimal range often cited as 60°C to 70°C.[2][4]

  • Pressure: Hydrogen pressure is another key parameter, with a preferred range of 8 to 12 atmospheres.[2][4]

  • Isomerization: Following hydrogenation, an isomerization step at a higher temperature (140°C to 300°C) may be necessary to obtain the desired this compound isomer.[2][4]

Q3: Are there one-pot synthesis methods available for substituted 5,6,7,8-Tetrahydroquinolines?

A3: Yes, one-pot methodologies offer significant advantages in terms of efficiency and atom economy.[6] Prominent one-pot strategies include the Hantzsch-Type Reaction, the Povarov Reaction, and the modified Bohlmann-Rahtz Pyridine Synthesis.[6] These methods allow for the construction of the substituted tetrahydroquinoline core in a single step from readily available starting materials.[6][7]

Q4: What is a common method for introducing substituents onto the this compound core?

A4: Substituents can be introduced either before or after the formation of the tetrahydroquinoline ring. One common approach is to start with a substituted aniline in a Doebner-von Miller type reaction to form a substituted quinoline, which is then hydrogenated.[1] This allows for better control over the substitution pattern.[1] Alternatively, functionalization of the pre-formed this compound ring can be achieved, for example, through lithiation followed by reaction with an electrophile.[8][9]

Data Presentation

Table 1: Exemplary Reaction Conditions for the Hydrogenation of Quinoline

ParameterCondition RangeOptimal RangeReference
Catalytic Hydrogenation Temperature 20°C - 110°C60°C - 70°C[2][4]
Hydrogen Pressure -8 - 12 atm[2][4]
Isomerization Temperature 140°C - 300°C160°C - 170°C[2][4]
Isomerization Time 1 - 4 hours2 hours[2][4]
Quinoline to Catalyst Mass Ratio 1:0.01 - 1:0.11:0.02 - 1:0.05[4]

Experimental Protocols

1. General Protocol for Hantzsch-Type Synthesis of Substituted 5,6,7,8-Tetrahydroquinolines

This protocol is adapted from a typical Hantzsch-type synthesis.[6]

  • Materials:

    • Cyclic 1,3-dicarbonyl compound (e.g., dimedone) (2 mmol)

    • Aldehyde (e.g., benzaldehyde) (2 mmol)

    • Active methylene compound (e.g., ethyl acetoacetate) (2 mmol)

    • Ammonium acetate (B1210297) (2 mmol)

    • Catalyst (e.g., L-glutamine) (catalytic amount)

    • Ethanol (B145695) (50 mL)

  • Procedure:

    • To a 100 mL round-bottom flask, add the dimedone, benzaldehyde, ethyl acetoacetate, and ammonium acetate.[6]

    • Add 50 mL of ethanol to the flask, followed by a catalytic amount of L-glutamine.[6]

    • Stir the reaction mixture at room temperature for 12 hours.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

    • Upon completion, if the product precipitates, filter the solid and wash with cold ethanol.[6]

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.[6]

    • Purify the crude product by recrystallization from ethanol.[6]

2. General Protocol for Purification by Column Chromatography

This is a general guideline and should be optimized for the specific compound being purified.[3]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system (e.g., hexane/ethyl acetate) that provides a retention factor (Rf) of approximately 0.3 for the desired compound and good separation from impurities.[3] To mitigate peak tailing, consider adding 0.1-1% triethylamine to the eluent.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack an appropriately sized column.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[3]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A Reactants (e.g., Quinoline, H2) B Reaction Vessel (Optimized Conditions: Temp, Pressure, Catalyst) A->B Addition C Crude Product B->C Reaction D Column Chromatography or Distillation C->D Purification E Pure this compound D->E Isolation F Characterization (NMR, MS, etc.) E->F Analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_flow Start Low Yield or Purity Issue Q1 Check for Over-reduction (e.g., to Decahydroquinoline) Start->Q1 S1 Optimize Reaction Time Monitor via TLC/GC-MS Q1->S1 Yes Q2 Catalyst Poisoning? Q1->Q2 No End Improved Yield and Purity S1->End S2 Use High Purity Starting Materials Q2->S2 Yes Q3 Suboptimal Reaction Conditions? Q2->Q3 No S2->End S3 Adjust Temperature, Pressure, and Catalyst Loading Q3->S3 Yes Q4 Purification Difficulty? (e.g., Tailing on Silica) Q3->Q4 No S3->End S4 Add Triethylamine to Eluent Consider Distillation Q4->S4 Yes S4->End

Caption: Troubleshooting flowchart for improving the yield and purity of this compound.

References

Technical Support Center: Scale-Up Synthesis of 5,6,7,8-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 5,6,7,8-Tetrahydroquinoline (THQ) derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and purification of these important heterocyclic compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up synthesis of 5,6,7,8-THQ derivatives.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent issue in organic synthesis. A systematic approach to troubleshooting is crucial.[1]

Possible Causes and Solutions:

  • Reaction Setup and Reagents:

    • Inert Atmosphere: Many catalytic systems used for THQ synthesis are sensitive to air and moisture. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that all glassware is thoroughly dried.[1]

    • Reagent Quality: Verify the purity of your starting materials (quinoline derivative), catalyst, and solvent. Degradation or impurities can inhibit the reaction.[1][2]

    • Stoichiometry: Double-check the molar ratios of your reactants and the catalyst loading.

  • Reaction Conditions:

    • Temperature: The reaction may require specific temperature control. For catalytic hydrogenations, the optimal range is often between 60°C and 70°C.[3] Some reactions may need heating to overcome the activation energy, while others might suffer from decomposition at higher temperatures.[1]

    • Pressure (for Hydrogenation): Hydrogen pressure is a critical parameter. A common range is 8 to 12 atmospheres.[3] Insufficient pressure can lead to an incomplete reaction.

    • Reaction Time: The reaction may be slower than anticipated. Monitor the progress over a longer duration using techniques like TLC or LC-MS.[1]

  • Catalyst Activity:

    • Catalyst Deactivation: The catalyst may be poisoned or deactivated. This is a common problem in the hydrogenation of nitrogen-containing heterocycles like quinolines.[2][4][5][6] Strong basic nitrogen compounds are particularly harmful to the catalyst.[4] Consider using a fresh batch of catalyst or regenerating the used catalyst if possible.

    • Catalyst Leaching: The active metal may leach from the support, reducing its effectiveness over time.[7]

Issue 2: Poor Selectivity (Regio- or Stereoselectivity)

Question: My reaction is producing a mixture of isomers (e.g., 1,2,3,4-THQ vs. 5,6,7,8-THQ) or has low stereoselectivity. How can I improve this?

Answer: Achieving high selectivity is a common challenge, especially when multiple reaction pathways are possible.

Solutions for Improving Regioselectivity (e.g., in Friedländer Annulation):

  • With unsymmetrical ketones, the formation of regioisomers can be a significant issue.[2]

  • Directed Synthesis: Employing a directed approach, such as introducing a phosphoryl group on the desired α-carbon of the ketone, can enhance regiocontrol.[2]

Solutions for Improving Stereoselectivity:

  • Chiral Catalysts: The use of chiral catalysts is a primary method for asymmetric synthesis.[3] Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been utilized as ligands in metal complexes for asymmetric transfer hydrogenation.[8]

  • Enzymatic Resolution: Lipases can be employed for the kinetic resolution of intermediates to separate enantiomers.[3]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between diastereomeric transition states.[1][2]

    • Solvent: The solvent can significantly influence the transition state geometry. Screening different solvents is recommended. For some iridium-catalyzed asymmetric hydrogenations, switching from an aprotic to a protic solvent can even reverse the enantioselectivity.[1]

Issue 3: Catalyst Deactivation

Question: My catalytic reaction starts well but then slows down or stops completely. What could be causing catalyst deactivation and how can I prevent it?

Answer: Catalyst deactivation is a major hurdle in the scale-up of catalytic hydrogenations of quinolines.[6]

Common Causes and Prevention Strategies:

  • Poisoning by Starting Materials or Products: The nitrogen atom in the quinoline (B57606) ring can strongly coordinate to the active sites of the metal catalyst, leading to poisoning.[6][9]

    • Acidic Additives: In some cases, adding an acid like HCl can curb catalyst deactivation by protonating the basic nitrogen, reducing its coordinating ability.[9]

  • Carbonaceous Deposits: The buildup of carbonaceous deposits on the catalyst surface can block active sites.[4] This is a common cause of initial rapid deactivation.

  • Leaching of Active Metal: The active metal can detach from the support material during the reaction, especially under harsh conditions.[7]

  • Impurity Poisoning: Impurities in the quinoline starting material can poison the catalyst. Ensure high purity of the substrate before starting the reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound derivatives on a large scale?

A1: The most prevalent industrial method is the catalytic hydrogenation of the corresponding quinoline derivative. Other methods include the Friedländer annulation followed by a reduction step, and various one-pot multicomponent reactions.[10]

Q2: What are the key safety precautions to consider during the scale-up of a hydrogenation reaction?

A2: Hydrogenation reactions carry significant risks of fire and explosion.[11][12] Key safety measures include:

  • Handling of Pyrophoric Catalysts: Catalysts like Palladium on carbon (Pd/C) can be pyrophoric, especially after use. They should be handled under a wet or inert atmosphere.

  • Flammable Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated area (fume hood) and that there are no ignition sources nearby.[11] The system should be checked for leaks before introducing hydrogen.

  • Solvent Choice: Use of polar and less flammable solvents is preferred.[11]

  • Pressure and Temperature Monitoring: Runaway reactions can occur. The pressure and temperature of the reaction vessel should be carefully monitored.[11]

Q3: How can I effectively purify this compound derivatives at scale?

A3: The most common purification techniques are column chromatography and recrystallization.[13]

  • Column Chromatography: To avoid "tailing" or streaking of the basic product on acidic silica (B1680970) gel, a small amount of a basic modifier like triethylamine (B128534) (~0.1-1%) can be added to the eluent.[13]

  • Recrystallization: For crystalline products, recrystallization is an effective purification method. If the product "oils out," try using a different solvent system or a slower cooling rate.

Q4: What are common side products in the Friedländer synthesis of quinolines?

A4: A common side reaction is the self-condensation of the ketone reactant (an aldol (B89426) condensation), particularly under basic conditions.[2] If an unsymmetrical ketone is used, the formation of regioisomers is also a potential issue.[2]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound via Catalytic Hydrogenation
EntryCatalytic Hydrogenation Temperature (°C)Isomerization Temperature (°C)Reaction Time (hours)Yield (%)Reference
1110300178.2[14]
220140436.4[14]
360-70160-170290.6[14]
Table 2: Comparison of Catalysts for Quinoline Hydrogenation
CatalystReaction ConditionsProduct SelectivityReference
Co@SiO₂100 °C, 40 bar H₂, 16 h, MeOH1,2,3,4-Tetrahydroquinolines[7]
Al₂O₃–Pd–D/Ni100 °C, 6 bar H₂, 18 h, EtOH1,2,3,4-Tetrahydroquinoline[5]
In situ Co from Co(OAc)₂/Zn70–150 °C, 30 bar H₂, aq. solution1,2,3,4-Tetrahydroquinolines[9]
Modified Pd/C60-70 °C, 8-12 atm H₂ then 160-170 °CThis compound[14]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Quinoline to this compound

This protocol is a general guideline and should be optimized for specific substrates and scales.

  • Catalyst Preparation (if required): A modified Palladium (Pd) catalyst can be prepared by treating a 5 wt% Pd on carbon catalyst with an aqueous hydrochloride solution, followed by the addition of a bicarbonate solution.[14] The resulting catalyst is filtered, washed, and dried.[14]

  • Reaction Setup:

    • In a suitable pressure reactor, add the quinoline starting material and the catalyst.

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-12 atmospheres).[3]

    • Heat the reaction mixture to the target temperature (e.g., 60-70°C) with stirring.[3]

    • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when the hydrogen pressure no longer drops.[14]

  • Isomerization (if necessary for 5,6,7,8-THQ):

    • Carefully release the hydrogen pressure to about 2 atmospheres.[14]

    • Increase the temperature to 160-170°C and stir for approximately 2 hours.[14]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully vent the remaining hydrogen.

    • Filter the reaction mixture to remove the catalyst. The spent catalyst should be handled with care as it may be pyrophoric.

    • The filtrate containing the crude product can be purified by distillation under reduced pressure or column chromatography.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (e.g., hexane/ethyl acetate) that provides good separation of the desired product from impurities. To mitigate tailing, add a small amount of triethylamine (0.1-1%) to the eluent.[13]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the column.[13]

  • Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start Quinoline Derivative + Catalyst + Solvent reactor Pressure Reactor start->reactor hydrogenation Hydrogenation (Temp & Pressure Control) reactor->hydrogenation isomerization Isomerization (Heat) hydrogenation->isomerization filtration Catalyst Filtration (Caution: Pyrophoric) isomerization->filtration purification Purification (Distillation or Chromatography) filtration->purification product Pure 5,6,7,8-THQ Derivative purification->product

Caption: General experimental workflow for the synthesis of 5,6,7,8-THQ derivatives.

troubleshooting_low_yield start Low or No Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Pressure, Time) check_reagents->check_conditions No Issue purify_reagents Purify Starting Materials check_reagents->purify_reagents Issue Found check_catalyst Assess Catalyst Activity check_conditions->check_catalyst No Issue optimize_conditions Optimize T, P, or Time check_conditions->optimize_conditions Issue Found monitor_longer Monitor Reaction Longer check_conditions->monitor_longer Issue Found replace_catalyst Use Fresh/New Catalyst check_catalyst->replace_catalyst Deactivated reagents_ok Reagents OK conditions_ok Conditions OK catalyst_ok Catalyst OK

Caption: Troubleshooting decision tree for low product yield.

synthesis_factors cluster_inputs Inputs cluster_conditions Conditions center_node 5,6,7,8-THQ Synthesis (Yield & Selectivity) substrate Substrate Purity substrate->center_node catalyst Catalyst Choice & Loading catalyst->center_node solvent Solvent solvent->center_node temperature Temperature temperature->center_node pressure Pressure pressure->center_node time Reaction Time time->center_node

Caption: Key factors influencing the scale-up synthesis of 5,6,7,8-THQ derivatives.

References

Technical Support Center: Optimization of Povarov Reaction Conditions for Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydroquinolines via the Povarov reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of tetrahydroquinolines using the Povarov reaction.

Question 1: Why is the yield of my tetrahydroquinoline product consistently low?

Answer:

Low yields in the Povarov reaction can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.[1][2] A systematic approach to troubleshooting is recommended.[1]

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.[1][3]

  • Poor Quality of Reagents or Solvents:

    • Solution: Ensure that the aniline, aldehyde, and alkene starting materials are pure. Impurities can poison the catalyst or lead to unwanted side reactions. Use anhydrous solvents, as water can hydrolyze the imine intermediate, which is crucial for the reaction.[2]

  • Suboptimal Catalyst Choice or Loading:

    • Solution: The choice of catalyst, typically a Lewis or Brønsted acid, is critical.[4][5][6][7] Screen a variety of catalysts to find the most effective one for your specific substrates. The catalyst loading is also important; typically, 10 mol% is a good starting point, but this may require optimization.[5]

  • Incorrect Reaction Temperature:

    • Solution: Temperature plays a significant role. While higher temperatures can accelerate the reaction, they can also lead to product decomposition or the formation of byproducts.[3][8] Experiment with a range of temperatures to find the optimal balance for your specific reaction.

  • Product Loss During Workup and Purification:

    • Solution: The workup procedure can be a source of product loss. Ensure that the pH is appropriate during aqueous extraction to prevent your product from dissolving in the aqueous layer.[9] Thoroughly rinse all glassware and drying agents to recover as much product as possible.[10]

Question 2: How can I improve the poor diastereoselectivity of my tetrahydroquinoline synthesis?

Answer:

Controlling diastereoselectivity is a common challenge in the Povarov reaction, especially when multiple stereocenters are formed. The choice of catalyst, solvent, and reaction temperature can significantly influence the stereochemical outcome.

Potential Causes and Solutions:

  • Catalyst Influence:

    • Solution: Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, are often employed to induce stereoselectivity.[4] Even achiral catalysts can influence the diastereomeric ratio. It is advisable to screen different catalysts to identify one that favors the desired diastereomer.

  • Solvent Effects:

    • Solution: The polarity of the solvent can affect the transition state of the reaction and, consequently, the diastereoselectivity.[11] Experiment with a range of solvents with varying polarities, from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, dichloromethane) and polar protic (e.g., ethanol).[5][8][11]

  • Temperature Optimization:

    • Solution: Lowering the reaction temperature often leads to higher diastereoselectivity by favoring the thermodynamically more stable transition state. However, this may also decrease the reaction rate. Finding the optimal temperature is key.

Question 3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer:

Side reactions can compete with the desired Povarov reaction, reducing the yield and complicating purification.[1]

Common Side Reactions and Mitigation Strategies:

  • Quinoline (B57606) Formation:

    • Cause: Over-oxidation of the initially formed tetrahydroquinoline can lead to the corresponding quinoline. This is more likely to occur at higher temperatures or with certain catalysts.

    • Solution: Reduce the reaction temperature and monitor the reaction time carefully to avoid prolonged heating after the formation of the tetrahydroquinoline.[5] The choice of catalyst can also influence the extent of this side reaction.[5]

  • Intermolecular Hydrogen Shift:

    • Cause: An intermolecular hydrogen shift can occur as a side reaction, also leading to quinoline derivatives.[12]

    • Solution: Optimization of the catalyst and reaction conditions can help to minimize this pathway.

  • Reaction with Solvent or In Situ Generated Species:

    • Cause: In some cases, reactive intermediates can react with the solvent or with byproducts generated during the reaction. For example, if a protecting group is cleaved and generates a reactive species, this can lead to side products.[13][14]

    • Solution: Choose an inert solvent and be mindful of any potential side reactions from protecting group cleavage or other transformations occurring in the same pot.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Povarov reaction for tetrahydroquinoline synthesis?

A1: The Povarov reaction is a formal aza-Diels-Alder reaction.[15] It typically proceeds through the following steps:

  • Imine Formation: An aromatic amine and an aldehyde react to form an N-aryl imine. This is often done in situ.

  • Activation: A Lewis or Brønsted acid catalyst activates the imine, making it more electrophilic.

  • Cycloaddition: The activated imine reacts with an electron-rich alkene in a [4+2] cycloaddition to form the tetrahydroquinoline ring. The reaction can be a concerted pericyclic reaction or a stepwise process involving a Mannich-type addition followed by an intramolecular electrophilic aromatic substitution.[6]

Q2: Which catalysts are most effective for the Povarov reaction?

A2: A wide range of Lewis and Brønsted acids can catalyze the Povarov reaction. Common Lewis acids include InCl₃, Sc(OTf)₃, Dy(OTf)₃, Cu(OTf)₂, and AlCl₃.[5][6][16] Chiral phosphoric acids are effective Brønsted acid catalysts, particularly for asymmetric variants.[4] The optimal catalyst depends on the specific substrates being used.[6][7]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can influence the reaction rate, yield, and selectivity.[8][11] Solvents commonly used for the Povarov reaction include toluene, ethanol, diethyl ether, dichloromethane, and acetonitrile.[5] In some cases, fluorinated alcohols like hexafluoroisopropanol (HFIP) can enhance the reactivity of the intermediates.[13][14] Solvent-free conditions have also been reported to be effective.[17]

Q4: Can I perform the Povarov reaction as a one-pot, multi-component reaction?

A4: Yes, the Povarov reaction is well-suited for a multi-component approach where the aniline, aldehyde, and alkene are mixed together with the catalyst in a single step.[6][18] This is often more efficient than a multi-step procedure that involves pre-forming and isolating the imine.[7]

Data Presentation

Table 1: Comparison of Catalysts for the Povarov Reaction

CatalystCatalyst TypeTypical Loading (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Reference
AlCl₃Lewis Acid100Et₂O3031-53High[5]
Cu(OTf)₂Lewis Acid10EtOH400-30Good[5]
InCl₃Lewis AcidN/AEtOH110ExcellentN/A[18]
Sc(OTf)₃Lewis AcidN/AN/AN/AExcellentup to 99:1[12]
Dy(OTf)₃Lewis Acid10Acetonitrile5071N/A[16]
Chiral Phosphoric AcidBrønsted Acid10DichloromethaneRoom TempGood to ExcellentHigh[4]

Table 2: Influence of Solvent on Povarov Reaction

SolventRelative PolarityTemperature (°C)Reaction TimeYield (%)ObservationsReference
Toluene0.09911012 hGoodCommonly used, good for nonpolar substrates.[19]
Ethanol (EtOH)0.65440N/ALow to ModerateCan lead to lower yields with some catalysts.[5]
Diethyl Ether (Et₂O)0.11730N/AModerateEffective with strong Lewis acids like AlCl₃.[5]
Dichloromethane (DCM)0.309Room TempN/AGood to ExcellentGood for organocatalyzed reactions.[4]
Acetonitrile0.4605016 hGoodA polar aprotic option.[16]
Hexafluoroisopropanol (HFIP)0.969Room Temp1 hGoodCan enhance the reactivity of deactivated substrates.[13][14]

Experimental Protocols

General Protocol for the Three-Component Povarov Reaction for Tetrahydroquinoline Synthesis:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aromatic amine (1.0 eq)

  • Aldehyde (1.2 eq)

  • Activated alkene (1.5 eq)

  • Catalyst (e.g., InCl₃, Sc(OTf)₃, or a chiral phosphoric acid, 10 mol%)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aromatic amine (1.0 eq), the aldehyde (1.2 eq), the activated alkene (1.5 eq), and the catalyst (10 mol%).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrates and catalyst).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired tetrahydroquinoline.

Mandatory Visualizations

Povarov_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Aromatic\nAmine Aromatic Amine Imine Imine Aromatic\nAmine->Imine Condensation Aldehyde Aldehyde Aldehyde->Imine Alkene Alkene Cycloaddition\nIntermediate Cycloaddition Intermediate Alkene->Cycloaddition\nIntermediate Activated\nImine Activated Imine Imine->Activated\nImine Catalyst (Lewis/Brønsted Acid) Activated\nImine->Cycloaddition\nIntermediate [4+2] Cycloaddition Product Tetrahydroquinoline Cycloaddition\nIntermediate->Product Proton Transfer/ Rearomatization

Caption: Povarov Reaction Mechanism for Tetrahydroquinoline Synthesis.

povarov_workflow start Start: Define Tetrahydroquinoline Target reagents Select Reactants: Aniline, Aldehyde, Alkene start->reagents conditions Choose Initial Conditions: Catalyst, Solvent, Temperature reagents->conditions reaction Perform Povarov Reaction conditions->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Reaction Workup and Crude Product Isolation monitoring->workup purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis optimization Analyze Results & Optimize Conditions analysis->optimization optimization->conditions Iterate end End: Optimized Synthesis optimization->end Desired Yield/ Selectivity Achieved

Caption: Experimental Workflow for Povarov Reaction Optimization.

troubleshooting_tree start Problem with Povarov Reaction low_yield Low Yield? start->low_yield poor_selectivity Poor Diastereoselectivity? low_yield->poor_selectivity No check_reagents Check Reagent/Solvent Purity & Anhydrous Conditions low_yield->check_reagents Yes side_products Side Products? poor_selectivity->side_products No change_catalyst Screen Different Catalysts (Chiral if needed) poor_selectivity->change_catalyst Yes identify_side_products Identify Side Products (NMR, MS) side_products->identify_side_products Yes success Problem Solved side_products->success No optimize_catalyst Optimize Catalyst Type & Loading check_reagents->optimize_catalyst optimize_temp_time Optimize Temperature & Reaction Time optimize_catalyst->optimize_temp_time optimize_temp_time->success change_solvent Vary Solvent Polarity change_catalyst->change_solvent lower_temp Lower Reaction Temperature change_solvent->lower_temp lower_temp->success adjust_conditions Adjust Conditions to Minimize (e.g., lower temp) identify_side_products->adjust_conditions adjust_conditions->success

Caption: Troubleshooting Decision Tree for Povarov Reaction.

References

Overcoming low enantioselectivity in asymmetric synthesis of 5,6,7,8-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of 5,6,7,8-tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve enantioselectivity in their synthetic routes.

Troubleshooting Guide

This section addresses common problems encountered during the asymmetric synthesis of 5,6,7,8-tetrahydroquinolines, providing potential causes and actionable solutions.

Issue 1: Low Enantioselectivity (ee)

  • Question: My reaction is producing the desired 5,6,7,8-tetrahydroquinoline, but the enantiomeric excess (ee) is consistently low. What factors should I investigate?

  • Answer: Low enantioselectivity is a frequent challenge and can be influenced by several parameters. A systematic investigation of the following is recommended:

    • Catalyst/Ligand Choice: The chiral catalyst or ligand is the most critical factor for achieving high enantioselectivity. The optimal choice is highly substrate-dependent. Consider screening different classes of catalysts, such as chiral phosphoric acids, cinchona alkaloid-based organocatalysts, or transition metal complexes with chiral ligands (e.g., Ru-, Ir-, or Mn-based).[1][2][3][4]

    • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) generally enhances enantioselectivity by favoring the transition state with the lower activation energy.[5] Conversely, higher temperatures can lead to a loss of selectivity.

    • Solvent Effects: The solvent can significantly influence the catalyst's conformation and the transition state's stability. Screening a range of solvents with varying polarities is advisable. For instance, in some Ir-catalyzed hydrogenations, switching between toluene (B28343)/dioxane and ethanol (B145695) can even lead to the opposite enantiomer.[6] Aprotic solvents like THF, ether, and toluene have been shown to sometimes reduce reactivity and enantioselectivity in certain Ru-catalyzed hydrogenations.[7]

    • Purity of Reagents: Ensure the high purity of the starting materials, as impurities can interfere with the catalyst. The enantiomeric purity of the chiral ligand itself is paramount.[8]

    • Catalyst Loading: While higher catalyst loading might improve conversion, it doesn't always correlate with better enantioselectivity. It's a parameter that should be optimized. In some cases, a low catalyst loading (e.g., 0.2 mol%) has been shown to be sufficient.[3]

Issue 2: Poor Chemical Yield

  • Question: The enantioselectivity of my reaction is acceptable, but the overall yield of the this compound is poor. How can I improve it?

  • Answer: Low yields can be attributed to several factors, from reagent quality to reaction conditions.

    • Reagent and Solvent Quality: Ensure all reagents and solvents are anhydrous, as moisture can deactivate many catalysts, particularly Lewis acids and organometallic complexes.[8]

    • Reaction Time and Temperature: Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times or elevated temperatures can lead to product decomposition or the formation of byproducts.[5]

    • Stoichiometry: Carefully optimize the stoichiometry of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.

    • Atmosphere: Many catalytic systems are sensitive to air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst degradation and improve yields.[8]

    • Catalyst Deactivation: The nitrogen lone pair in the quinoline (B57606) substrate or the tetrahydroquinoline product can coordinate to the metal center of a catalyst, leading to deactivation.[8] Employing bulky ligands or additives can sometimes mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is best for the asymmetric synthesis of 5,6,7,8-tetrahydroquinolines?

A1: There is no single "best" system, as the optimal choice depends on the specific substrate and desired outcome. Here is a comparison of commonly used catalytic systems:

Catalyst TypeCatalyst/Ligand ExampleReaction TypeYield (%)Enantioselectivity (% ee)Key Advantages
Metal-Based [Ir(cod)Cl]₂ / Chiral LigandAsymmetric HydrogenationGood to ExcellentHighEffective for asymmetric synthesis.[9]
Cationic Ru(II)/η⁶-arene-N-monosulfonylated diamineAsymmetric HydrogenationGood to ExcellentUp to >99%Highly effective for a wide range of quinoline derivatives.[2][10]
Mn(CO)₅Br / Chiral Pincer LigandAsymmetric HydrogenationUp to 99%Up to 97%First-row, non-noble metal catalyst.[4]
Organocatalytic Chiral Phosphoric Acid (e.g., BINOL-derived)Povarov Reaction / Transfer HydrogenationGood to ExcellentUp to >99%Metal-free, often mild reaction conditions.[3][11][12]
Cinchona Alkaloid-based (e.g., (DHQD)₂PHAL)[4+2] CycloannulationExcellentHighGood performance in both yield and enantioselectivity.[1]
Diphenylprolinol TMS etherMichael/aza-cyclization cascadeGood to High>99%Generates fully substituted chiral tetrahydroquinolines.[13]

Q2: How do I choose between a metal-based catalyst and an organocatalyst?

A2: The choice depends on several factors including substrate scope, functional group tolerance, cost, and environmental considerations.

  • Metal-based catalysts (e.g., Iridium, Ruthenium) often exhibit high turnover numbers and are very effective for asymmetric hydrogenations of a broad range of quinolines.[2][6] However, they can be sensitive to air and moisture, and there is a need to remove residual metal from the final product, which is a concern in pharmaceutical applications.

  • Organocatalysts are small, chiral organic molecules that are generally less sensitive to air and moisture.[14] They are an attractive metal-free alternative. Chiral phosphoric acids, for example, have proven to be very effective in Povarov reactions and transfer hydrogenations to produce tetrahydroquinolines with excellent enantioselectivity.[11][12]

A logical approach to catalyst selection is outlined in the diagram below.

catalyst_selection start Start: Define Substrate and Desired Product check_metal_sensitivity Substrate sensitive to trace metals? start->check_metal_sensitivity metal_catalysis Consider Metal Catalysis (Ir, Ru, Mn) optimize_metal Optimize Metal Catalyst (Ligand, Solvent, Temp.) metal_catalysis->optimize_metal organocatalysis Consider Organocatalysis (Chiral Phosphoric Acid, etc.) optimize_organo Optimize Organocatalyst (Catalyst, Solvent, Temp.) organocatalysis->optimize_organo check_metal_sensitivity->organocatalysis Yes check_functional_groups Presence of sensitive functional groups? check_metal_sensitivity->check_functional_groups No check_functional_groups->metal_catalysis No check_functional_groups->organocatalysis Yes final_product High ee% Product optimize_metal->final_product optimize_organo->final_product

Catalyst selection workflow.

Experimental Protocols

Protocol 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Reduction of Quinolines

This protocol is based on the work by Cheon and coworkers for the asymmetric reduction of quinolines using a Hantzsch ester.[11][15]

  • Preparation: To a dried reaction vial, add the quinoline substrate (1.0 equiv.), the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%), and the Hantzsch ester (1.2-1.5 equiv.).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene, dichloromethane) via syringe under an inert atmosphere.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature to 50 °C) for the required time (typically 24-48 hours), monitoring by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantioenriched this compound.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

experimental_workflow start Start reagents 1. Add Quinoline, Chiral Catalyst, and Hantzsch Ester to Vial start->reagents solvent 2. Add Anhydrous Solvent under Inert Atmosphere reagents->solvent reaction 3. Stir at Optimized Temperature and Time solvent->reaction workup 4. Concentrate Reaction Mixture reaction->workup purification 5. Purify by Column Chromatography workup->purification analysis 6. Analyze ee% by Chiral HPLC purification->analysis end End analysis->end

General experimental workflow.

Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Quinolines

This protocol is a general representation based on methodologies described for cationic Ruthenium complexes.[2][10]

  • Catalyst Preparation (if necessary): In a glovebox, prepare the active catalyst by reacting the Ruthenium precursor with the chiral diamine ligand.

  • Reaction Setup: In a high-pressure autoclave, add the quinoline substrate and the chiral Ruthenium catalyst under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., methanol, ionic liquid) via cannula.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 20-60 bar). Stir the reaction at the optimized temperature (e.g., 25-80 °C) for the specified time.

  • Work-up: After cooling to room temperature, carefully release the hydrogen pressure. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC.

For further details and specific substrate examples, consulting the primary literature is highly recommended. This guide provides a starting point for troubleshooting and optimizing your synthetic procedures.

References

Technical Support Center: Purification of 5,6,7,8-Tetrahydroquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the column chromatography purification of 5,6,7,8-Tetrahydroquinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound product showing significant tailing or streaking on the TLC plate and during column chromatography?

A: Tailing is a common issue when purifying basic compounds like this compound on standard silica (B1680970) gel. The basic nitrogen atom in the quinoline (B57606) ring can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.[1] This strong interaction leads to broad, streaky spots on a TLC plate and poor separation with elongated bands on a column. To mitigate this, add a small amount of a basic modifier, such as 0.1-1% triethylamine (B128534) (Et₃N), to your eluent system.[1] The triethylamine will compete for the active acidic sites on the silica, allowing your compound to elute more symmetrically.[1]

Q2: I am struggling to separate my target compound from impurities with very similar Rf values. What are my options?

A: When dealing with co-eluting impurities, several strategies can improve separation. First, meticulously screen various solvent systems using TLC to find an eluent that provides the best possible separation; a difference in Rf values of at least 0.2 is ideal.[1] You can try different solvent combinations, such as toluene/acetone or dichloromethane/methanol.[1] If optimizing the mobile phase is insufficient, slowing down the flow rate during column elution may enhance resolution.[1] Additionally, ensure you are not overloading the column; a general guideline is to use 20-100 grams of silica gel for every gram of crude material.[1]

Q3: My product appears to be decomposing on the silica gel column. How can I prevent this?

A: Tetrahydroquinoline derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition.[1] If you observe new spots on your TLC analysis of collected fractions, consider using a deactivated stationary phase. Options include neutral alumina (B75360) or preparing a deactivated silica gel by treating it with a base before packing the column.

Q4: My compound is not eluting from the column, even after I have passed a large volume of the mobile phase. What should I do?

A: This indicates that your solvent system is not polar enough to displace the compound from the stationary phase. You need to gradually increase the polarity of the mobile phase.[1] For instance, if you are using a hexane/ethyl acetate (B1210297) system, systematically increase the percentage of ethyl acetate. This can be done in a stepwise gradient (e.g., moving from 9:1 hexane:EtOAc to 8:2, 7:3, and so on) until your compound begins to elute.

Q5: What is the most effective way to load my crude sample onto the column?

A: Proper sample loading is critical for achieving good separation. The goal is to apply the sample in as narrow a band as possible.

  • Wet Loading: Dissolve your crude product in the minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[1] Carefully apply this concentrated solution to the top of the column bed.

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel (approximately 10-20 times the mass of your sample), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[2] This powder can then be carefully added to the top of the packed column. This technique prevents issues with sample precipitation on the column.[3]

Troubleshooting Guides

The following table summarizes common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Product Tailing / Streaking Strong interaction between the basic quinoline nitrogen and acidic silica gel.[1]Add a basic modifier like triethylamine (~0.1-1%) to the eluent.[1] Alternatively, use a less acidic stationary phase like neutral alumina.
Poor Separation of Spots Suboptimal solvent system.[1] Column overloading.[1] Flow rate is too fast.[2]Screen various solvent systems via TLC to maximize the difference in Rf values.[1] Reduce the amount of sample loaded; use a ratio of 20-100g silica per 1g of crude material.[1] Decrease the flow rate to allow for better equilibration.[1]
No Product Elution The mobile phase is not polar enough.[1]Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1]
Compound Decomposition The compound is unstable on acidic silica gel.[1]Use a deactivated stationary phase such as neutral alumina or silica gel that has been pre-treated with a base.
Column Runs Dry / Cracks Uneven packing of the column. The solvent level dropped below the top of the stationary phase.Ensure the column is packed carefully as a uniform slurry to avoid air pockets. Always maintain the solvent level above the silica bed.
Sample Precipitates on Column The sample is not soluble in the initial mobile phase.[3][4]Use the "dry loading" method by pre-adsorbing the crude material onto silica gel.[2][3]

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound derivatives. The specific solvent system should be optimized beforehand using Thin Layer Chromatography (TLC).

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., hexane/ethyl acetate with 0.5% triethylamine) that provides an Rf value of approximately 0.2-0.4 for the desired compound and ensures good separation from impurities.[1]

  • Column Packing:

    • Select a glass column of an appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel, and remove the solvent on a rotary evaporator to obtain a dry powder. Carefully add this powder to the top of the column bed.

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase and apply it carefully to the top of the column.[1]

  • Elution:

    • Begin eluting with the initial, low-polarity mobile phase.

    • Maintain a constant flow rate. A slower rate can improve separation if resolution is difficult.[1]

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume in test tubes or vials.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator under reduced pressure, avoiding high temperatures to prevent product degradation.[1]

Visualizations

G

G

References

Preventing byproduct formation in the hydrogenation of quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of quinoline (B57606). The information is presented in a question-and-answer format to directly address specific experimental issues related to byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hydrogenation products of quinoline?

The selective hydrogenation of quinoline can yield three main products depending on the reaction conditions and catalyst used:

Q2: What are the common byproducts observed during quinoline hydrogenation?

Undesired byproducts in quinoline hydrogenation typically arise from over-hydrogenation, hydrodenitrogenation (HDN), and ring-opening reactions. Common byproducts include:

  • o-Propylaniline (OPA): Formed via the cracking of 1,2,3,4-tetrahydroquinoline.

  • Propylbenzene (PBz) and Propylcyclohexane (PCH): Result from the hydrodenitrogenation of OPA or decahydroquinoline.[1]

  • Ring-opened products: Cleavage of C-N or C-C bonds in the heterocyclic or carbocyclic ring can lead to various aliphatic and aromatic amines and hydrocarbons.

Q3: How does the choice of catalyst influence byproduct formation?

The catalyst plays a crucial role in directing the selectivity of quinoline hydrogenation.

  • Palladium (Pd)-based catalysts: Often favor the formation of 1,2,3,4-tetrahydroquinoline under mild conditions.[2][3] However, under more severe conditions, they can lead to complete hydrogenation to decahydroquinoline.[2]

  • Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru)-based catalysts: Are generally more active and can promote the formation of decahydroquinoline or byproducts from over-hydrogenation.[4]

  • Nickel (Ni)-based catalysts: Can be used for selective hydrogenation, but may also promote hydrodenitrogenation at higher temperatures.[1]

  • Gold (Au)-based catalysts: Have shown high chemoselectivity for the hydrogenation of the pyridine ring, leaving other functional groups intact.[5]

  • Cobalt (Co)-based catalysts: Can be used for heterogeneous hydrogenation to 1,2,3,4-tetrahydroquinolines.[6][7]

Q4: What is catalyst deactivation and how can it be prevented?

Catalyst deactivation can be a significant issue, often caused by the strong interaction of the nitrogen atom in quinoline with the active sites of the catalyst.[4] This can lead to a decrease in reaction rate and selectivity. Deactivation can also be caused by the buildup of carbonaceous deposits on the catalyst surface.

Prevention strategies include:

  • Proper catalyst selection: Some catalysts are more resistant to nitrogen poisoning.

  • Optimization of reaction conditions: Lower temperatures can sometimes reduce deactivation.

  • Use of catalyst supports: The choice of support can influence the catalyst's stability and resistance to deactivation.

  • Catalyst regeneration: In some cases, deactivated catalysts can be regenerated through processes like calcination to burn off carbon deposits.[8]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to byproduct formation during quinoline hydrogenation.

Issue 1: Formation of Over-hydrogenated Products (e.g., Decahydroquinoline instead of Tetrahydroquinoline)
Potential Cause Troubleshooting Solution
High Hydrogen Pressure Reduce the hydrogen pressure. For the selective formation of 1,2,3,4-tetrahydroquinoline, lower pressures (e.g., 5-30 bar) are often preferred.[9]
High Reaction Temperature Lower the reaction temperature. Higher temperatures can favor complete saturation of the quinoline ring.
Highly Active Catalyst Consider using a less active catalyst (e.g., switching from Pt or Rh to a Pd-based catalyst). Modifying the catalyst with a selective poison can also reduce its activity.
Prolonged Reaction Time Monitor the reaction progress using techniques like TLC or GC and stop the reaction once the desired product is formed to prevent further hydrogenation.
Issue 2: Formation of Hydrodenitrogenation (HDN) and Ring-Opening Byproducts
Potential Cause Troubleshooting Solution
High Reaction Temperature Higher temperatures (e.g., above 280°C) significantly increase the rate of HDN.[1] Lowering the temperature is a key strategy to minimize these byproducts.
Catalyst Type Some catalysts, like nickel phosphide, have been shown to suppress the formation of OPA and subsequent HDN products by favoring the hydrogenation to decahydroquinoline.[1] Consider screening different catalysts to find one with higher selectivity for the desired hydrogenated product.
Acidic Catalyst Support Acidic supports can promote cracking and ring-opening reactions. Using a neutral or basic support (e.g., activated carbon, certain metal oxides) may reduce the formation of these byproducts.
Solvent Effects The choice of solvent can influence the reaction pathway. Protic solvents like isopropanol (B130326) have been used effectively in selective hydrogenations.[9] Experiment with different solvents to optimize selectivity.

Data Presentation

Table 1: Influence of Reaction Conditions on Quinoline Hydrogenation over a Pd/Al₂O₃ Catalyst

Temperature (°C)H₂ Pressure (bar)Reaction Time (h)Quinoline Conversion (%)1,2,3,4-THQ Yield (%)Decahydroquinoline Yield (%)Reference
175505>99>99-[9]

Table 2: Comparison of Different Catalysts for Quinoline Hydrogenation

CatalystSupportTemperature (°C)H₂ Pressure (bar)Main ProductReference
5% PdAl₂O₃175501,2,3,4-THQ[9]
Ni₂PSBA-15280-360-Decahydroquinoline[1]
Al₂O₃–Pd–D/NiNickel Foam10061,2,3,4-THQ[10]
Pd/CNNitrogen-doped Carbon50201,2,3,4-THQ[11]
Co(OAc)₂/Zn-70-150301,2,3,4-THQ[6]

Experimental Protocols

Protocol 1: Selective Hydrogenation of Quinoline to 1,2,3,4-Tetrahydroquinoline

This protocol is a general guideline based on typical laboratory procedures.[9][10]

Materials:

  • Quinoline

  • Palladium on alumina (B75360) (Pd/Al₂O₃) or a similar selective catalyst

  • Isopropanol (IPA) or another suitable solvent

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas source

Procedure:

  • Reactor Setup: Ensure the autoclave is clean and dry. Add the quinoline (e.g., 0.5 mmol) and the solvent (e.g., 2 mL of IPA) to the reactor vessel.[9]

  • Catalyst Addition: Carefully add the catalyst (e.g., 25-50 mg of Pd/Al₂O₃) to the reactor.[9]

  • Sealing and Purging: Seal the autoclave. Purge the reactor several times with nitrogen or argon to remove air, followed by purging with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-30 bar).[9] Heat the reactor to the target temperature (e.g., 120°C) with constant stirring.[9]

  • Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Protocol 2: In-situ Preparation of a Cobalt Catalyst for Quinoline Hydrogenation

This protocol describes the in-situ generation of a cobalt catalyst for the hydrogenation of quinoline derivatives.[6]

Materials:

  • Quinoline derivative

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

  • Zinc powder

  • Water

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas source

Procedure:

  • Reactor Charging: In a suitable vial, combine the quinoline derivative (e.g., 0.5 mmol), Co(OAc)₂·4H₂O (e.g., 5 mol%), zinc powder (e.g., 50 mol%), and water (e.g., 1.5 mL).[6]

  • Autoclave Setup: Place the vial inside the autoclave.

  • Sealing and Pressurizing: Seal the autoclave and pressurize with hydrogen gas to the desired pressure (e.g., 30 bar).[6]

  • Reaction: Heat the autoclave to the desired temperature (e.g., 70-150°C) and stir for the specified time (e.g., 15 hours).[6]

  • Work-up: After cooling and venting, the reaction mixture can be extracted with an organic solvent. The organic layer is then dried and concentrated to yield the product.

Mandatory Visualizations

QuinolineHydrogenationPathways quinoline Quinoline py_thq 1,2,3,4-Tetrahydroquinoline (py-THQ) quinoline->py_thq +2H₂ bz_thq This compound (bz-THQ) quinoline->bz_thq +2H₂ dhq Decahydroquinoline (DHQ) py_thq->dhq +3H₂ opa o-Propylaniline (OPA) py_thq->opa C-N Cleavage bz_thq->dhq +3H₂ pch Propylcyclohexane (PCH) dhq->pch C-N Cleavage, -NH₃ pbz Propylbenzene (PBz) opa->pbz -NH₃ opa->pch +3H₂, -NH₃

Caption: Reaction pathways in quinoline hydrogenation.

TroubleshootingWorkflow start High Byproduct Formation check_overhydrogenation Over-hydrogenation (e.g., DHQ)? start->check_overhydrogenation reduce_pressure Reduce H₂ Pressure check_overhydrogenation->reduce_pressure Yes check_hdn HDN/Ring-Opening (e.g., OPA, PCH)? check_overhydrogenation->check_hdn No reduce_temp Lower Temperature reduce_pressure->reduce_temp change_catalyst Use Less Active Catalyst reduce_temp->change_catalyst reduce_time Shorten Reaction Time change_catalyst->reduce_time end Desired Selectivity Achieved reduce_time->end lower_hdn_temp Lower Temperature (<280°C) check_hdn->lower_hdn_temp Yes check_hdn->end No screen_catalysts Screen for Selective Catalyst lower_hdn_temp->screen_catalysts change_support Use Neutral/Basic Support screen_catalysts->change_support optimize_solvent Optimize Solvent change_support->optimize_solvent optimize_solvent->end

Caption: Troubleshooting workflow for byproduct formation.

References

Technical Support Center: Optimizing Catalyst Loading for Efficient Quinoline Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing catalyst loading for the efficient reduction of quinoline (B57606) to 1,2,3,4-tetrahydroquinoline (B108954).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for quinoline reduction?

A1: A variety of transition-metal catalysts are effective for quinoline reduction. Palladium (Pd), particularly on a carbon support (Pd/C), is widely used. Other common catalysts include Platinum (Pt), Rhodium (Rh), Ruthenium (Ru), and Nickel (Ni).[1][2] More recently, catalysts based on more earth-abundant metals like Cobalt (Co) and Copper (Cu) have also been developed.[3][4]

Q2: Why is catalyst loading a critical parameter to optimize in quinoline reduction?

A2: Optimizing catalyst loading is crucial for balancing reaction efficiency, cost, and product purity. Insufficient catalyst loading can lead to slow or incomplete reactions, while excessive loading can be uneconomical, especially with precious metal catalysts, and may lead to side reactions or difficulties in product purification.

Q3: What is the primary cause of catalyst deactivation during quinoline reduction?

A3: The primary cause of catalyst deactivation is poisoning by the nitrogen atom of the quinoline ring. The lone pair of electrons on the nitrogen can strongly adsorb to the active sites of the metal catalyst, blocking them and preventing further reaction.[5]

Q4: Can a deactivated catalyst be regenerated?

A4: Regeneration is sometimes possible but depends on the deactivation mechanism. For deactivation caused by the deposition of byproducts (fouling), washing the catalyst with a suitable solvent may restore some activity. However, for poisoning by strong chemisorption of quinoline, deactivation is often irreversible.[6]

Q5: How does the choice of solvent affect the reduction of quinoline?

A5: The solvent can significantly influence the reaction rate and selectivity. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and can accelerate the hydrogenation rate. The choice of solvent can also affect the solubility of the substrate and product, as well as the interaction with the catalyst surface.

Q6: What are common side products in quinoline reduction, and how can they be minimized?

A6: Common side products include partially hydrogenated intermediates, over-hydrogenated products like decahydroquinoline, and products from side reactions like hydrodehalogenation if the substrate is halogenated. Minimizing side products can be achieved by optimizing reaction conditions such as temperature, pressure, and catalyst loading, as well as by choosing a catalyst with higher selectivity.

Troubleshooting Guides

Issue 1: Low or No Conversion of Quinoline

Initial Checks:

  • Verify Hydrogen Supply: Ensure a consistent and sufficient supply of hydrogen gas to the reaction vessel. For reactions at atmospheric pressure, using a double-layered balloon can prevent hydrogen leakage.

  • Catalyst Quality: Use a fresh batch of catalyst or a properly stored one. Many catalysts, especially Pd/C, can be pyrophoric and lose activity if not handled under an inert atmosphere.

  • Reagent Purity: Ensure the quinoline substrate and solvent are pure and dry. Impurities can act as catalyst poisons.

Troubleshooting Steps:

  • Increase Catalyst Loading: A low catalyst loading may be insufficient to achieve a reasonable reaction rate. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).

  • Elevate Reaction Temperature: Increasing the temperature can enhance the reaction rate. However, be cautious as excessively high temperatures can lead to side reactions and catalyst sintering.

  • Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which can improve the reaction rate.

  • Check for Catalyst Poisons: If the reaction starts but then stops, it is a strong indication of catalyst poisoning. The quinoline itself can be the poison. In some cases, adding a Lewis base can mitigate this effect by competing for adsorption sites.

Issue 2: Poor Selectivity (Formation of Multiple Products)

Initial Checks:

  • Product Identification: Accurately identify the side products using techniques like GC-MS or NMR to understand the competing reaction pathways.

  • Reaction Conditions: Review the reaction temperature and pressure. Harsher conditions often lead to over-reduction or other side reactions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This can often favor the desired product by reducing the rate of competing side reactions that may have higher activation energies.

  • Optimize Catalyst Loading: While counterintuitive, a very high catalyst loading can sometimes lead to over-hydrogenation. Experiment with lower catalyst loadings.

  • Change the Catalyst or Support: Different catalysts and supports exhibit different selectivities. For instance, some catalysts may be more prone to hydrogenating both the pyridine (B92270) and benzene (B151609) rings of quinoline. The choice of support material (e.g., alumina, silica, carbon) can also influence selectivity.

  • Modify the Solvent: The solvent can affect the adsorption of the substrate on the catalyst surface and thus influence selectivity. Experiment with different solvents (e.g., protic vs. aprotic).

Data Presentation

The following tables summarize the effect of catalyst loading on the yield and selectivity of quinoline reduction under various conditions, compiled from the literature.

Table 1: Effect of Palladium on Carbon (Pd/C) Catalyst Loading

Catalyst Loading (mol%)Hydrogen Pressure (bar)Temperature (°C)Time (h)Conversion (%)Selectivity to 1,2,3,4-THQ (%)Yield (%)Reference
130504>99>99>99[7]
230504>99>99>99[7]
0.23050485>9985[8]
0.13050472>9972[8]

Table 2: Effect of Cobalt (Co) Catalyst Loading

Catalyst Loading (mol% Co)Zn Loading (mol%)Temperature (°C)Time (h)Yield of 1,2,3,4-THQ (%)Reference
2.525701592[4]
550701596[4]
515701585[4]

Table 3: Effect of Nickel (Ni) Catalyst Loading

Catalyst Loading (wt% Ni)Temperature (°C)Quinoline Conversion (%)Selectivity to Decahydroquinoline (%)Reference
15340>93High[5][9]
25340>93High[5][9]
40340>93High[5][9]

Note: THQ stands for Tetrahydroquinoline.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in Quinoline Reduction

This protocol provides a systematic approach to determine the optimal catalyst loading for the selective hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline using a common catalyst such as 10% Pd/C.

Materials:

  • Quinoline

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Parr shaker, autoclave, or a round-bottom flask with a hydrogen balloon setup)

  • Stirring mechanism (magnetic stirrer or mechanical stirrer)

  • Analytical equipment for monitoring reaction progress and product analysis (e.g., TLC, GC, GC-MS, NMR)

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in the reaction vessel.

    • Under a stream of inert gas, carefully add the desired amount of 10% Pd/C catalyst. Start with a low loading, for example, 0.5 mol% relative to quinoline.

    • Add the solvent (e.g., ethanol).

    • Add the quinoline substrate.

    • Seal the reaction vessel.

  • Hydrogenation:

    • Purge the reaction vessel with hydrogen gas several times to remove the inert gas.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 bar). For atmospheric pressure reactions, use a hydrogen-filled balloon.

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-80°C).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or GC. Note the time taken for complete conversion of the starting material.

  • Work-up and Analysis:

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

    • Analyze the crude product by GC or NMR to determine the conversion of quinoline and the selectivity towards 1,2,3,4-tetrahydroquinoline.

  • Optimization Iterations:

    • Repeat the experiment with systematically varied catalyst loadings (e.g., 1.0 mol%, 2.0 mol%, 5.0 mol%).

    • For each loading, record the reaction time, conversion, and selectivity.

    • Plot the yield of 1,2,3,4-tetrahydroquinoline as a function of catalyst loading and reaction time to identify the optimal catalyst loading that provides a high yield in a reasonable timeframe.

Safety Precautions:

  • Palladium on carbon is pyrophoric and may ignite in the presence of solvents and air. Always handle it under an inert atmosphere.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and away from ignition sources.

Visualizations

Troubleshooting Workflow for Low Yield in Quinoline Reduction

Troubleshooting_Low_Yield Start Low or No Conversion Observed Check_H2 Check Hydrogen Supply & Pressure Start->Check_H2 Check_Catalyst Verify Catalyst Activity & Handling Check_H2->Check_Catalyst Check_Reagents Ensure Purity of Substrate & Solvent Check_Catalyst->Check_Reagents Increase_Loading Increase Catalyst Loading Check_Reagents->Increase_Loading If all checks are OK Increase_Temp Increase Reaction Temperature Increase_Loading->Increase_Temp Outcome_OK Reaction Improved Increase_Loading->Outcome_OK Conversion improves Increase_Pressure Increase Hydrogen Pressure Increase_Temp->Increase_Pressure Increase_Temp->Outcome_OK Rate increases Poisoning Suspect Catalyst Poisoning? Increase_Pressure->Poisoning Increase_Pressure->Outcome_OK Rate increases Outcome_Not_OK No Improvement Poisoning->Outcome_Not_OK Yes

Caption: A decision tree for troubleshooting low yield in quinoline reduction.

Experimental Workflow for Optimizing Catalyst Loading

Catalyst_Loading_Optimization cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Decision Setup Set up Reaction Vessel Add_Catalyst Add Catalyst (e.g., 0.5 mol%) Setup->Add_Catalyst Add_Reagents Add Solvent and Quinoline Add_Catalyst->Add_Reagents Purge Purge with H2 Add_Reagents->Purge Run_Reaction Start Stirring, Heating, and Pressurizing Purge->Run_Reaction Monitor Monitor Progress (TLC/GC) Run_Reaction->Monitor Workup Work-up and Catalyst Removal Monitor->Workup Analyze Analyze Yield & Selectivity Workup->Analyze Decision Optimal? Analyze->Decision Decision->Add_Catalyst No, increase loading End Protocol Complete Decision->End Yes

Caption: A workflow for the systematic optimization of catalyst loading.

References

Technical Support Center: Purification of Crude 5,6,7,8-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5,6,7,8-Tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurities in crude this compound largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Residual quinoline (B57606) is a common impurity if the hydrogenation reaction is incomplete.

  • Over-hydrogenated Byproducts: Decahydroquinoline can be formed if the hydrogenation process is not well-controlled.

  • Oxidation Products: The starting material, quinoline, can be susceptible to oxidation, leading to various byproducts.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up steps.

  • Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Palladium on carbon).

  • Side-Reaction Products: Depending on the specific synthesis method, other nitrogen-containing heterocyclic compounds may be formed.[2][3]

Q2: What are the primary methods for purifying crude this compound?

The most common and effective methods for the purification of this compound are:

  • Distillation: Particularly effective for removing non-volatile impurities and can yield high-purity product.

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.[4]

  • Recrystallization: Useful for solid derivatives of this compound, though the parent compound is a liquid at room temperature. This method can be adapted by forming a salt of the tetrahydroquinoline.

Q3: My this compound streaks or "tails" during column chromatography. How can I fix this?

Tailing is a common issue when purifying basic compounds like this compound on silica (B1680970) gel.[4] The basic nitrogen atom interacts strongly with the acidic silanol (B1196071) groups on the silica surface. To mitigate this, add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the eluent.[4] This will neutralize the acidic sites on the silica gel and lead to sharper, more symmetrical peaks.

Q4: What is a suitable solvent system for column chromatography of this compound?

A common solvent system for the column chromatography of this compound is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[5] The exact ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired product.[4] Remember to include a small percentage of triethylamine in your TLC mobile phase to assess its effect on spot shape.[4]

Troubleshooting Guides

Distillation Issues
Problem Possible Cause Solution
Product is not distilling at the expected temperature. Incorrect pressure reading; presence of high-boiling impurities.Calibrate your vacuum gauge. If high-boiling impurities are suspected, consider a pre-purification step like a filtration or a short-path distillation to remove tars.
Bumping or unstable boiling. Uneven heating; lack of boiling chips or inadequate stirring.Ensure uniform heating with a heating mantle and use fresh boiling chips or a magnetic stir bar for smooth boiling.
Product is dark or discolored after distillation. Thermal decomposition.Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle temperature is not excessively high.
Low recovery of the product. Inefficient condensation; leaks in the vacuum system.Check that the condenser has a sufficient flow of cold water. Inspect all joints for leaks and ensure they are properly sealed.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from an impurity. Inappropriate solvent system; column overloading.Optimize the solvent system using TLC to maximize the difference in Rf values. Reduce the amount of crude material loaded onto the column. A general guideline is to use 20-100g of silica gel for every 1g of crude material.[4]
The product is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[4]
Cracks appear in the silica gel bed. Improper column packing; running the column dry.Ensure the silica gel is packed as a uniform slurry. Never let the solvent level drop below the top of the silica gel.
Product elutes as very broad bands. Tailing due to interaction with silica gel; diffusion.Add a basic modifier like triethylamine (0.1-1%) to the eluent.[4] Ensure a consistent and not excessively slow flow rate.

Data Presentation

Comparison of Purification Methods for this compound
Purification Method Typical Purity Before Typical Purity After Typical Yield Key Advantages Key Disadvantages
Vacuum Distillation 80-90%>98%70-85%Scalable, effective for removing non-volatile impurities.Can cause thermal degradation if not controlled; not effective for impurities with similar boiling points.
Column Chromatography 70-90%>99%60-80%High resolution for separating closely related impurities.Can be time-consuming and requires large volumes of solvent; potential for product loss on the column.
Recrystallization (as a salt) 85-95%>99%50-75%Can yield very high purity material.Requires conversion to and from a salt; potential for significant material loss in the mother liquor.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly greased and sealed.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at the appropriate boiling point. For this compound, the boiling point is approximately 218-222 °C at atmospheric pressure and lower under vacuum.

  • Completion: Stop the distillation when the temperature drops or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a suitable solvent system (e.g., hexane/ethyl acetate with 0.5% triethylamine) that gives an Rf value of ~0.3 for this compound and good separation from impurities.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column of appropriate size.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure.

  • Analysis: Confirm the purity of the isolated product by GC-MS or NMR.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Analysis1 Initial Purity Analysis (GC-MS) Crude->Analysis1 Decision1 Purity Acceptable? Analysis1->Decision1 Purification Select Purification Method Decision1->Purification No PureProduct Pure this compound Decision1->PureProduct Yes Distillation Vacuum Distillation Purification->Distillation Chromatography Column Chromatography Purification->Chromatography Recrystallization Salt Formation & Recrystallization Purification->Recrystallization Analysis2 Purity Analysis of Fractions (TLC/GC-MS) Distillation->Analysis2 Chromatography->Analysis2 Recrystallization->Analysis2 Analysis2->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingChromatography Start Column Chromatography of 5,6,7,8-THQ Problem Observe Tailing/Streaking on TLC/Column Start->Problem Cause Strong interaction of basic nitrogen with acidic silica gel Problem->Cause Solution Add 0.1-1% Triethylamine to Eluent Cause->Solution Result Improved Peak Shape and Separation Solution->Result

Caption: Troubleshooting guide for tailing in column chromatography.

References

Technical Support Center: Enhancing the Stability of 5,6,7,8-Tetrahydroquinoline Derivatives for Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 5,6,7,8-tetrahydroquinoline derivatives during storage and experimentation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound derivatives?

A1: The stability of this compound derivatives is primarily influenced by several factors, including:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • pH: The stability of these compounds can be pH-dependent, with acidic or alkaline conditions potentially catalyzing hydrolysis or other degradation reactions.

  • Oxidation: The tetrahydroquinoline ring system can be susceptible to oxidation, especially in the presence of oxygen and certain metal ions.

Q2: What are the recommended storage conditions for solid this compound derivatives?

A2: For optimal stability of solid-state compounds, it is recommended to:

  • Store at low temperatures, typically 2-8°C. For long-term storage, -20°C is preferable.

  • Protect from light by using amber vials or storing in a dark place.

  • Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Keep in a tightly sealed container to prevent moisture absorption.

Q3: How should I prepare and store stock solutions of this compound derivatives?

A3: To ensure the stability of stock solutions, follow these guidelines:

  • Use high-purity, dry solvents.

  • For short-term storage (up to one month), store at -20°C.

  • For long-term storage (up to six months), store at -80°C.[1]

  • Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

  • Protect solutions from light by using amber vials or wrapping the container in foil.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of the solid compound (e.g., turning yellow or brown) Oxidation due to exposure to air and/or light.Store the compound under an inert atmosphere (nitrogen or argon) in a light-protecting container at the recommended low temperature.
Decreased purity of the compound over time as confirmed by analysis. Gradual chemical degradation due to improper storage conditions (e.g., temperature fluctuations, moisture).Ensure the storage container is hermetically sealed and maintained at a consistent, recommended temperature. Consider using a desiccant in a secondary container.
Inconsistent or non-reproducible experimental results. Degradation of the compound in solution during the experiment.Always prepare fresh solutions for critical experiments. If the assay is lengthy, assess the compound's stability in the assay medium over the experiment's duration.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. Use a validated stability-indicating analytical method for analysis.

Data Presentation

The following tables provide hypothetical yet representative data on the stability of a generic this compound derivative ("Compound TQ-1") under various stress conditions. This data is intended to illustrate expected stability trends.

Table 1: Stability of Solid Compound TQ-1 Under Accelerated Conditions

ConditionTime (Months)AppearancePurity (%) by HPLC
40°C / 75% RH 0White Powder99.8
1Off-white Powder98.5
3Light Yellow Powder96.2
6Yellow Powder92.1
25°C / 60% RH 0White Powder99.8
1White Powder99.7
3White Powder99.5
6White Powder99.1

Table 2: Stability of Compound TQ-1 (1 mg/mL) in Solution at 25°C

Solvent SystemTime (Hours)Purity (%) by HPLC
Methanol 099.8
2499.1
7297.5
Acetonitrile (B52724) 099.8
2499.5
7298.8
PBS (pH 7.4) 099.8
2495.3
7290.7

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of a this compound derivative and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent like acetonitrile or methanol.

  • Preparation of Stress Samples: For each condition, dilute the stock solution with the stressor to a final concentration of approximately 0.1 mg/mL.

    • Acid Hydrolysis: Use 0.1 M HCl.

    • Base Hydrolysis: Use 0.1 M NaOH.

    • Oxidation: Use 3% H₂O₂.

    • Thermal: Use a 50:50 mixture of the organic solvent and water.

    • Control: Use a 50:50 mixture of the organic solvent and water.

  • Incubation:

    • Incubate the acid, base, and thermal samples in a water bath at 60°C.

    • Keep the oxidation and control samples at room temperature, protected from light.

  • Time Points: Collect samples at T=0, 2, 8, and 24 hours.

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • No quenching is necessary for other samples.

  • Analysis: Analyze all samples using a suitable analytical method, such as reverse-phase HPLC with UV detection. An LC-MS compatible method is highly recommended for the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Determine the peak areas of any degradation products. Aim for 5-20% degradation to ensure the observation of primary degradation pathways.[2][3]

Protocol 2: Long-Term Stability Study in Solution

Objective: To evaluate the stability of a this compound derivative in a specific formulation or solvent over an extended period under defined storage conditions.

Methodology:

  • Preparation of Formulation: Prepare a solution of the test compound at the desired concentration in the chosen solvent or formulation buffer.

  • Storage Conditions:

    • Place one set of samples in a refrigerator at 2-8°C.

    • Place another set in a stability chamber at 25°C / 60% Relative Humidity (RH).

  • Time Points: Analyze samples at T=0, 1, 3, and 6 months.

  • Analysis at Each Time Point:

    • Visual Inspection: Note any changes in color, clarity, or the presence of particulate matter.

    • pH Measurement: Measure the pH of the solution.

    • Chromatographic Analysis: Determine the concentration of the parent compound and quantify any degradation products using a validated stability-indicating HPLC method.

  • Data Reporting: Report the results in a tabular format, similar to the tables presented above.

Mandatory Visualizations

Potential Degradation Pathways for this compound Derivatives This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Metal Ions Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Aromatization_Product Quinoline (B57606) Derivative Oxidation->Aromatization_Product N_Oxide N-Oxide Oxidation->N_Oxide Hydroxylated_Product Hydroxylated Derivative Photodegradation->Hydroxylated_Product Ring_Opened_Product Ring-Opened Product Photodegradation->Ring_Opened_Product Hydrolysis->Ring_Opened_Product

Caption: Potential degradation pathways for this compound derivatives.

Experimental Workflow for Stability Testing start Start: Compound Received forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC, LC-MS) forced_degradation->method_dev long_term_stability Long-Term & Accelerated Stability Studies method_dev->long_term_stability data_analysis Data Analysis & Reporting long_term_stability->data_analysis shelf_life Establish Storage Conditions & Shelf-Life data_analysis->shelf_life

Caption: Experimental workflow for stability testing of new compounds.

Troubleshooting Logic for Compound Instability rect_node rect_node instability_observed Instability Observed? solid_or_solution Solid or Solution? instability_observed->solid_or_solution check_storage_solid Review Solid Storage: - Temperature - Light Exposure - Atmosphere (Inert?) - Container Seal solid_or_solution->check_storage_solid Solid check_storage_solution Review Solution Storage: - Temperature (Freeze-thaw?) - Light Exposure - Solvent Purity - Age of Solution solid_or_solution->check_storage_solution Solution retest_fresh Prepare Fresh Solution and Re-test check_storage_solid->retest_fresh check_storage_solution->retest_fresh end Problem Resolved retest_fresh->end

Caption: Logical workflow for troubleshooting compound instability issues.

References

Validation & Comparative

A Comparative Analysis of 5,6,7,8-Tetrahydroquinoline and 1,2,3,4-Tetrahydroquinoline Scaffolds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the tetrahydroquinoline core represents a privileged scaffold, forming the basis of numerous biologically active compounds. The positional isomerism between 5,6,7,8-tetrahydroquinoline and 1,2,3,4-tetrahydroquinoline (B108954) can significantly influence the three-dimensional shape, electronic properties, and, consequently, the biological activity of their derivatives. This guide provides a comparative overview of the performance of derivatives of these two scaffolds in various biological assays, supported by experimental data and methodologies.

While direct comparative studies of the parent compounds are limited, a wealth of data exists for their derivatives, particularly in the realm of anticancer research. This analysis collates findings from various studies to offer insights for researchers and drug development professionals.

Anticancer Activity: A Tale of Two Scaffolds

Derivatives of both this compound and 1,2,3,4-tetrahydroquinoline have demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated using cell viability assays, such as the MTT assay, against a panel of cancer cell lines.

This compound Derivatives

Recent studies have highlighted the antiproliferative effects of chiral 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives.[1] The cytotoxic activity, expressed as the half-maximal inhibitory concentration (IC50), of these compounds against various human cancer cell lines is summarized below.

Table 1: Antiproliferative Activity of Chiral 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives

CompoundEnantiomerHT-29 (Colon) IC50 (µM)A2780 (Ovarian) IC50 (µM)MSTO-211H (Mesothelioma) IC50 (µM)
3a (R)>2011.7 ± 2.014.9 ± 1.4
(S)>2011.4 ± 0.411.8 ± 2.3
5a (R)10.5 ± 1.57.8 ± 0.99.5 ± 1.1
(S)11.2 ± 1.28.5 ± 0.710.1 ± 1.5

Data sourced from BenchChem.[1]

The anticancer activity of some of these derivatives has been linked to the induction of apoptosis and cell cycle arrest.[1] Mechanistically, certain chiral this compound derivatives have been found to modulate key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[1]

1,2,3,4-Tetrahydroquinoline Derivatives

The 1,2,3,4-tetrahydroquinoline scaffold has been extensively explored, yielding a diverse range of derivatives with potent cytotoxic and NF-κB inhibitory activities.[2][3]

Table 2: In Vitro Cytotoxicity (GI50, µM) of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds

CompoundNCI-H23 (Lung)ACHN (Renal)MDA-MB-231 (Breast)PC-3 (Prostate)NUGC-3 (Gastric)HCT15 (Colon)
3g 1.44 ± 0.463>502.11 ± 0.4651.69 ± 0.3871.55 ± 0.4991.98 ± 0.512
5e 3.49 ± 0.9994.11 ± 0.8763.99 ± 0.7654.01 ± 0.5433.78 ± 0.6183.83 ± 0.994
6g 0.98 ± 0.0871.01 ± 0.0981.21 ± 0.1111.11 ± 0.1010.99 ± 0.0911.05 ± 0.103

Data sourced from ACS Medicinal Chemistry Letters.[2][3]

These derivatives have shown promise in inhibiting the growth of a variety of human cancer cell lines.[3] Notably, compound 6g exhibited potent cytotoxicity across all tested cell lines.[2]

Other Biological Activities

Beyond cancer, derivatives of both scaffolds have been investigated for a wide array of pharmacological properties. 1,2,3,4-Tetrahydroquinoline derivatives have been reported to possess anti-diabetic, anti-parasitic, anti-inflammatory, and antioxidant activities. While data for this compound derivatives in these areas is less extensive, they have shown potential as acetylcholinesterase inhibitors and antimicrobial agents.[1]

Experimental Protocols

A fundamental technique for assessing the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

This colorimetric assay measures cell viability by assessing the metabolic activity of cells.[4][5][6]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[5] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound or 1,2,3,4-tetrahydroquinoline derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells reduce the MTT to formazan crystals.[4]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Workflows

PI3K/AKT/mTOR Signaling Pathway

Several this compound derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival.[1]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 5,6,7,8-THQ Derivative 5,6,7,8-THQ Derivative 5,6,7,8-THQ Derivative->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 5,6,7,8-THQ derivatives.

Experimental Workflow for Cell-Based Assays

The general workflow for evaluating the biological activity of tetrahydroquinoline derivatives in cell-based assays is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Seeding 3. Cell Seeding (Plate cells in multi-well plates) Cell_Culture->Seeding Compound_Prep 2. Compound Preparation (Dissolve THQ derivatives) Treatment 4. Compound Treatment (Incubate cells with compounds) Compound_Prep->Treatment Seeding->Treatment Assay_Step 5. Perform Assay (e.g., Add MTT reagent) Treatment->Assay_Step Measurement 6. Data Acquisition (Read absorbance/fluorescence) Assay_Step->Measurement Analysis 7. Data Analysis (Calculate IC50, statistical analysis) Measurement->Analysis Conclusion 8. Conclusion Analysis->Conclusion

Caption: A generalized workflow for in vitro cell-based biological assays.

References

Comparative analysis of catalysts for selective quinoline hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective hydrogenation of quinoline (B57606) to 1,2,3,4-tetrahydroquinoline (B108954) (THQ) is a critical transformation. THQ and its derivatives are key structural motifs in numerous pharmaceuticals and biologically active compounds. This guide provides an objective comparison of various catalytic systems, presenting performance data, detailed experimental protocols, and visual representations of reaction pathways and workflows to aid in catalyst selection and experimental design.

The selective hydrogenation of the N-heterocyclic ring in quinoline while preserving the benzene (B151609) ring presents a significant challenge due to the aromatic stability of the substrate and the potential for catalyst poisoning by the nitrogen-containing products.[1][2] This analysis covers a range of catalysts, from traditional noble metal systems to emerging non-noble and single-atom catalysts, offering a comprehensive overview of the current state of the field.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst for selective quinoline hydrogenation is primarily evaluated based on its activity (conversion), selectivity towards the desired THQ product, and stability over time. The following tables summarize the performance of various catalysts under different reaction conditions, providing a quantitative basis for comparison.

Noble Metal Catalysts

Noble metals, particularly palladium and ruthenium, are widely employed for quinoline hydrogenation due to their high intrinsic activity.

CatalystSupportConversion (%)Selectivity to THQ (%)Temp. (°C)Pressure (H₂)SolventTOF (h⁻¹)Reference
PdSA+NC/TiCTiC>99>995020 barDioxane463[3][4]
Al₂O₃–Pd–D/NiNickel Foam100>991006 barEthanol~500[1][5][6]
Pd/CNN-doped Carbon>9586.6-97.85020 barDioxane-[7][8]
Ru-W-S-up to 95-----[9]
HₓRuO₂-100>99 (for nitroarenes)----[10]
Au/TiO₂TiO₂--25---[11]

TOF (Turnover Frequency) is a measure of catalyst activity, defined as the number of moles of substrate converted per mole of active catalyst per unit time. Where not specified, the data was not available in the source material.

Palladium catalysts, especially when atomically dispersed on supports like titanium carbide (PdSA+NC/TiC), exhibit exceptional selectivity and high turnover frequencies at relatively mild conditions.[3][4] A hierarchical palladium on nickel foam catalyst (Al₂O₃–Pd–D/Ni) also demonstrates quantitative conversion and high selectivity with the added benefit of being easily recyclable.[1][5][6] Ruthenium-based catalysts are also highly effective, with a sulfur-resistant ruthenium-sulfide catalyst showing promise for the hydrogenation of sulfur-containing quinolines.[9] Notably, supported gold nanoparticles have been shown to catalyze this reaction at temperatures as low as 25°C, where the quinoline molecule itself acts as a promoter, a stark contrast to its typical role as a catalyst poison for other noble metals.[11]

Non-Noble Metal Catalysts

The development of catalysts based on earth-abundant and less expensive metals like nickel and cobalt is a significant area of research.

CatalystSupportConversion (%)Selectivity to THQ (%)Temp. (°C)Pressure (H₂)SolventTOF (h⁻¹)Reference
3% Ni/CNORIT Charcoal77100100100 atmMethanol-[12]
Ni₂P/SBA-15SBA-15>93(to decahydroquinoline)340---[13][14]
Co(OAc)₂/Zn---70-15030 barWater-[15]
Co-F-up to 94 (yield)up to 99Ambient(Electrocatalytic)Water-[16]

Nickel catalysts supported on carbon (Ni/C) can achieve high selectivity to THQ, though often requiring higher pressures.[12] Nickel phosphide (B1233454) (Ni₂P) catalysts, while highly active, tend to favor the complete hydrogenation to decahydroquinoline (B1201275).[13][14] Cobalt-based systems offer promising alternatives, with in-situ generated cobalt nanoparticles and fluorine-modified cobalt catalysts enabling the reaction under milder conditions, even at ambient temperature using water as a hydrogen source in an electrocatalytic setup.[15][16]

Single-Atom Catalysts (SACs)

Single-atom catalysts represent a frontier in catalysis, maximizing atomic efficiency and often exhibiting unique selectivity.

CatalystSupportConversion (%)Selectivity to THQ (%)Temp. (°C)Pressure (H₂)SolventTOF (h⁻¹)Reference
PdSA+NC/TiCTiC>99>995020 barDioxane463[3][4]
Co/Zn-NCN-doped Carbon--50-90(Dehydrogenation)--[17]

The atomically dispersed palladium catalyst on titanium carbide (PdSA+NC/TiC) is a prime example of a highly active and selective SAC for this transformation.[3][4] Bimetallic single-atom catalysts, such as Co/Zn on N-doped carbon, have been investigated for the reversible hydrogenation-dehydrogenation of quinoline, highlighting their potential in hydrogen storage applications.[17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of catalytic science. Below are representative experimental protocols for catalyst preparation and quinoline hydrogenation.

Preparation of 3% Ni/C Catalyst

A series of composites containing nickel oxide nanoparticles (1-10 wt% Ni) deposited on NORIT charcoal are prepared by the decomposition of the Ni(cod)₂ complex. The desired nickel content is achieved by loading the appropriate quantity of the Ni(cod)₂ precursor. The resulting material is then subjected to analysis by powder XRD, TEM, XPS, and adsorption methods to characterize the catalyst. The active catalytic sites are generated in situ through the reduction of NiO.[12]

General Procedure for Quinoline Hydrogenation

In a typical experiment, a specific amount of quinoline (e.g., 0.5 mmol) and the catalyst are placed in a reactor.[5] The reactor is then sealed, purged with hydrogen gas, and filled to the desired pressure (e.g., 6-100 bar). The reaction is carried out at a set temperature (e.g., 50-150 °C) with stirring for a specified duration.[5][12] After the reaction, the mixture is cooled, and the catalyst is separated by filtration or centrifugation. The liquid product is then analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of quinoline and the selectivity to 1,2,3,4-tetrahydroquinoline. For catalyst recycling tests, the recovered catalyst is washed, dried, and reused in subsequent runs.[12]

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental processes is facilitated by visual diagrams.

ReactionPathway Quinoline Quinoline THQ 1,2,3,4-Tetrahydroquinoline (py-THQ) Quinoline->THQ + 2H₂ (Selective) bzTHQ 5,6,7,8-Tetrahydroquinoline (bz-THQ) Quinoline->bzTHQ + 2H₂ DHQ Decahydroquinoline THQ->DHQ + 3H₂ bzTHQ->DHQ + 3H₂

Caption: Reaction pathway for quinoline hydrogenation.

The selective hydrogenation of quinoline primarily targets the formation of 1,2,3,4-tetrahydroquinoline (py-THQ) by hydrogenating the pyridine (B92270) ring.[1] Further hydrogenation can lead to the saturation of the benzene ring, forming this compound (bz-THQ) and eventually decahydroquinoline (DHQ).[1] The goal of selective catalysis is to maximize the yield of py-THQ while minimizing the formation of other products.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Evaluation Prep Catalyst Synthesis Char Characterization (XRD, TEM, etc.) Prep->Char Setup Reactor Setup (Substrate, Catalyst, Solvent) Char->Setup Reaction Hydrogenation (Temp, Pressure) Setup->Reaction Workup Product Isolation Reaction->Workup Analysis Product Analysis (GC, NMR) Workup->Analysis Eval Performance Evaluation (Conversion, Selectivity, TOF) Analysis->Eval Recycle Recyclability Test Eval->Recycle

Caption: General experimental workflow for catalyst testing.

The process of evaluating a new catalyst for quinoline hydrogenation follows a systematic workflow. It begins with the synthesis and thorough characterization of the catalyst material. This is followed by the hydrogenation reaction under controlled conditions. Finally, the reaction products are analyzed to determine the catalyst's performance, including its potential for recycling.

CatalystSelection node_rect node_rect Start High Selectivity Required? Cost Cost a Major Constraint? Start->Cost Yes Noble Noble Metal Catalysts (Pd, Ru) Start->Noble No (Focus on Conversion) Mild Mild Conditions Essential? Cost->Mild No NonNoble Non-Noble Metal Catalysts (Ni, Co) Cost->NonNoble Yes SAC Single-Atom Catalysts (e.g., Pd SAC) Mild->SAC No (Moderate Temp) Au Gold-based Catalysts Mild->Au Yes (Room Temp)

Caption: Decision tree for catalyst selection.

The choice of catalyst depends on the specific requirements of the application. If high selectivity is paramount, noble metal or single-atom catalysts are often the preferred choice. However, if cost is a significant constraint, non-noble metal catalysts may be more suitable, although they might require more forcing reaction conditions. For reactions requiring exceptionally mild conditions, gold-based catalysts or advanced electrocatalytic systems are emerging as viable options.

References

Validation of 5,6,7,8-Tetrahydroquinoline Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of biological activities. Derivatives of this heterocyclic system have garnered significant attention for their potential to modulate the activity of various key enzymes implicated in disease. This guide provides a comparative overview of recently developed this compound derivatives, focusing on their efficacy as enzyme inhibitors. The quantitative data, supported by detailed experimental protocols, offers a valuable resource for researchers engaged in drug discovery and development.

Performance Comparison of Tetrahydroquinoline Derivatives as Enzyme Inhibitors

The inhibitory potential of various this compound derivatives against several key enzymes is summarized below. The data highlights the versatility of this scaffold in targeting different classes of enzymes, including cholinesterases and topoisomerases.

Derivative ClassTarget EnzymeKey Derivatives and IC50 ValuesReference
Tacrine-Tetrahydroquinoline Heterodimers Acetylcholinesterase (AChE)Compound 7b: IC50 < 1 nM[1][2]
Butyrylcholinesterase (BChE)Compound 7b: Shows high selectivity for AChE over BChE[1]
Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrids Acetylcholinesterase (AChE)Compound 5n: IC50 = 4.24 µM[3]
Butyrylcholinesterase (BChE)Compound 6aa: IC50 = 3.97 µM[3]
6-Amino-tetrahydroquinazoline Derivatives *Topoisomerase IIα (TopoIIα)Compound 14 (ARN-21934): IC50 = 2 µM[4]
5-Amino-5,6,7,8-tetrahydroquinolinones Acetylcholinesterase (AChE)Active in vitro, specific IC50 values not detailed in abstract[5]
2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives Acetylcholinesterase (AChE)Compound 6h: IC50 = 3.65 nM[6]
Butyrylcholinesterase (BChE)Lower inhibitory activity compared to tacrine[6]

Note: While structurally related, tetrahydroquinazolines are a distinct class from tetrahydroquinolines. This data is included for comparative context due to scaffold similarity.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key enzyme inhibition assays cited in the comparison table.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the acetylcholinesterase and butyrylcholinesterase inhibitory activity of compounds.

Principle: The assay measures the activity of cholinesterase enzymes by quantifying the rate of hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) into thiocholine (B1204863). The thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Detailed Protocol:

  • Reagents and Preparation:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (10 mM in phosphate buffer)

    • Acetylcholinesterase (from Electrophorus electricus) or Butyrylcholinesterase (from equine serum) solution (0.5 U/mL in phosphate buffer)

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution, 25 µL of the respective enzyme solution, and 125 µL of phosphate buffer.

    • The plate is incubated at 37°C for 15 minutes.

    • Following incubation, 50 µL of DTNB solution is added to each well.

    • The reaction is initiated by adding 25 µL of the substrate solution (ATCI or BTCI).

    • The absorbance is measured continuously for 5 minutes at 412 nm using a microplate reader.

  • Data Analysis:

    • The rate of reaction is calculated from the change in absorbance over time.

    • The percentage of inhibition is determined by comparing the reaction rates of the wells with the test compound to the control wells (containing buffer instead of the inhibitor).

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7][8]

Topoisomerase IIα DNA Relaxation Assay

This assay is used to identify inhibitors of topoisomerase IIα by measuring their ability to prevent the enzyme from relaxing supercoiled DNA.

Principle: Topoisomerase IIα relaxes supercoiled plasmid DNA. When the reaction products are subjected to agarose (B213101) gel electrophoresis, the relaxed DNA isoform migrates slower than the supercoiled DNA. An inhibitor will prevent this relaxation, resulting in the persistence of the faster-migrating supercoiled DNA band.

Detailed Protocol:

  • Reagents and Preparation:

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL BSA).

    • Supercoiled plasmid DNA (e.g., pBR322) at a concentration of 20 µg/mL.

    • Human Topoisomerase IIα enzyme.

    • ATP (1 mM).

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • The reaction mixture is prepared by combining the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

    • The reaction is initiated by the addition of human topoisomerase IIα.

    • The mixture is incubated at 37°C for 30 minutes.

    • The reaction is stopped by adding a stop solution/loading dye (containing SDS and EDTA).

  • Analysis:

    • The reaction products are resolved by electrophoresis on a 1% agarose gel.

    • The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light.

    • The intensity of the supercoiled and relaxed DNA bands is quantified. The IC50 is the concentration of the compound that results in 50% inhibition of DNA relaxation.[4]

Visualizing Molecular Pathways and Workflows

Understanding the mechanism of action of these inhibitors requires a clear visualization of the biological pathways they target.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft ACh_vesicle Acetylcholine (B1216132) (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_free ACh ACh_release->ACh_free AChR Acetylcholine Receptor (AChR) Signal Signal Transduction (Muscle Contraction/ Nerve Impulse) AChR->Signal ACh_free->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolysis Products Choline + Acetate AChE->Products Inhibitor Tetrahydroquinoline Inhibitor Inhibitor->AChE Inhibits

Caption: Cholinergic synapse showing AChE inhibition.

The diagram above illustrates the mechanism of action for this compound derivatives that function as acetylcholinesterase (AChE) inhibitors. In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly broken down by AChE in the synaptic cleft. The tetrahydroquinoline inhibitor binds to AChE, preventing the hydrolysis of ACh. This leads to an increased concentration and prolonged presence of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease.[1][2]

References

Unlocking Anticancer Potential: A Comparative Guide to 5,6,7,8-Tetrahydroquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 5,6,7,8-tetrahydroquinoline derivatives reveals a promising scaffold for the development of novel anticancer agents. This guide provides a comparative analysis of their biological activity, supported by experimental data, to aid researchers and drug development professionals in navigating this evolving landscape.

The this compound core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its derivatives have shown significant potential in oncology by targeting various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1][2][3] This guide synthesizes findings from recent structure-activity relationship (SAR) studies to offer a clear comparison of the anticancer efficacy of different analogs.

Comparative Anticancer Activity

The anticancer activity of this compound analogs is typically evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative compounds against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) HCT-116 (Colon)Micromolar concentrations[4][5]
Compound 10e A549 (Lung)0.033 ± 0.003[6]
Compound 10h MCF-7 (Breast)0.087 ± 0.007[6]
Compound 10d A549 (Lung)0.062 ± 0.01[6]
MCF-7 (Breast)0.58 ± 0.11[6]
MDA-MB-231 (Breast)1.003 ± 0.008[6]
Pyrazolo quinoline (B57606) derivative (15) MCF-7, HepG-2, A549Potent (specific values not detailed in abstract)[7]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) HCT-116 (Colon)~13[2][3]
A549 (Lung)11.33 ± 0.67[2]
Compound 6 HCT-116 (Colon)~13[2]
A549 (Lung)40.18 ± 0.94[2]
Compound 5 HCT-116 (Colon)~13[2]
Quinolines 5a and 5b HepG-2 (Liver) & MCF-7 (Breast)2.86 - 13.14 µg/mL[8]
Chiral 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives
3a (R) HT-29 (Colon)>20[1]
A2780 (Ovarian)11.7 ± 2.0[1]
MSTO-211H (Mesothelioma)14.9 ± 1.4[1]
3a (S) HT-29 (Colon)>20[1]
A2780 (Ovarian)11.4 ± 0.4[1]
MSTO-211H (Mesothelioma)11.8 ± 2.3[1]
5a (R) HT-29 (Colon)10.5 ± 1.5[1]

Key Insights from SAR Studies

Structure-activity relationship analyses have highlighted several key structural features that influence the anticancer potency of these analogs:

  • Substitution at the Benzamide Moiety: The presence of highly electron-withdrawing groups, such as two trifluoromethyl groups, has been shown to increase cytotoxicity.[6]

  • Incorporation of Morpholine and Trifluoromethyl Moieties: These additions have been found to significantly enhance both the selectivity and potency of the compounds.[6]

  • Chirality: The stereochemistry at chiral centers can play a crucial role in determining the antiproliferative efficacy of these derivatives.[1]

  • Lipophilicity: Aromatic quinoline derivatives with greater lipophilicity have demonstrated better IC50 values in certain cancer cell lines compared to their partially saturated tetrahydroquinoline counterparts.[9]

Experimental Protocols

The evaluation of the anticancer activity of this compound analogs involves a series of standard in vitro assays.

In Vitro Antiproliferative MTT Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, and 100 µM) and incubated for a specified period, typically 72 hours.[2][7]

  • MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[1]

  • Formazan (B1609692) Solubilization: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated from the dose-response curve.

Apoptosis and Cell Cycle Analysis

Flow cytometry is frequently employed to determine the mechanism of cell death induced by the compounds.

  • Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Staining:

    • For Apoptosis: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • For Cell Cycle Analysis: Cells are fixed and stained with a fluorescent dye that binds to DNA, such as PI, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][3]

  • Flow Cytometry: The stained cells are then analyzed using a flow cytometer to quantify the percentage of cells in each category.

Visualizing the Research Process and Cellular Impact

To better understand the experimental workflow and the underlying mechanisms of action, the following diagrams illustrate the key processes.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies s1 Design of Analogs s2 Chemical Synthesis s1->s2 s3 Structural Characterization (NMR, Mass Spec) s2->s3 iv1 Antiproliferative Assay (MTT) s3->iv1 iv2 Determine IC50 Values iv1->iv2 iv3 Apoptosis Assay (Flow Cytometry) iv2->iv3 iv4 Cell Cycle Analysis (Flow Cytometry) iv2->iv4 m1 Signaling Pathway Analysis (e.g., Western Blot for PI3K/AKT/mTOR) iv2->m1

Caption: Experimental workflow for SAR studies of anticancer this compound analogs.

Several studies have indicated that this compound derivatives can exert their anticancer effects by modulating key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[1][4][5]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation THQ This compound Analog THQ->PI3K THQ->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound analogs.

References

A Comparative Guide to the Synthesis of Tetrahydroquinolines: Hantzsch, Povarov, and Friedländer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of the tetrahydroquinoline scaffold is a critical endeavor due to its prevalence in a wide array of biologically active compounds. This guide provides a detailed, objective comparison of three prominent synthetic methodologies: the Hantzsch, Povarov, and Friedländer syntheses for the construction of tetrahydroquinolines. The comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given research objective.

At a Glance: Key Features of Each Synthesis

FeatureHantzsch SynthesisPovarov ReactionFriedländer Synthesis (with in situ reduction)
Reactants Aldehyde, β-ketoester (2 equiv.), ammonia/ammonium (B1175870) acetate (B1210297), and a cyclic 1,3-dicarbonyl compoundAniline, aldehyde, and an electron-rich alkene2-Nitrobenzaldehyde, a ketone/aldehyde, and a reducing agent (e.g., iron powder)
Product Polyhydroquinoline (a type of tetrahydroquinoline)TetrahydroquinolineTetrahydroquinoline (via quinoline (B57606) intermediate)
Reaction Type Multi-component condensation/cyclization[4+2] Cycloaddition (formal)Condensation/cyclization followed by reduction
Catalyst Often acid-catalyzed (e.g., PTSA) or base-catalyzed. Lewis acids can also be used.Lewis or Brønsted acids are typically required.Acid or base catalysis for the condensation, followed by a reducing agent.
Key Advantages High atom economy, operational simplicity, good yields for polyhydroquinolines.Good to excellent yields and diastereoselectivity, multicomponent nature allows for high diversity.Utilizes readily available starting materials, can be performed as a one-pot reaction.
Key Limitations Primarily yields polyhydroquinolines; synthesis of simpler tetrahydroquinolines is less common.Requires electron-rich alkenes, which can limit substrate scope.A two-step process (condensation then reduction), though can be done in one pot.

Hantzsch Synthesis of Polyhydroquinolines

The Hantzsch synthesis is a classic multi-component reaction that is well-known for the preparation of dihydropyridines.[1] A variation of this reaction, often referred to as the Hantzsch polyhydroquinoline synthesis, employs a cyclic 1,3-dicarbonyl compound (like dimedone) in addition to an aldehyde, a β-ketoester, and a nitrogen source (ammonium acetate) to construct the tetrahydroquinoline core.[2] This one-pot reaction is valued for its efficiency and the ability to generate complex molecular scaffolds from simple starting materials.[3]

Experimental Data
EntryAldehydeβ-KetoesterCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeEthyl acetoacetate (B1235776)Yb(OTf)₃ (1 mol%)Ethanol (B145695)1295[4]
24-ChlorobenzaldehydeEthyl acetoacetateYb(OTf)₃ (1 mol%)Ethanol1296[4]
34-MethylbenzaldehydeEthyl acetoacetateYb(OTf)₃ (1 mol%)Ethanol1294[4]
42-FuraldehydeEthyl acetoacetateYb(OTf)₃ (1 mol%)Ethanol1292[4]
Experimental Protocol: Yb(OTf)₃ Catalyzed Hantzsch Synthesis[4]

A mixture of an aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) was stirred in ethanol (5 mL) in the presence of a catalytic amount of Ytterbium(III) triflate (1 mol%) at room temperature for the specified time. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was then purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/petroleum ether) to afford the desired polyhydroquinoline derivative.

Hantzsch Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (from Aldehyde + Dimedone) Aldehyde->Knoevenagel b_Ketoester β-Ketoester Enamine Enamine (from β-Ketoester + Ammonia) b_Ketoester->Enamine Ammonia Ammonia Source Ammonia->Enamine Dimedone Dimedone Dimedone->Knoevenagel THQ Polyhydroquinoline Enamine->THQ Michael Addition Knoevenagel->THQ Cyclization/ Dehydration Povarov_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Imine Imine Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Electron-Rich Alkene Mannich Mannich-type Adduct Alkene->Mannich Iminium Iminium Ion (Activated by Acid) Imine->Iminium Acid Catalyst Iminium->Mannich Nucleophilic Attack THQ Tetrahydroquinoline Mannich->THQ Intramolecular Friedel-Crafts Cyclization Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products o_Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct o_Aminoaryl_Ketone->Aldol_Adduct Aldol Condensation Methylene_Ketone α-Methylene Ketone/Aldehyde Methylene_Ketone->Aldol_Adduct Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone Dehydration Quinoline Quinoline Enone->Quinoline Intramolecular Cyclization/ Dehydration THQ Tetrahydroquinoline Quinoline->THQ Reduction

References

In Silico Docking of 5,6,7,8-Tetrahydroquinoline Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of in silico docking studies showcasing the interaction of 5,6,7,8-tetrahydroquinoline derivatives with various protein targets. This guide provides an objective analysis of binding affinities, experimental methodologies, and visual workflows to aid researchers in the field of drug development.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. In silico molecular docking has become an indispensable tool for rapidly assessing the potential of these derivatives as inhibitors of specific protein targets. This guide presents a comparative analysis of two recent docking studies on this compound derivatives against different therapeutic targets: the Epidermal Growth Factor Receptor (EGFR), a key target in oncology, and the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1) and Subfamily V Member 1 (TRPV1), which are significant in pain management.

Comparative Analysis of Docking Scores

The binding affinity, often represented by a docking score in kcal/mol, is a primary metric for evaluating the potential of a compound to interact with a protein target. A more negative value typically indicates a stronger and more favorable interaction. The following tables summarize the docking scores of various this compound derivatives against their respective protein targets from two distinct studies.

Study 1: this compound Derivatives as EGFR Inhibitors

This study investigated a series of this compound derivatives for their potential to inhibit the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer development. The molecular docking was performed against the crystal structure of EGFR with PDB ID: 4LRM.

Compound IDIUPAC NameBinding Affinity (kcal/mol)
C12-chloro-4-(3,4-dimethoxyphenyl)5,6,7,8- tetrahydroquinoline-3-car-bonitrile-
C24-(3,4-dimethoxyphenyl)-5,6,7,8-tetra-hydro-2H- pyrazolo[3,4-b]quinolin-3-amine-
C3(E)-4-(3,4-dimethoxyphenyl)-N-(4- (dimethylamino)benzylidene)-5,6,7,8-tetra-hydro- 1H-pyrazolo[3,4-b]quinolin-3-amine-
C4(E)-N-(2,4-dichlorobenzylidene)-4-(3,4- dimethoxyphenyl)-5,6,7,8-tetra hydro-1H- pyrazolo[3,4-b]quinolin-3-amine-
C5(E)-4-(3,4-dimethoxyphenyl)-N-(3- methylbenzylidene)-5,6,7,8-tetrahydro-1H- pyrazolo[3,4-b]quinolin-3-amine-
.........
C14Structure not fully specified in provided data-10.1

Note: The binding affinities for compounds C1-C13 were not explicitly available in the provided search results, but compound C14 was highlighted for its strong binding affinity.

Study 2: A this compound Derivative as a TRPA1 and TRPV1 Antagonist

This research focused on the analgesic potential of a specific this compound derivative, 7-(2-chlorophenyl)-4-(4-methylthiazol-5-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione (referred to as HSV-DKH-0450), by evaluating its interaction with the TRPA1 and TRPV1 ion channels.

Compound StereoisomerTarget ProteinPDB IDBinding Energy (kcal/mol)
(4R, 7R)-HSV-DKH-0450TRPA13J9P-8.4
(4S, 7S)-HSV-DKH-0450TRPA13J9P-
(4R, 7S)-HSV-DKH-0450TRPA13J9P-
(4S, 7R)-HSV-DKH-0450TRPA13J9P-
(4R, 7R)-HSV-DKH-0450TRPV13J5P-9.1
(4S, 7S)-HSV-DKH-0450TRPV13J5P-8.2 to -9.1
(4R, 7S)-HSV-DKH-0450TRPV13J5P-8.2 to -9.1
(4S, 7R)-HSV-DKH-0450TRPV13J5P-8.2 to -9.1

Note: The binding energies for all stereoisomers at the TRPA1 and TRPV1 sites were reported to be very similar.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting and comparing docking results.

Study 1: EGFR Inhibitors - Methodology

  • Ligand Preparation: The 2D structures of the this compound derivatives were drawn using Chem Professional 15.0 and saved in a structure-data file (SDF) format.

  • Protein Preparation: The crystal structure of the Epidermal Growth Factor Receptor (EGFR) was obtained from the Protein Data Bank (PDB ID: 4LRM).

  • Docking Software: While not explicitly stated in the initial abstract, molecular docking for similar quinazoline-based EGFR inhibitors frequently employs software such as AutoDock Vina or the Glide module within the Schrödinger Suite.

  • Binding Site Definition: The grid box for docking was likely centered on the co-crystallized ligand within the 4LRM structure to define the active site.

  • Analysis: The docking results were evaluated based on the binding affinity scores (in kcal/mol), with the most negative score indicating the highest binding tendency.

Study 2: TRPA1 and TRPV1 Antagonist - Methodology

  • Ligand and Protein Preparation: The stereoisomers of the this compound derivative (HSV-DKH-0450) were prepared for docking. The cryo-EM structures of the TRPA1 (PDB ID: 3J9P) and TRPV1 (PDB ID: 3J5P) ion channels were used as the protein targets.

  • Docking Software: The molecular docking simulations were performed using AutoDock Vina.

  • Binding Site Analysis: The study identified the most stable binding sites for the ligand on the target proteins.

  • Analysis: The binding affinities for the different stereoisomers were calculated and compared to predict the most favorable interactions. The results were presented as binding energies in kcal/mol.

Visualizing the In Silico Workflow and a Hypothetical Signaling Pathway

To better illustrate the processes involved in these studies, the following diagrams were generated using the Graphviz DOT language.

In_Silico_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Add Hydrogens, Remove Water) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina, Glide, etc.) grid_gen->docking pose_analysis Pose Analysis (Binding Modes) docking->pose_analysis scoring Scoring (Binding Affinity Calculation) pose_analysis->scoring lead_id Lead Identification scoring->lead_id

General workflow of an in silico molecular docking study.

Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization THQ This compound Derivative (Inhibitor) THQ->EGFR Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Hypothetical EGFR signaling pathway inhibited by a this compound derivative.

A Comparative Analysis of the Biological Activities of 5,6,7,8-Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological potential of two closely related heterocyclic scaffolds.

The 5,6,7,8-tetrahydroquinoline and tetrahydroisoquinoline ring systems are prevalent structural motifs in a vast array of biologically active compounds, from natural products to synthetic pharmaceuticals. Their rigid, three-dimensional structures provide a versatile scaffold for the development of potent and selective ligands for various biological targets. This guide offers an objective comparison of the biological activities of derivatives of these two heterocyclic cores, supported by experimental data, to aid researchers in the strategic design of novel therapeutic agents.

Anticancer Activity: A Tale of Two Scaffolds

Both this compound and tetrahydroisoquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[1][2] The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

This compound Derivatives:

Derivatives of this compound have emerged as a promising class of anticancer agents.[3] Their cytotoxic activity is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, with results typically reported as the half-maximal inhibitory concentration (IC50). Notably, some chiral this compound derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[3] The anticancer effects of certain derivatives have been linked to the modulation of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is often dysregulated in cancer.[3]

Tetrahydroisoquinoline Derivatives:

The tetrahydroisoquinoline (THIQ) scaffold is a core component of many natural and synthetic compounds with diverse pharmacological activities, including anticancer properties.[4][5] The antiproliferative activity of THIQ derivatives has been demonstrated against various cancer cell lines, with some compounds exhibiting potent KRas inhibition.[6] The mechanism of action for some of these compounds involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of cancer cell proliferation and survival.[4]

Table 1: Anticancer Activity of Representative this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
(R)-5a A2780 (Ovarian)11.7 ± 2.0[3]
HT-29 (Colon)10.5 ± 1.5[3]
MSTO-211H (Mesothelioma)14.9 ± 1.4[3]
(S)-5a A2780 (Ovarian)11.4 ± 0.4[3]
HT-29 (Colon)>20[3]
MSTO-211H (Mesothelioma)11.8 ± 2.3[3]
20d HCT-116 (Colon)Micromolar concentrations[7]
4a HCT-116 (Colon)~13[8]
A549 (Lung)Potent cytotoxicity[8]

Table 2: Anticancer Activity of Representative Tetrahydroisoquinoline Derivatives

CompoundCancer Cell Line(s)IC50 (µM)Reference
GM-3-18 Colon Cancer Cell Lines0.9 - 10.7[6]
GM-3-121 MCF-7, MDA-MB-231 (Breast), Ishikawa (Endometrial)0.43, 0.37, 0.01 (µg/mL)[6]
Compound 17 A549 (Lung), MCF-7 (Breast), HT-29 (Colorectal)0.025[9]
Compound 13 HCT-15 (Colorectal)0.57[9]
Compound 14 HCT116, CT26 (Colon)0.48, 0.58 (24h) / 0.23, 0.30 (48h)[9]
7e A549 (Lung)0.155[10][11]
8d MCF7 (Breast)0.170[10][11]

Acetylcholinesterase Inhibition: Targeting Neurodegenerative Diseases

Inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, are a cornerstone in the symptomatic treatment of Alzheimer's disease.[12] Both tetrahydroquinoline and tetrahydroisoquinoline scaffolds have been explored for the development of potent AChE inhibitors.

This compound Derivatives:

Certain heterodimers incorporating a tetrahydroquinoline moiety have been designed and synthesized, demonstrating potent inhibition of AChE at nanomolar concentrations.[12][13] For instance, compound 7b, a tacrine-tetrahydroquinoline heterodimer, inhibits AChE with an IC50 of less than 1 nM and exhibits high selectivity over butyrylcholinesterase (BChE).[12]

Tetrahydroisoquinoline Derivatives:

A variety of tetrahydroisoquinoline derivatives have also been investigated as cholinesterase inhibitors.[14][15] Some C-1 functionalized N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have shown potent inhibition of both AChE and BChE.[15] Kinetic studies have revealed different modes of inhibition, including non-competitive and mixed-type inhibition, depending on the specific compound and the target enzyme.[15]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

Compound ClassRepresentative CompoundAChE IC50Reference
This compound7b (heterodimer)< 1 nM[12]
Tetrahydroisoquinoline3b (hybrid drug)0.51 ± 0.11 µM[14]
TetrahydroisoquinolineJatrorrhizine derivative 0.301 µM[14]
TetrahydroisoquinolineBerberine 0.72 ± 0.04 µg/mL[16]
TetrahydroisoquinolineChelerythrine 0.25 µg/mL (0.72 µM)[17]

Dopamine (B1211576) Receptor Affinity: Modulating Neurological Pathways

Dopamine receptors are critical targets for the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. Both tetrahydroquinoline and tetrahydroisoquinoline derivatives have been shown to interact with dopamine receptors.[18]

This compound Derivatives:

N,N-dialkylderivatives of 6-amino-5,6,7,8-tetrahydroquinoline have been synthesized and evaluated for their affinity for dopamine D1 and D2 receptors. While showing no significant affinity for the D1 receptor, these compounds were able to displace [3H]spiperone from D2 receptors, indicating D2 receptor binding.[18]

Tetrahydroisoquinoline Derivatives:

A number of tetrahydroisoquinoline derivatives have been identified as high-affinity and selective ligands for the dopamine D3 receptor.[19] For example, specific derivatives have demonstrated pKi values as high as 8.4 for the D3 receptor with significant selectivity over the D2 receptor.[19] Other studies have identified tetrahydroisoquinoline-based compounds with Ki values in the low nanomolar range for the D3 receptor.[20]

Table 4: Dopamine Receptor Binding Affinity (Ki in nM)

Compound ClassRepresentative Compound(s)D1 Receptor (Ki)D2 Receptor (Ki)D3 Receptor (Ki)Reference
This compoundN,N-di-n-propylamino derivative (16) IneffectivePotent displacement-[18]
N-n-propyl-N-phenylethylamino derivative (18) IneffectiveMost potent displacement-[18]
TetrahydroisoquinolineCompound 31 --pKi 8.4 (High affinity)[19]
TetrahydroisoquinolineCompounds 5s and 5t --1.2 and 3.4[20]
TetrahydroisoquinolineCompound 6a Modest selectivityModest selectivity2[20]
Tetrahydroprotoberberine(±)-1 5.6115.5101[21]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[22][23]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570-590 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with test compounds A->B C Incubate (e.g., 72h) B->C D Add MTT solution C->D E Incubate (formazan formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance (570-590 nm) F->G H Calculate IC50 G->H

MTT Assay Workflow.
Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a widely used spectrophotometric assay to measure acetylcholinesterase activity.[24][25][26]

  • Reaction Mixture Preparation: A reaction mixture containing a buffer (e.g., phosphate (B84403) buffer, pH 8.0), DTNB (Ellman's reagent), and the test inhibitor is prepared in a 96-well plate.

  • Enzyme Addition: Acetylcholinesterase enzyme solution is added to the mixture.

  • Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine (B1193921) iodide (ATCI).

  • Kinetic Measurement: The increase in absorbance at 412 nm is measured over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • IC50 Determination: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.

Ellmans_Method_Workflow A Prepare reaction mixture (Buffer, DTNB, Inhibitor) B Add AChE enzyme A->B C Pre-incubate B->C D Add substrate (ATCI) C->D E Measure absorbance at 412 nm (kinetic measurement) D->E F Calculate % inhibition E->F G Determine IC50 F->G

Ellman's Method Workflow.
Radioligand Binding Assay for Dopamine Receptors

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[27][28][29]

  • Membrane Preparation: Membranes expressing the dopamine receptor of interest are prepared from cell lines or tissue homogenates.[27]

  • Assay Setup: In a 96-well plate, the assay is set up with the membrane preparation, a radiolabeled ligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled test compound. Control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known ligand) are also included.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Washing: The filters are washed to remove unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is calculated from the IC50 value obtained from the competition curve.

Radioligand_Binding_Assay_Workflow A Prepare receptor membranes B Set up assay plate: Membranes, Radioligand, Test Compound A->B C Incubate B->C D Rapid filtration C->D E Wash filters D->E F Scintillation counting E->F G Calculate Ki value F->G

Radioligand Binding Assay Workflow.

Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway (this compound Derivatives)

Certain this compound derivatives have been found to exert their anticancer effects by inducing autophagy through the PI3K/AKT/mTOR signaling pathway.[7] Inhibition of this pathway can lead to a reduction in cell proliferation and survival.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Autophagy Autophagy mTORC1->Autophagy inhibits THQ This compound Derivative THQ->PI3K

Inhibition of PI3K/Akt/mTOR Pathway.
NF-κB Signaling Pathway (Tetrahydroisoquinoline Derivatives)

The anticancer activity of some tetrahydroisoquinoline derivatives has been attributed to the inhibition of the NF-κB signaling pathway.[4] NF-κB is a transcription factor that plays a key role in regulating genes involved in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many cancers.

NFkB_Signaling_Pathway cluster_Nucleus Nucleus Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Target Gene Expression NFkB->Gene translocates to Proliferation Cell Proliferation & Survival Gene->Proliferation THIQ Tetrahydroisoquinoline Derivative THIQ->IKK

References

A Comparative Guide to the Reactivity of 5,6,7,8-Tetrahydroquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its functionalization through cross-coupling reactions provides a powerful tool for the synthesis of diverse molecular architectures with potential therapeutic and electronic applications. This guide offers a comparative analysis of the reactivity of this compound and its derivatives in several key cross-coupling reactions, supported by experimental data and detailed protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Bromo-substituted 5,6,7,8-tetrahydroquinolines have been shown to be effective substrates in this reaction, coupling with a variety of arylboronic acids in good to excellent yields.

Comparative Reactivity Data:

EntrySubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
16-Bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O80-90>95[1]
26-Bromo-4-chloroquinoline-3-carbonitrile4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O80-90High[1]
38-Bromo-6-methylquinolin-2(1H)-oneArylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]
46-Bromoisoquinoline-1-carbonitrileArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100Not specified[3]
53-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) esterP1-L4Not specifiedNot specified11082[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromoquinoline (B19933) Derivatives [1]

  • Reaction Setup: To a dry Schlenk flask, add the 6-bromoquinoline derivative (1 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (3-5 mol%), and Na₂CO₃ (2-3 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane (B91453) and water (typically in a 4:1 ratio) via syringe to achieve a final substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X [Ar-Pd(II)-X]Ln [Ar-Pd(II)-X]Ln Oxidative\nAddition->[Ar-Pd(II)-X]Ln Transmetalation Transmetalation [Ar-Pd(II)-X]Ln->Transmetalation R-B(OR)2 Base [Ar-Pd(II)-R]Ln [Ar-Pd(II)-R]Ln Transmetalation->[Ar-Pd(II)-R]Ln Reductive\nElimination Reductive Elimination [Ar-Pd(II)-R]Ln->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R Ar-R Reductive\nElimination->Ar-R

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction enables the formation of C-C bonds between aryl halides and alkenes. While specific examples with this compound are less common in the readily available literature, the general principles apply. The reaction is catalyzed by palladium complexes and requires a base.

Comparative Reactivity Data:

EntrySubstrateAlkeneCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Aryl Bromiden-Butyl acrylate (B77674)Pd(dba)₂ / L.HBrCs₂CO₃Not specifiedNot specifiedHigh[5]
2Aryl BromideStyrenePdY₂ / PPh₃K₂CO₃DMF/H₂O100Not specified[6]
34-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂]K₂CO₃DMF100>99 (conversion)[7]

Experimental Protocol: General Heck Reaction [7]

  • Reaction Setup: In an oven-dried screw-cap vial, charge [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4 mol%), K₂CO₃ (2.0 equiv.), and DMF (1 mL).

  • Reagent Addition: Add the aryl halide (0.5 mmol) and the acrylate (0.5 mmol).

  • Reaction: Close the vial and heat to 100 °C for 20 hours.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is isolated by flash column chromatography.

Heck_Reaction Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X [Ar-Pd(II)-X]Ln [Ar-Pd(II)-X]Ln Oxidative\nAddition->[Ar-Pd(II)-X]Ln Carbopalladation Carbopalladation [Ar-Pd(II)-X]Ln->Carbopalladation Alkene [R-CH2-CH(Ar)-Pd(II)-X]Ln [R-CH2-CH(Ar)-Pd(II)-X]Ln Carbopalladation->[R-CH2-CH(Ar)-Pd(II)-X]Ln β-Hydride\nElimination β-Hydride Elimination [R-CH2-CH(Ar)-Pd(II)-X]Ln->β-Hydride\nElimination [H-Pd(II)-X]Ln [H-Pd(II)-X]Ln β-Hydride\nElimination->[H-Pd(II)-X]Ln Base Substituted\nAlkene Substituted Alkene β-Hydride\nElimination->Substituted\nAlkene [H-Pd(II)-X]Ln->Pd(0)Ln Base

Catalytic cycle for the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. Bromo-substituted quinolines and tetrahydroquinolines have been successfully employed in this reaction with a range of primary and secondary amines.

Comparative Reactivity Data:

EntrySubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
16-Bromo-2-chloroquinolineCyclic aminesPd₂(dba)₃ / XPhosLHMDSDioxane100Not specified[8]
2Methyl 6-bromoquinoline-3-carboxylateN-methylanilinePd(OAc)₂ / Josiphos-typeNaOtBuToluene (B28343)110-12090[3]
37-Bromo-1-tetraloneMorpholinePd(OAc)₂ / XPhosNaOtBuToluene100-110Not specified[4]
42-Bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene8060[9]

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromoquinoline Derivatives [3]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the methyl 6-bromoquinoline-3-carboxylate (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X [Ar-Pd(II)-X]Ln [Ar-Pd(II)-X]Ln Oxidative\nAddition->[Ar-Pd(II)-X]Ln Amine\nCoordination Amine Coordination [Ar-Pd(II)-X]Ln->Amine\nCoordination HNR'R'' [Ar-Pd(II)(HNR'R'')-X]Ln [Ar-Pd(II)(HNR'R'')-X]Ln Amine\nCoordination->[Ar-Pd(II)(HNR'R'')-X]Ln Deprotonation Deprotonation [Ar-Pd(II)(HNR'R'')-X]Ln->Deprotonation Base [Ar-Pd(II)-NR'R'']Ln [Ar-Pd(II)-NR'R'']Ln Deprotonation->[Ar-Pd(II)-NR'R'']Ln Reductive\nElimination Reductive Elimination [Ar-Pd(II)-NR'R'']Ln->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R'' Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X [Ar-Pd(II)-X]Ln [Ar-Pd(II)-X]Ln Oxidative\nAddition->[Ar-Pd(II)-X]Ln Transmetalation Transmetalation [Ar-Pd(II)-X]Ln->Transmetalation R-C≡C-Cu [Ar-Pd(II)-C≡C-R]Ln [Ar-Pd(II)-C≡C-R]Ln Transmetalation->[Ar-Pd(II)-C≡C-R]Ln Reductive\nElimination Reductive Elimination [Ar-Pd(II)-C≡C-R]Ln->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-C≡C-R Ar-C≡C-R Reductive\nElimination->Ar-C≡C-R Cu(I)X Cu(I)X Alkyne\nCoordination Alkyne Coordination Cu(I)X->Alkyne\nCoordination R-C≡C-H Base R-C≡C-Cu R-C≡C-Cu Alkyne\nCoordination->R-C≡C-Cu CH_Activation_Workflow start Start combine Combine N-Protected Tetrahydroquinoline, Catalyst, and Additives start->combine inert Establish Inert Atmosphere combine->inert add_reagents Add Coupling Partner and Solvent inert->add_reagents react Heat Reaction Mixture add_reagents->react monitor Monitor Progress (TLC, GC, LC-MS) react->monitor workup Work-up and Purification monitor->workup product Isolated Product workup->product

References

Spectroscopic comparison of 5,6,7,8-Tetrahydroquinoline and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the spectroscopic characteristics of 5,6,7,8-Tetrahydroquinoline, quinoline (B57606), and pyridine, complete with experimental data and protocols for researchers, scientists, and drug development professionals.

This guide provides an objective, data-driven comparison of the spectroscopic profiles of this compound and its aromatic precursors, quinoline and pyridine. By presenting key experimental data in a clear, tabular format and offering detailed methodologies, this document serves as a valuable resource for the identification, characterization, and quality control of these important heterocyclic compounds.

Introduction to the Compounds

This compound is a partially saturated heterocyclic compound derived from the hydrogenation of quinoline. Quinoline, an aromatic bicyclic heterocycle, and its monocyclic precursor, pyridine, are fundamental building blocks in medicinal chemistry and materials science. Understanding the distinct spectroscopic signatures of these three molecules is crucial for monitoring chemical transformations, confirming structural integrity, and elucidating reaction mechanisms. This guide will focus on the primary spectroscopic techniques used for their analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of pyridine, quinoline, and this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

CompoundH-2H-3H-4H-5H-6H-7H-8Solvent
Pyridine~8.50~7.16~7.54~7.16~8.50--CDCl₃[1]
Quinoline~8.89~7.38~8.12~7.72~7.51~7.65~8.07CDCl₃[2]
This compound~8.25~6.95~7.20~2.75 (t)~1.90 (m)~1.75 (m)~2.90 (t)CDCl₃

Note: Chemical shifts for this compound are approximate and can vary. The aliphatic protons at positions 5, 6, 7, and 8 show characteristic multiplets (t = triplet, m = multiplet).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aSolvent
Pyridine~150.0~123.8~135.8-~123.8~150.0---CDCl₃[3]
Quinoline~150.3~121.1~136.1~128.3~127.6~126.5~129.4~129.9~148.4CDCl₃[4]
This compound~145.2~121.8~131.7~128.0~28.7~22.9~22.9~31.3~146.9CDCl₃[5][6]
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC-H (Aromatic)C-H (Aliphatic)C=N StretchC=C Stretch (Aromatic)
Pyridine3150-3000[7]-~1580~1480, 1435
Quinoline3150-3000-~1620~1580, 1500
This compound~30502950-2850~1575~1480
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λmax) in nm

Compoundλmax 1 (ε)λmax 2 (ε)Solvent
Pyridine251 (2000)270 (450)Hexane[3]
Quinoline270 (27000)314Ethanol[8]
This compound~265~310Data Not Available

Note: Molar absorptivity (ε) is given in L·mol⁻¹·cm⁻¹.

Mass Spectrometry (MS)

Table 5: Mass-to-Charge Ratios (m/z) of Key Fragments

CompoundMolecular Ion [M]⁺Base PeakOther Major Fragments
Pyridine797952
Quinoline129129102, 76[9]
This compound133132105, 118[10]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Typical spectral width: -2 to 12 ppm.

    • Pulse angle: 30-45 degrees.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16.

  • ¹³C NMR Acquisition:

    • Typical spectral width: 0 to 220 ppm.

    • Proton decoupling is applied to simplify the spectrum.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Liquids: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of liquid or solid samples.[11]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample from approximately 200 to 400 nm.

  • Data Processing: The absorbance of the blank is automatically subtracted from the sample's absorbance at each wavelength to generate the UV-Vis spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile). For gas chromatography-mass spectrometry (GC-MS), the sample is typically injected directly. For electrospray ionization (ESI), the solution is infused into the mass spectrometer.[1]

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., electron impact (EI) for GC-MS or ESI).

  • Data Acquisition:

    • EI (for GC-MS): The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • ESI: The sample solution is sprayed through a charged capillary, creating charged droplets that desolvate to produce gas-phase ions.

    • The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Processing: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the chemical structures of the compounds and a typical workflow for their spectroscopic analysis.

cluster_structures Chemical Structures Pyridine Pyridine_label Pyridine Quinoline Quinoline_label Quinoline THQ THQ_label This compound

Caption: Chemical structures of Pyridine, Quinoline, and this compound.

cluster_workflow Spectroscopic Analysis Workflow Sample Purified Compound (Pyridine, Quinoline, or THQ) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis MS Mass Spectrometry Sample->MS Structure Structural Information (Connectivity, Functional Groups) NMR->Structure IR->Structure Electronic Electronic Transitions (Conjugation) UVVis->Electronic MW Molecular Weight & Fragmentation MS->MW

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

References

A Comparative Guide to the Synthesis of 5,6,7,8-Tetrahydroquinoline: Established Methods vs. Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. 5,6,7,8-Tetrahydroquinoline, a key structural motif in numerous biologically active compounds, is a frequent target for synthetic innovation. This guide provides a detailed comparison of a well-established method for its synthesis—catalytic hydrogenation of quinoline (B57606)—against a modern one-pot approach, offering insights into their respective efficiencies, operational complexities, and potential applications.

The choice of a synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of a research and development project. While traditional methods often offer reliability, newer one-pot strategies are designed for improved atom economy, reduced reaction times, and simpler purification procedures. This guide presents a data-driven comparison to aid chemists in selecting the optimal pathway for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for two distinct synthetic routes to this compound.

ParameterEstablished Method: Catalytic Hydrogenation of Quinoline [1]New Synthetic Route: One-Pot Synthesis from Cyclohexanone (B45756) [2]
Starting Materials Quinoline, Hydrogen gasCyclohexanone, 2-Benzylidenemalononitrile, Ammonium (B1175870) acetate (B1210297)
Catalyst/Reagent Modified Palladium on Carbon (Pd-C)None (self-catalyzed under reflux)
Solvent None (neat)Ethanol (B145695)
Temperature 60-70°C (hydrogenation), 160-170°C (isomerization)Reflux
Pressure 8-12 atm (hydrogenation)Atmospheric
Reaction Time ~2 hours (isomerization)3-5 hours
Yield Up to 90.6%Not explicitly reported for the parent compound, but the synthesis of a substituted derivative (2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile) proceeds in good yield.
Key Advantages High yields, well-established, scalable.One-pot procedure, readily available starting materials, avoids high pressure.
Key Disadvantages Requires high pressure and temperature, specialized equipment.Yield for the unsubstituted parent compound is not specified. The provided example is for a more complex derivative.

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are the protocols for the two compared routes.

Established Method: Catalytic Hydrogenation of Quinoline

This method involves a two-step, one-pot process of catalytic hydrogenation followed by isomerization.[1]

Materials:

  • Quinoline

  • PD catalyst (a modified palladium-carbon catalyst)

  • Hydrogen gas

Procedure:

  • In a closed reaction vessel, charge with quinoline and the PD catalyst.

  • Introduce hydrogen gas until the pressure reaches 8 to 12 atmospheres.

  • Stir the reaction mixture at a temperature of 60°C to 70°C for the catalytic hydrogenation until the hydrogen pressure no longer drops.

  • Vent the excess hydrogen until the pressure is reduced to 2 atmospheres.

  • Increase the temperature to 160°C to 170°C and stir for 2 hours to facilitate the isomerization reaction.

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • The filtrate is then subjected to vacuum distillation to yield this compound.

New Synthetic Route: One-Pot Synthesis from Cyclohexanone

This protocol describes the synthesis of a substituted this compound derivative, illustrating a modern one-pot approach.[2]

Materials:

  • Cyclohexanone

  • 2-Benzylidenemalononitrile

  • Ammonium acetate

  • Absolute Ethanol

Procedure:

  • Dissolve cyclohexanone (0.01 mol), 2-benzylidenemalononitrile (0.01 mol), and an excess of ammonium acetate in absolute ethanol (30 mL).

  • Heat the solution under reflux for 3-5 hours.

  • During heating, a solid material will separate from the solution.

  • Collect the solid product by filtration.

  • Recrystallize the obtained solid from ethanol to yield the purified 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

Visualizing the Synthetic Pathways

To further clarify the processes, the following diagrams illustrate the general workflow and a decision-making framework for selecting a synthetic route.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Preparation Reactant & Solvent Preparation Apparatus_Setup Apparatus Setup Reactant_Preparation->Apparatus_Setup Reaction_Execution Reaction Execution (Heating, Stirring, etc.) Apparatus_Setup->Reaction_Execution Reaction_Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction_Execution->Reaction_Monitoring Quenching_Extraction Quenching & Extraction Reaction_Execution->Quenching_Extraction Reaction Complete Reaction_Monitoring->Reaction_Execution Adjust Conditions Purification Purification (Distillation, Crystallization, Chromatography) Quenching_Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Purity_Analysis Purity Analysis (HPLC, etc.) Characterization->Purity_Analysis

Caption: General experimental workflow for synthesis.

DecisionPathway Start Start: Select Synthetic Route High_Yield High Yield Critical? Start->High_Yield Cost_Constraint Cost/Equipment Constraint? High_Yield->Cost_Constraint No Catalytic_Hydrogenation Catalytic Hydrogenation High_Yield->Catalytic_Hydrogenation Yes Green_Chemistry Green Chemistry Emphasis? Cost_Constraint->Green_Chemistry No One_Pot_Synthesis One-Pot Synthesis Cost_Constraint->One_Pot_Synthesis Yes Green_Chemistry->Catalytic_Hydrogenation No Green_Chemistry->One_Pot_Synthesis Yes

Caption: Decision pathway for route selection.

Conclusion

The choice between an established method like catalytic hydrogenation and a newer one-pot synthesis for this compound depends heavily on the specific requirements of the project. For large-scale synthesis where high yields are paramount and the necessary equipment is available, catalytic hydrogenation remains a robust and proven option.[1] However, for smaller-scale laboratory synthesis, particularly in academic or early-stage drug discovery settings where operational simplicity, avoidance of high-pressure apparatus, and the use of readily available starting materials are priorities, the one-pot synthesis approach presents a compelling alternative.[2][3] Future research focusing on optimizing the yield of the parent this compound via one-pot methods will be crucial in further tipping the balance in favor of these more modern and often more environmentally friendly procedures.

References

Safety Operating Guide

Safe Disposal of 5,6,7,8-Tetrahydroquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 5,6,7,8-Tetrahydroquinoline, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Assessment and Safety Precautions

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified with several hazard statements, underscoring the need for careful handling.

Key Hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][3]

  • Harmful to aquatic life.

  • Combustible liquid.

Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory when handling this compound for disposal. This includes:

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[4]

  • Hand Protection: Nitrile or other chemically resistant gloves are required. Gloves should be inspected for any signs of degradation before use.[4]

  • Body Protection: A fully fastened lab coat is necessary. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.[4]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when dealing with concentrated solutions or if there is a risk of generating aerosols.[4][5]

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CategorySource
Acute Toxicity, OralCategory 4[1][2]
Skin Corrosion/IrritationCategory 2[1][2]
Serious Eye Damage/Eye IrritationCategory 2[1][2]
Flammable LiquidsCategory 4[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[6][7][8] Under no circumstances should it be disposed of down the drain or in regular trash.[4][9]

Methodology for Waste Collection and Segregation:

  • Container Selection:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.[4]

    • Plastic containers are often preferred over glass for hazardous waste, provided they are chemically compatible with the substance.[6]

    • Ensure the container has a secure, tight-fitting lid.[7]

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams. It should be segregated as a halogen-free organic waste unless mixed with other substances.

    • Contaminated materials such as gloves, absorbent pads, and disposable labware must also be collected in a designated hazardous waste container.[4][10]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[6][7]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]

      • The approximate quantity or concentration of the waste.

      • The date of waste generation.[6]

      • The name of the principal investigator and the laboratory location (building and room number).[6]

      • Appropriate hazard pictograms (e.g., harmful, irritant).[6]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from heat sources and ignition.[2]

    • Ensure the storage area has secondary containment to capture any potential leaks.[10]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6][10]

    • Complete any required hazardous waste disposal forms accurately and completely.[6]

Decontamination of Glassware:

Glassware that has come into contact with this compound must be decontaminated before being washed.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound.

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste in the same container as the primary chemical waste.[7]

  • Triple Rinse: After the initial solvent rinse, the container should be triple-rinsed with water. This rinsate must also be collected and treated as hazardous waste.[7][10]

  • Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[4]

    • Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[4]

  • Major Spills:

    • Evacuate the laboratory immediately.[4]

    • Alert your institution's emergency response team.[4]

    • Prevent entry into the affected area.

    • Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_spill Spill Response A Assess Hazards & Don PPE B Select & Label Waste Container A->B C Collect Liquid this compound Waste B->C D Collect Contaminated Solid Waste B->D E Decontaminate Glassware & Collect Rinsate B->E F Securely Seal Container C->F D->F E->F G Store in Designated Secondary Containment Area F->G H Submit Disposal Request to EHS G->H I EHS Pickup & Final Disposal H->I J Spill Occurs K Minor Spill: Absorb & Decontaminate J->K Minor L Major Spill: Evacuate & Call EHS J->L Major M Collect Spill Debris as Hazardous Waste K->M M->F

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 5,6,7,8-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5,6,7,8-Tetrahydroquinoline, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe execution of laboratory operations involving this compound.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Quantitative Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[2]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1][2]
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[2][4]
Flammable liquidsCategory 4Combustible Liquid[1]

Recommended Personal Protective Equipment (PPE):

Proper PPE is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[1][5] A face shield may be necessary where there is a significant splash potential.[6][7]To protect against splashes and eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[5][8] Wear a laboratory coat.[5] For extensive handling, chemical-resistant clothing may be required.[8]To prevent skin contact and irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][9] If ventilation is inadequate, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended.[1]To avoid inhalation and respiratory tract irritation.[2][5]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][9]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Remove all potential ignition sources, as the substance is a combustible liquid.[1][4] This includes avoiding open flames, hot surfaces, and sparks.[1]

  • Confirm all necessary PPE is available and in good condition.

2. Weighing and Transfer:

  • When weighing, do so in a ventilated enclosure or fume hood to minimize inhalation exposure.

  • Use appropriate tools (e.g., spatula, pipette) for transferring the chemical to avoid direct contact.

  • Handle the substance carefully to prevent spills. If a spill occurs, soak it up with an inert absorbent material and place it in a suitable, closed container for disposal.[1][9]

3. Dissolution and Reaction Setup:

  • When dissolving the compound, add it slowly to the solvent to control any potential exothermic reactions.

  • If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.

  • Keep containers tightly closed when not in use to prevent the release of vapors.[4]

Workflow for Handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Verify fume hood is operational b Assemble and inspect PPE a->b c Locate safety shower and eyewash b->c d Remove ignition sources c->d e Weigh chemical in ventilated enclosure d->e Proceed to handling f Transfer to reaction vessel e->f g Add solvent and mix f->g h Set up reaction under inert atmosphere if necessary g->h i Quench reaction and work up h->i After reaction completion j Segregate waste i->j k Decontaminate glassware and surfaces j->k l Dispose of waste in approved container k->l m End l->m Store waste for pickup

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1]

  • Do not mix with other waste streams unless explicitly permitted.

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed hazardous waste container.[1][9]

2. Container Management:

  • Use original containers for storage of waste where possible.

  • Ensure waste containers are kept closed and stored in a well-ventilated area, away from incompatible materials such as oxidizing agents.[1]

3. Final Disposal:

  • Dispose of the contents and container at an approved waste disposal plant.[1][4][9]

  • Handle uncleaned empty containers as you would the product itself.

First Aid Measures:

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][10]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[1][10]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Immediately consult a physician.[1][10]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroquinoline
Reactant of Route 2
5,6,7,8-Tetrahydroquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.